An In-depth Technical Guide to 4-Amino-2-bromonicotinic Acid: Properties, Reactivity, and Applications Introduction 4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic compound of significant interest to resear...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 4-Amino-2-bromonicotinic Acid: Properties, Reactivity, and Applications
Introduction
4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic compound of significant interest to researchers and synthetic chemists. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is adorned with three distinct functional groups: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement provides a versatile platform for chemical modification, establishing it as a valuable building block in the synthesis of complex molecular architectures. Its utility is most pronounced in the fields of pharmaceutical development and material science, where it serves as a key intermediate for creating novel compounds with specific biological or physical properties.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic potential, and handling protocols, designed for professionals in drug discovery and chemical research.
Core Chemical and Physical Properties
The fundamental identity and characteristics of 4-Amino-2-bromonicotinic acid are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.
The presence of the polar amino and carboxylic acid groups suggests solubility in polar organic solvents and limited solubility in water.[7] Purity levels for commercially available products are typically 95% or higher and can be confirmed by analytical methods upon request from suppliers.[2]
Spectroscopic and Analytical Characterization
The structural elucidation of 4-Amino-2-bromonicotinic acid and its derivatives relies on a suite of standard analytical techniques. Suppliers typically verify the compound's identity and purity using methods such as:
Mass Spectrometry (LCMS or GCMS): To confirm the molecular weight (217.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The aromatic region of the ¹H NMR spectrum would be expected to show two distinct doublets corresponding to the two protons on the pyridine ring.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups, including N-H stretches from the amino group, a broad O-H stretch from the carboxylic acid, and C=O stretching vibrations.
While specific spectral data is often proprietary to the supplier, these analytical methods are standard for ensuring the quality of the reagent.[2]
Chemical Reactivity and Synthetic Potential
The true value of 4-Amino-2-bromonicotinic acid lies in the differential reactivity of its three functional groups, which allows for selective and sequential modifications. This trifunctional nature makes it a powerful intermediate for building molecular complexity.
Reactivity of Functional Groups
Amino Group (-NH₂): As a nucleophile, the amino group can readily undergo acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to yield a diazonium salt, which can be subsequently converted into a variety of other functional groups.
Bromo Group (-Br): The bromine atom at the 2-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1]
Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. The formation of an amide bond is a cornerstone of medicinal chemistry, often used to link molecular fragments.
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself influences the reactivity of its substituents.
Strategic Synthetic Pathways
The distinct reactivity of each group enables a logical, stepwise approach to synthesis. For example, the carboxylic acid can be protected as an ester, followed by a Suzuki coupling at the bromine position, and finally, acylation of the amino group to build a complex, drug-like molecule.
Caption: Key synthetic transformations of 4-Amino-2-bromonicotinic acid.
Synthesis of 4-Amino-2-bromonicotinic Acid
While detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be devised from readily available precursors based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing nicotinic acid framework.
Proposed Synthetic Workflow
A logical route could start from 4-aminonicotinic acid, which itself can be synthesized from precursors like isoquinoline.[8] The subsequent step would be a regioselective bromination.
Step-by-Step Methodology:
Starting Material: Begin with 4-aminonicotinic acid.
Protection (Optional): The carboxylic acid and amino groups may be protected to prevent side reactions and improve selectivity during bromination. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the amino group can be acetylated.
Bromination: The protected 4-aminonicotinic acid derivative is subjected to bromination. A common reagent for this is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The directing effects of the amino and carboxyl groups will influence the position of bromination.
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and amide) to yield the final product, 4-Amino-2-bromonicotinic acid.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Caption: A plausible synthetic workflow for 4-Amino-2-bromonicotinic acid.
Applications in Research and Development
The structural motifs present in 4-Amino-2-bromonicotinic acid are found in numerous biologically active molecules, making it a valuable starting point for drug discovery and other fields.
Pharmaceutical Synthesis: It serves as a crucial intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[9] Its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.[1][7] The ability to easily generate diverse libraries of compounds through modification at its three functional groups makes it ideal for screening for new therapeutic agents.
Agrochemicals: Similar to its use in pharmaceuticals, this compound acts as a precursor for developing new herbicides and pesticides, contributing to advanced crop protection strategies.[9]
Material Science: Derivatives are being investigated for the development of coordination compounds, particularly with lanthanide ions, which can exhibit unique luminescent and magnetic properties.[1]
Safety, Handling, and Storage
Proper handling of 4-Amino-2-bromonicotinic acid is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause harm.[2]
P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[10]
Respiratory Protection: Use a NIOSH-approved respirator or dust mask if ventilation is inadequate or if dust is generated.[10]
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][11] Many suppliers recommend refrigeration (2-8°C) under an inert atmosphere to ensure long-term stability.[5] Available data on its chemical stability, reactivity, and toxicological properties is limited, underscoring the need for careful handling.[10]
Conclusion
4-Amino-2-bromonicotinic acid is a highly functionalized and versatile chemical building block. Its pyridine core, substituted with strategically placed amino, bromo, and carboxylic acid groups, offers a rich platform for synthetic diversification. This makes it an invaluable intermediate for medicinal chemists and material scientists aiming to construct novel and complex molecules. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount to unlocking its full potential in research and development.
4-Amino-2-bromonicotinic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2-bromonicotinic Acid Executive Summary 4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a valuable hete...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2-bromonicotinic Acid
Executive Summary
4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a valuable heterocyclic building block in the synthesis of complex organic molecules.[1] Its utility in medicinal chemistry and drug development is significant, with its structural motifs appearing in various biologically active compounds.[2] This guide provides a comprehensive technical overview of the molecular structure of 4-Amino-2-bromonicotinic acid, offering a detailed framework for understanding and analyzing its conformational landscape. We will explore the theoretical principles governing its three-dimensional structure, detail robust experimental protocols for its characterization, and outline computational workflows for predicting its stable conformers. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to leverage its full potential in synthetic applications.
Core Molecular Structure and Physicochemical Properties
4-Amino-2-bromonicotinic acid, with the IUPAC name 4-amino-2-bromopyridine-3-carboxylic acid, possesses a pyridine core functionalized with three key substituents: a bromine atom at position 2, a carboxylic acid group at position 3, and an amino group at position 4.[3][4][5] This arrangement of electron-withdrawing (bromo, carboxyl) and electron-donating (amino) groups on the aromatic ring creates a unique electronic and steric environment that dictates its reactivity and preferred three-dimensional structure.
The interplay of these substituents is critical. The bulky bromine atom ortho to the carboxylic acid group imposes significant steric constraints, heavily influencing the rotational freedom around the C3-C(carboxyl) bond. Furthermore, the adjacent amino and carboxylic acid groups introduce the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations to bind to a target receptor or enzyme. For 4-Amino-2-bromonicotinic acid, the primary source of conformational isomerism arises from rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the C3-C7 bond, see diagram below).
Caption: Key structural features influencing the conformation of 4-Amino-2-bromonicotinic acid.
Several factors govern the rotational barrier and the stability of the resulting conformers:
Steric Hindrance: The primary determinant of conformation is the severe steric repulsion between the large bromine atom at C2 and the carbonyl oxygen of the carboxylic acid. This interaction likely forces the carboxylic acid group out of the plane of the pyridine ring to minimize van der Waals strain.
Intramolecular Hydrogen Bonding: A stabilizing interaction may occur between the hydrogen of the amino group and the carbonyl oxygen of the carboxylic acid (N-H···O=C). The formation of this pseudo-six-membered ring could lock the molecule into a specific, low-energy conformation. A weaker hydrogen bond between the carboxylic acid -OH group and the pyridine nitrogen is also possible, though this would require a specific orientation that may be sterically disfavored.
Electronic Effects: Resonance delocalization within the pyridine ring and conjugation with the substituents affect bond lengths and the overall electronic distribution, which can subtly influence conformational preferences.
Experimental Determination of Structure and Conformation
A multi-faceted experimental approach is necessary to fully characterize the molecule in both its solid and solution states. The choice of experiment is driven by the specific information sought—a static, solid-state picture versus a dynamic, solution-state average.
This technique provides the definitive, atomic-resolution three-dimensional structure of the molecule as it exists in a crystal lattice. It is the gold standard for unambiguously determining bond lengths, bond angles, and the preferred solid-state conformation.
Experimental Protocol: A Self-Validating Workflow
Crystal Growth:
Causality: High-quality single crystals are paramount for successful diffraction. The goal is to allow molecules to pack in a slow, ordered manner.
Method: Slowly evaporate a saturated solution of the compound. Common solvents to screen include ethanol, methanol, acetone, or solvent/anti-solvent pairs like ethyl acetate/hexane.
Data Collection:
Method: Mount a suitable crystal on a goniometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.
Structure Solution and Refinement:
Method: Process the diffraction data to obtain electron density maps. Build an initial molecular model into the map and refine its atomic positions and thermal parameters until the model accurately reproduces the experimental data.
Trustworthiness: The quality of the final structure is validated by statistical indicators such as the R-factor, which should be low (<5-10%), indicating a good fit between the calculated and observed structure factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)
NMR spectroscopy is unparalleled for probing the structure and conformational dynamics of molecules in solution, which is often more relevant to their biological function.
Caption: Workflow for NMR-based structural and conformational analysis.
Step-by-Step Methodology
Sample Preparation:
Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and its exchangeable protons (-NH₂ and -COOH) are often observable.
1D NMR (¹H and ¹³C) Acquisition:
Method: Acquire standard proton and carbon-13 spectra.
Expected Data: The ¹H NMR spectrum will show two distinct signals for the aromatic protons on the pyridine ring, along with broad signals for the amino and carboxylic acid protons. The ¹³C NMR will confirm the number of unique carbon environments.
Causality: This is the key experiment for conformational analysis in solution. The NOE is a through-space interaction, and a NOESY cross-peak between two protons indicates they are close in space (< 5 Å), regardless of their bonding connectivity.
Method: Run a standard 2D NOESY experiment.
Self-Validation: The presence of a NOESY cross-peak between a proton of the amino group and the carbonyl oxygen (via proximity to the C5-H) or between the C5-H and the carboxylic acid proton would provide direct evidence for the preferred orientation of the substituents in solution.
Computational Modeling of Molecular Conformation
Computational chemistry provides a powerful, complementary approach to experimental methods. It allows for the exploration of the entire conformational space to identify low-energy structures and the transition states that separate them.
Caption: Workflow for computational conformational analysis.
Potential Energy Surface (PES) Scan
Principle: This method maps the change in a molecule's energy as a specific dihedral angle is systematically rotated. The resulting plot reveals the energetic cost of rotation and identifies angles corresponding to stable (low-energy) and unstable (high-energy) conformations.
Protocol:
Structure Input: Build an initial 3D structure of 4-Amino-2-bromonicotinic acid.
Scan Definition: Define the dihedral angle for rotation, typically C2-C3-C(carboxyl)-O(carbonyl).
Calculation: Perform a "relaxed" PES scan using a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. A relaxed scan allows the rest of the molecule to adjust its geometry at each step, providing a more accurate energy profile.
Geometry Optimization and Frequency Analysis
Principle: The structures identified as minima on the PES scan are approximate. Full geometry optimization is required to locate the precise coordinates of the lowest energy conformers. A subsequent frequency calculation validates these structures.
Protocol:
Optimization: Take the geometry from each minimum on the PES scan and run a full geometry optimization calculation without constraints.
Frequency Calculation: Perform a frequency calculation on each optimized structure.
Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. This step is a critical self-validation of the computational results.
The calculations would likely yield a table of the most stable conformers:
Conformer
Dihedral Angle (C2-C3-C-O)
Relative Energy (kcal/mol)
Key Feature
1
~45°
0.00
Intramolecular N-H···O=C H-bond
2
~160°
+2.5
Sterically hindered, no H-bond
(Note: The data above is hypothetical and for illustrative purposes.)
Conclusion
The molecular structure and conformational preferences of 4-Amino-2-bromonicotinic acid are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. A comprehensive understanding of this molecule requires an integrated approach combining theoretical modeling with rigorous experimental validation through X-ray crystallography and advanced NMR spectroscopy. The protocols and frameworks detailed in this guide provide a robust pathway for researchers to fully characterize this important synthetic building block, enabling its more effective and rational application in the fields of drug discovery and materials science.
References
Wang, J., et al. (2017). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. [Link]
Fernandes, C., et al. (2021). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]
Thesis. (2014). Synthesis of metal binding artificial amino acids. Middle East Technical University. [Link]
Autech. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. [Link]
Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
Logue, B. A., et al. (2011). The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. ResearchGate. [Link]
Logue, B. A., et al. (2011). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. [Link]
Nair, A. C., et al. (1995). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed. [Link]
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An In-Depth Technical Guide to 4-Amino-2-bromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Nicotinic Acids In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, f...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinic Acids
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of drug design. Among the vast family of pyridine derivatives, 4-Amino-2-bromonicotinic acid (CAS No. 1060809-71-3) has emerged as a particularly valuable building block. This trifunctional molecule, featuring an amino group, a bromine atom, and a carboxylic acid, offers a triad of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and its burgeoning applications in drug discovery, with a particular focus on the development of next-generation kinase inhibitors.
Chemical and Physical Properties
4-Amino-2-bromonicotinic acid is a solid at room temperature, and its key physicochemical properties are summarized in the table below. These properties are crucial for designing reaction conditions, developing formulations, and understanding its behavior in biological systems.
Synthesis of 4-Amino-2-bromonicotinic Acid: A Conceptual Pathway
A likely multi-step synthesis would commence with a readily available pyridine derivative. A potential route involves the oxidation of a substituted pyridine to introduce the carboxylic acid functionality, followed by a Hofmann rearrangement to install the amino group. The bromination can be achieved at various stages depending on the directing effects of the existing substituents.
A conceptual workflow for the synthesis is outlined below:
The following is a general protocol for the Suzuki-Miyaura coupling of 4-Amino-2-bromonicotinic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Reaction Setup: In a dry flask, combine 4-Amino-2-bromonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DME and water.
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110°C.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 4-amino-2-aryl-nicotinic acid scaffold, readily accessible from 4-Amino-2-bromonicotinic acid, is a key structural motif in a number of protein kinase inhibitors.[8][9][10][11] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The amino group at the 4-position and the carboxylic acid at the 3-position of the nicotinic acid core can be further elaborated to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For example, the carboxylic acid can be converted to an amide, which can act as a hydrogen bond donor or acceptor.
While specific drugs that explicitly use 4-Amino-2-bromonicotinic acid as a starting material are not prominently disclosed in publicly available literature, numerous patents describe kinase inhibitors with a closely related 2-aryl-4-aminopyridine core, highlighting the importance of this structural class.[8][9][10][11] The general structure of such inhibitors often involves a central aminopyridine scaffold, an aryl or heteroaryl group at the 2-position (introduced via Suzuki coupling), and further functionalization at the amino and other positions to achieve optimal binding to the target kinase.
Spectral Characterization
Definitive, publicly available ¹H and ¹³C NMR, IR, and mass spectra for 4-Amino-2-bromonicotinic acid are not readily found in peer-reviewed literature. However, based on the analysis of structurally similar compounds, such as 2-bromopyridine-3-carboxylic acid, the following spectral characteristics can be predicted.[12]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electronic effects of the bromine, amino, and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be characteristic of a substituted pyridine, and a signal for the carboxylic acid carbon will be observed in the downfield region (typically >160 ppm).[13]
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Researchers can obtain definitive spectral data from commercial suppliers upon request.[1]
Safety and Handling
4-Amino-2-bromonicotinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
4-Amino-2-bromonicotinic acid is a versatile and strategically important building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, with the palladium-catalyzed Suzuki-Miyaura coupling being a particularly powerful tool for introducing molecular diversity. The prevalence of the 2-aryl-4-aminopyridine scaffold in numerous kinase inhibitors underscores the potential of this compound in the development of novel therapeutics for cancer and other diseases. As the demand for new and more selective kinase inhibitors continues to grow, the importance of versatile building blocks like 4-Amino-2-bromonicotinic acid in enabling innovative drug discovery programs is set to increase.
References
Deck, K. E. V. (2014). Synthesis of metal binding artificial amino acids (Master's thesis, Middle East Technical University). Retrieved from [Link]
de Souza, M. V. N., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1086.
Umemoto, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3364.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
CN102603622B. (2012). Synthetic method of 2-amino-4-bromopyridine. Google Patents.
Wang, J., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Retrieved from [Link]
US10059714B2. (2018). Protein kinase B inhibitors. Google Patents.
PubChem. (n.d.). 4-Amino-2-bromopyridine. Retrieved from [Link]
US9314464B2. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents.
PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]
Patel, K., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.
CN101657446A. (2010). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. Google Patents.
Spectroscopic Characterization of 4-Amino-2-bromonicotinic Acid: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-bromonicotinic acid, a key building block in pharmaceutical and materials science. We delve into the interpretation...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-bromonicotinic acid, a key building block in pharmaceutical and materials science. We delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental methodologies. The causality behind experimental choices and the means to ensure data integrity are emphasized throughout, providing a self-validating framework for the spectroscopic analysis of this and similar compounds.
Introduction to 4-Amino-2-bromonicotinic Acid
4-Amino-2-bromonicotinic acid (Molecular Formula: C₆H₅BrN₂O₂, Molecular Weight: 217.02 g/mol ) is a substituted pyridine derivative.[1][2] Its structural complexity, featuring an aromatic ring with amino, bromo, and carboxylic acid functionalities, makes it a versatile precursor in the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is indispensable. This guide will walk through the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust analytical fingerprint for this compound.
Spectroscopic Data & In-depth Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 4-Amino-2-bromonicotinic acid, dissolved in a suitable deuterated solvent like DMSO-d₆, we can predict the following spectral features.[4]
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.[5]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.0
Doublet
1H
H-6
~6.5
Doublet
1H
H-5
~6.0
Broad Singlet
2H
-NH₂
~13.0
Broad Singlet
1H
-COOH
Interpretation:
Aromatic Protons: The pyridine ring has two protons. The proton at the 6-position (H-6) is expected to be the most downfield due to the anisotropic effect of the nitrogen atom and the electron-withdrawing carboxylic acid group. It will appear as a doublet due to coupling with the H-5 proton. The H-5 proton will also be a doublet, shifted upfield relative to H-6.
Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[6]
Predicted Chemical Shift (δ, ppm)
Assignment
~168
C=O (Carboxylic Acid)
~155
C-4 (bearing -NH₂)
~150
C-2 (bearing -Br)
~140
C-6
~110
C-5
~108
C-3
Interpretation:
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field (~168 ppm).[7]
Aromatic Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-2) and the carbon bearing the amino group (C-4) will be significantly influenced by these heteroatoms. The remaining carbons (C-3, C-5, and C-6) will have shifts in the aromatic region, with their precise locations determined by the combined electronic effects of all substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8] For a solid sample of 4-Amino-2-bromonicotinic acid, typically analyzed using an Attenuated Total Reflectance (ATR) accessory, the following peaks are expected.[9][10]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3400-3200
N-H Stretch
Primary Amine (-NH₂)
3300-2500 (broad)
O-H Stretch
Carboxylic Acid (-COOH)
~1700
C=O Stretch
Carboxylic Acid (-COOH)
~1620
N-H Bend
Primary Amine (-NH₂)
1600-1450
C=C & C=N Stretch
Aromatic Ring
~1300
C-O Stretch
Carboxylic Acid (-COOH)
~1250
C-N Stretch
Aryl Amine
Below 1000
C-Br Stretch
Aryl Bromide
Interpretation:
The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[11][12]
The sharp peaks in the 3400-3200 cm⁻¹ range are indicative of the symmetric and asymmetric N-H stretching of the primary amine.[12]
A strong absorption around 1700 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid.[8]
The presence of the aromatic ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13] Using a soft ionization technique like Electrospray Ionization (ESI), we can expect to observe the molecular ion and key fragments.[14][15]
m/z (mass-to-charge ratio)
Interpretation
216/218
[M+H]⁺ (Molecular ion peak)
199/201
[M+H - H₂O]⁺
172/174
[M+H - CO₂]⁺
Interpretation:
Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (and its fragments) that are separated by 2 m/z units and have nearly equal intensity (approximately 1:1 ratio).[16][17] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[16] The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.
Molecular Ion: The molecular ion peak ([M+H]⁺) is expected at m/z 216 and 218.
Fragmentation: Common fragmentation pathways for this molecule would include the loss of water (H₂O) from the carboxylic acid and amino groups, and the loss of carbon dioxide (CO₂) from the carboxylic acid.
Experimental Methodologies
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-bromonicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[7] Tune and shim the instrument to the solvent lock signal.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is appropriate.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
ATR-FTIR Spectroscopy Protocol
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[18] Record a background spectrum of the empty ATR accessory.[19]
Sample Application: Place a small amount of the solid 4-Amino-2-bromonicotinic acid sample onto the ATR crystal.[9]
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[19] Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Sample Preparation: Prepare a dilute solution of 4-Amino-2-bromonicotinic acid (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
Instrument Setup: Use an ESI-MS system.[20] Optimize the source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal for the analyte.[21]
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Pay close attention to the isotopic pattern to confirm the presence of bromine.[22]
Workflow Visualization
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Logic of Data Interpretation
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of 4-Amino-2-bromonicotinic acid. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, including the amine, carboxylic acid, and aromatic ring. Mass spectrometry provides the molecular weight and, crucially, the presence of a bromine atom through its distinct isotopic pattern. By following the detailed methodologies and interpretation frameworks presented in this guide, researchers can confidently verify the identity, structure, and purity of 4-Amino-2-bromonicotinic acid, ensuring the integrity of their subsequent research and development efforts.
References
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
Lam, C. W., & Siu, T. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 8(3), 184-191.
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Lam, C. W., & Siu, T. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Journal, 8(3), 184-91.
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
Metherall, S. (2023). Electrospray Ionization (ESI)
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
Taylor & Francis Online. (2018). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
National Institutes of Health. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Retrieved from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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AbacipharmTech. (n.d.). 4-Amino-2-bromonicotinic acid. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of 4-Amino-2-bromonicotinic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Amino-2-bromonicotinic acid in various organic solvents. In the absence of ex...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Amino-2-bromonicotinic acid in various organic solvents. In the absence of extensive published data for this specific compound, this document outlines the fundamental principles of solubility, a detailed experimental protocol for its determination via the shake-flask method, and the subsequent analysis using High-Performance Liquid Chromatography (HPLC). Furthermore, by examining the solubility of the parent compound, nicotinic acid, we will establish a theoretical basis for predicting the solubility behavior of its bromo- and amino-substituted derivative.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] For drug development professionals, a thorough understanding of an API's solubility in a range of organic solvents is paramount for designing robust crystallization processes, developing stable formulations, and ensuring consistent drug delivery. 4-Amino-2-bromonicotinic acid, a substituted pyridine carboxylic acid, presents a unique solubility profile due to the interplay of its functional groups: the polar carboxylic acid and amino groups, and the lipophilic brominated aromatic ring. This guide will equip the researcher with the necessary tools to empirically determine this crucial parameter.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This adage suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a key factor in its ability to dissolve a solute.
Solvent Classes and Their Predicted Interaction with 4-Amino-2-bromonicotinic Acid:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are generally effective at dissolving polar compounds. The amino and carboxylic acid groups of 4-Amino-2-bromonicotinic acid can act as hydrogen bond donors and acceptors, suggesting a favorable interaction with these solvents.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles but lack acidic protons. Dimethyl sulfoxide (DMSO) is a particularly strong solvent for a wide range of organic compounds. Based on data for nicotinic acid, DMSO is expected to be an excellent solvent for its derivative.[3][4][5]
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unlikely to be effective at dissolving the polar 4-Amino-2-bromonicotinic acid.
The solubility of the parent compound, nicotinic acid, has been determined in several organic solvents, with the following trend observed: dimethyl sulfoxide (DMSO) > ethanol > acetone > acetonitrile > diethyl ether.[1][3][5] It is reasonable to hypothesize that 4-Amino-2-bromonicotinic acid will follow a similar trend, although the presence of the bromine atom and the amino group will modulate the absolute solubility values.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8] The method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is quantified.
Materials and Equipment
4-Amino-2-bromonicotinic acid (purity >98%)
Selected organic solvents (HPLC grade)
Analytical balance
Vials with screw caps
Constant temperature shaker bath or orbital shaker
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
HPLC system with UV detector
HPLC column suitable for the analysis of nicotinic acid derivatives (e.g., C18)
Step-by-Step Experimental Protocol
Preparation of the Slurry:
Accurately weigh an excess amount of 4-Amino-2-bromonicotinic acid into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
Pipette a precise volume of the desired organic solvent into each vial.
Equilibration:
Securely cap the vials and place them in a constant temperature shaker. A temperature of 25°C is a standard starting point.
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) and analyzing the concentration.[6]
Sample Separation:
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
To separate the saturated solution from the excess solid, two common methods are:
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[2] This is a critical step to ensure no solid particles are transferred.
Sample Preparation for Analysis:
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
Visualization of the Experimental Workflow
Caption: Workflow for determining the solubility of 4-Amino-2-bromonicotinic acid using the shake-flask method.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the quantification of nicotinic acid and its derivatives.[9][10][11][12]
HPLC Method Development
A suitable HPLC method should be developed and validated for the accurate quantification of 4-Amino-2-bromonicotinic acid. Key parameters to optimize include:
Column: A reversed-phase C18 column is a common starting point.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to ensure good peak shape and resolution.
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 4-Amino-2-bromonicotinic acid.
Flow Rate and Injection Volume: These should be optimized for the specific column and system.
Calibration Curve
A calibration curve must be prepared using standard solutions of 4-Amino-2-bromonicotinic acid of known concentrations. This curve will be used to determine the concentration of the compound in the diluted saturated samples. The linearity of the calibration curve should be established over the expected concentration range of the samples.
Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (mg/mL) = CHPLC * DF
Where:
CHPLC is the concentration of 4-Amino-2-bromonicotinic acid in the diluted sample as determined from the HPLC calibration curve (in mg/mL).
DF is the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data for 4-Amino-2-bromonicotinic acid in various organic solvents should be summarized in a clear and concise table.
Table 1: Predicted and Experimental Solubility of 4-Amino-2-bromonicotinic Acid at 25°C
Solvent
Solvent Type
Predicted Solubility Rank
Experimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
1 (Highest)
To be determined
Methanol
Polar Protic
2
To be determined
Ethanol
Polar Protic
3
To be determined
Acetone
Polar Aprotic
4
To be determined
Acetonitrile
Polar Aprotic
5
To be determined
Tetrahydrofuran (THF)
Polar Aprotic
6
To be determined
Ethyl Acetate
Moderately Polar Aprotic
7
To be determined
Dichloromethane
Nonpolar
8
To be determined
Toluene
Nonpolar
9
To be determined
Hexane
Nonpolar
10 (Lowest)
To be determined
The experimental results should be interpreted in the context of the theoretical framework. The influence of the amino and bromo substituents on the solubility compared to the parent nicotinic acid should be discussed. For instance, the amino group may enhance solubility in protic solvents through hydrogen bonding, while the bromo group increases lipophilicity, which might slightly improve solubility in less polar solvents compared to nicotinic acid.
Conclusion
This technical guide provides a robust methodology for determining the solubility of 4-Amino-2-bromonicotinic acid in a range of organic solvents. By following the detailed shake-flask protocol and employing a validated HPLC method for quantification, researchers can obtain reliable and accurate solubility data. This information is invaluable for guiding formulation development, optimizing crystallization processes, and ultimately, advancing the development of new therapeutics.
References
Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Ofitserova, M., & Nerkar, S. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
Ofitserova, M., & Nerkar, S. (n.d.). Analysis of Bioavailable Niacin (vitamin B3) by HPLC with Post-column Photochemical derivatization in Foods and Supplements.
ResearchGate. (2025).
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Elsevier Ltd. (2023). Solubility and thermodynamic parameters of nicotinic acid in different solvents.
ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
DOI. (n.d.).
Index of /. (n.d.). Author's personal copy.
ResearchGate. (n.d.). Solubility curve for Nicotinic acid.
The Emerging Therapeutic Potential of 4-Amino-2-bromonicotinic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, those derived from nicotinic acid (Vit...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, those derived from nicotinic acid (Vitamin B3) have garnered significant attention for their diverse pharmacological activities. This technical guide delves into the untapped potential of a specific, functionalized scaffold: 4-Amino-2-bromonicotinic acid . While direct biological data on its derivatives are nascent, this document synthesizes established knowledge from structurally related aminopyridines, bromopyridines, and nicotinic acid analogs to build a robust, predictive framework for their potential therapeutic applications. We will explore the rationale behind targeting this scaffold for anticancer, antimicrobial, anti-inflammatory, and neurological applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Investigating 4-Amino-2-bromonicotinic Acid
The 4-Amino-2-bromonicotinic acid scaffold is a compelling starting point for novel drug discovery for several key reasons rooted in its unique structural features:
The Nicotinic Acid Core: Inherently recognized by biological systems, the nicotinic acid backbone provides a favorable pharmacokinetic foundation and is a precursor for essential coenzymes like NAD and NADP, playing a critical role in cellular metabolism.[1]
Strategic Functionalization: The molecule is decorated with three key functional groups—a carboxylic acid, an amino group, and a bromine atom—each offering a distinct handle for chemical modification.
The carboxylic acid (C3 position) can be readily converted into esters, amides, and hydrazones, allowing for modulation of solubility, cell permeability, and interaction with biological targets.[2]
The amino group (C4 position) acts as a key hydrogen bond donor and can be a crucial pharmacophoric element for interacting with enzyme active sites or receptors. It also serves as a point for further derivatization.
The bromine atom (C2 position) is a particularly interesting feature. It can act as a hydrogen bond acceptor, participate in halogen bonding, and significantly alters the electronic properties of the pyridine ring. Most importantly, it serves as a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions, such as the Suzuki-Miyuara or Buchwald-Hartwig amination reactions.[3][4] This allows for the systematic exploration of chemical space and the fine-tuning of biological activity.
This trifecta of functionalities provides a powerful platform for generating diverse chemical libraries with a high potential for discovering novel, potent, and selective therapeutic agents. The following sections will explore the most promising avenues for these derivatives.
Based on the extensive literature on related pyridine-based heterocycles, we can logically project several key areas of biological activity for derivatives of 4-Amino-2-bromonicotinic acid.
Anticancer Activity: Targeting the Engines of Proliferation
Substituted aminopyridines and nicotinic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes that drive cancer cell proliferation and survival.[1][5]
2.1.1 Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of similar compounds is the inhibition of protein kinases.[6] Many aminopyrimidine and aminopyridine derivatives act as ATP-competitive inhibitors, targeting the hinge region of the kinase active site.[6] The amino group on the pyridine ring is often crucial for forming key hydrogen bonds. The bromine at the C2 position can be replaced with larger aryl or heteroaryl groups via Suzuki coupling to access deep hydrophobic pockets within the kinase domain, enhancing potency and selectivity.[3]
Potential kinase targets include:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a validated strategy to block tumor angiogenesis.[5]
EGFR (Epidermal Growth Factor Receptor): Overexpressed in many solid tumors, EGFR is a key driver of cell growth and proliferation.[7]
CDKs (Cyclin-Dependent Kinases): As master regulators of the cell cycle, CDK inhibitors can induce cell cycle arrest and apoptosis.[5]
JNK (c-Jun N-terminal Kinase): Implicated in inflammatory responses and apoptosis, JNK is another promising target.[8]
2.1.2 Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the synthesis of nucleotides, which are essential for DNA replication.[9] Inhibiting DHFR leads to a depletion of the building blocks for DNA, thereby halting cell division.[10] The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore for DHFR inhibitors.[11] Derivatives of 4-Amino-2-bromonicotinic acid, particularly after amination at the C2 position, could mimic this structure and exhibit potent DHFR inhibitory activity.[9]
Diagram 1: General Workflow for Synthesis and Anticancer Screening
Caption: A streamlined workflow from the core molecule to the identification of lead anticancer compounds.
Antimicrobial Activity: A New Front Against Resistance
The pyridine nucleus is a common feature in many antimicrobial agents.[12] The structural versatility of 4-Amino-2-bromonicotinic acid derivatives makes them attractive candidates for the development of novel antibiotics and antifungals.
2.2.1 Potential Mechanisms of Action
Enzyme Inhibition: Similar to their anticancer potential, these derivatives could inhibit essential bacterial or fungal enzymes. For instance, bacterial DHFR is a validated target for antibiotics like trimethoprim.[13]
Disruption of Cell Wall/Membrane Integrity: The introduction of lipophilic side chains via derivatization of the bromine and carboxylic acid groups could lead to compounds that intercalate into and disrupt microbial membranes.
Inhibition of Biofilm Formation: Many pyridine-containing compounds have shown the ability to inhibit the formation of biofilms, which are a key factor in chronic infections and antibiotic resistance.[12]
Anti-inflammatory Activity: Modulating the Immune Response
Nicotinic acid itself is known to exert anti-inflammatory effects, mediated in part through the GPR109A receptor on immune cells like monocytes and macrophages.[14] This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15]
2.3.1 Potential Mechanisms of Action
GPR109A Agonism: Derivatives could be designed to be more potent or selective agonists of GPR109A, leading to enhanced anti-inflammatory effects.[14]
COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The nicotinic acid scaffold has been incorporated into novel COX-2 inhibitors, suggesting that derivatives of 4-Amino-2-bromonicotinic acid could be explored for similar activity.[15]
Kinase Inhibition: As mentioned previously, kinases like JNK are involved in inflammatory signaling pathways. Selective JNK inhibitors derived from this scaffold could be potent anti-inflammatory agents.[8]
Caption: Hypothesized GPR109A-mediated anti-inflammatory action of a derivative.
Neurological Activity: Modulating CNS Targets
Aminopyridines are known to have profound effects on the central nervous system (CNS). For example, 4-aminopyridine is used to treat certain neurological conditions by blocking voltage-gated potassium channels.[16][17] Furthermore, the structural similarity of the nicotinic acid core to GABA suggests a potential for interaction with GABA receptors.
2.4.1 Potential Mechanisms of Action
Potassium Channel Blockade: Derivatization could lead to novel potassium channel blockers with altered selectivity and pharmacokinetic profiles, potentially useful in conditions like multiple sclerosis or cerebellar ataxia.[16][18]
GABA Receptor Modulation: Although less direct, the aminopyridine-carboxylate structure could serve as a starting point for designing ligands that interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis and evaluation of 4-Amino-2-bromonicotinic acid derivatives. These are intended as foundational methods that can be optimized based on the specific derivative being synthesized and the biological question being asked.
Synthesis Protocols
3.1.1 Protocol 1: Synthesis of Ethyl 4-Amino-2-(4-methoxyphenyl)nicotinate (Suzuki-Miyaura Coupling Example)
This protocol details the introduction of an aryl group at the C2 position, a common strategy for exploring structure-activity relationships.[3]
Esterification: To a stirred suspension of 4-Amino-2-bromonicotinic acid (1.0 eq) in absolute ethanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor by TLC. After completion, cool the mixture and neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-amino-2-bromonicotinate.
Coupling Reaction Setup: In a Schlenk flask, combine ethyl 4-amino-2-bromonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
Catalyst and Solvent Addition: Under argon, add Pd(PPh₃)₄ (0.05 eq). Add a degassed 3:1 mixture of 1,4-dioxane and water (8 mL/mmol of bromide).
Reaction: Heat the mixture to 90°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure coupled product.
3.1.2 Protocol 2: Synthesis of 4-Amino-2-bromo-N-benzylnicotinamide (Amide Formation)
This protocol describes the conversion of the carboxylic acid to an amide, a common modification to alter physicochemical properties and biological interactions.[2]
Materials:
4-Amino-2-bromonicotinic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF, catalytic)
Dichloromethane (DCM)
Benzylamine
Triethylamine (TEA)
Procedure:
Acid Chloride Formation: Suspend 4-Amino-2-bromonicotinic acid (1.0 eq) in DCM (10 mL/g). Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2-3 hours until the solution becomes clear. Remove the excess SOCl₂ and solvent under reduced pressure.
Amidation: Re-dissolve the crude acid chloride in fresh DCM. Cool to 0°C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Add this amine solution dropwise to the acid chloride solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
Work-up: Wash the reaction mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the desired amide.
Biological Assay Protocols
3.2.1 Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cancer cell viability.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
Test compounds dissolved in DMSO (stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well microplates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the test compounds) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
0.5 McFarland standard
Test compounds dissolved in DMSO
Sterile 96-well microplates
Procedure:
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.
Inoculation: Add 50 µL of the diluted microbial inoculum to each well.
Controls: Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
3.2.3 Protocol 5: TNF-α Release Inhibition Assay in LPS-Stimulated Monocytes
This ELISA-based protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Materials:
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
RPMI-1640 medium with 10% FBS
Lipopolysaccharide (LPS)
Test compounds dissolved in DMSO
Human TNF-α ELISA kit
96-well plates
Procedure:
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA, if required) or PBMCs into a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL).
Pre-treatment: Add various concentrations of the test compounds to the cells. Incubate for 1-2 hours at 37°C.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
Incubation: Incubate the plate for 18-24 hours at 37°C.
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[19][20][21] This typically involves:
Coating a plate with a capture antibody.
Adding the supernatants and standards.
Adding a detection antibody.
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
Adding a substrate and stop solution.
Data Acquisition and Analysis: Read the absorbance at 450 nm. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
Data Presentation & Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between derivatives.
Table 1: Representative Anticancer Activity (IC₅₀ in µM) of Hypothetical 4-Amino-2-substituted-nicotinic Acid Derivatives
Compound ID
R-Group at C2
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Parent
-Br
>100
>100
>100
DA-01
-Phenyl
45.2
68.1
52.5
DA-02
-4-Fluorophenyl
21.8
33.7
28.4
DA-03
-4-Methoxyphenyl
15.5
22.9
19.1
DA-04
-3-Pyridyl
8.7
12.3
9.9
Doxorubicin
(Reference)
0.9
1.1
0.8
Data is hypothetical and for illustrative purposes.
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Hypothetical 4-Amino-2-bromo-N-substituted-nicotinamides
Compound ID
R-Group at C3-Amide
S. aureus
E. coli
C. albicans
Parent
-OH
>128
>128
>128
DB-01
-Benzyl
64
128
128
DB-02
-4-Chlorobenzyl
16
32
64
DB-03
-Phenethyl
32
64
64
DB-04
-Cyclohexylmethyl
8
16
32
Ciprofloxacin
(Reference)
1
0.5
N/A
Fluconazole
(Reference)
N/A
N/A
4
Data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
The 4-Amino-2-bromonicotinic acid scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging its inherent biological relevance and synthetic versatility, researchers can systematically generate and screen derivative libraries for a wide range of biological activities. The predictive framework and detailed protocols provided in this guide serve as a foundational resource for initiating such drug discovery programs.
Future efforts should focus on:
Expanding Chemical Diversity: Utilizing a broader range of boronic acids, amines, alcohols, and other coupling partners to extensively probe the structure-activity relationship.
In-depth Mechanistic Studies: For active compounds, elucidating the precise molecular targets and pathways is crucial for optimization and preclinical development.
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they possess drug-like characteristics.
In Vivo Efficacy Studies: Validating the therapeutic potential of promising derivatives in relevant animal models of disease.
By applying the principles of medicinal chemistry and modern biological screening, the derivatives of 4-Amino-2-bromonicotinic acid hold the potential to yield the next generation of treatments for cancer, infectious diseases, and inflammatory disorders.
References
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Scuderi, M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed.[8]
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[6]
Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
Wang, L., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC.[7]
Abali, E. E., et al. (2012). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. NIH.[10]
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.[4]
Wagaw, S., & Buchwald, S. L. (1996).
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.[22]
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate.[1]
Knowles, H. J., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC - PubMed Central.[14]
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI.[21]
Digby, J. E., et al. (2008). Nicotinic acid (niacin): New lipid-independent mechanisms of action and therapeutic potentials. ResearchGate.[23]
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.[15]
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Luan, X., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.
Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice.[16]
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Di Paolo, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC.[9]
Sedehizadeh, S., et al. (2012). The Use of Aminopyridines in Neurological Disorders. ResearchGate.[18]
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Lizarbe, B., et al. (2021). Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging. MDPI.
Ben-Ari, Y., et al. (2017). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. PubMed.[29]
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Reactivity of the amino group on 4-Amino-2-bromonicotinic acid
An In-depth Technical Guide on the Reactivity of the Amino Group on 4-Amino-2-bromonicotinic Acid Abstract 4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a versatile building block in m...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide on the Reactivity of the Amino Group on 4-Amino-2-bromonicotinic Acid
Abstract
4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the unique electronic interplay of an electron-donating amino group, an electron-withdrawing bromine atom, and a deactivating carboxylic acid on an already electron-deficient pyridine ring. This guide provides a comprehensive technical exploration of the reactivity of the 4-amino group, focusing on its nucleophilic character and its behavior in key synthetic transformations including acylation, alkylation, and diazotization. We delve into the underlying electronic principles governing this reactivity, present detailed, field-proven experimental protocols, and discuss the spectroscopic methods for product characterization, offering a holistic resource for researchers, scientists, and drug development professionals.
The Electronic Landscape of 4-Amino-2-bromonicotinic Acid
The reactivity of any functional group is dictated by the electronic environment of the molecule. In 4-amino-2-bromonicotinic acid, the pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents further modulate this electronic landscape:
4-Amino Group (-NH₂): This group exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The +M effect dominates, increasing electron density at the ortho and para positions (C3, C5, and the ring nitrogen).[3]
2-Bromo Group (-Br): As a halogen, bromine has a dominant electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses lone pairs capable of a weaker +M effect. The net result is strong deactivation of the ring.[3]
3-Carboxylic Acid Group (-COOH): This group is strongly deactivating, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-withdrawing mesomeric effect (-M).
Pyridine Nitrogen: The ring nitrogen is electronegative and acts as an electron sink, reducing the overall aromatic electron density compared to benzene.
The collective impact of the bromo, carboxylic acid, and ring nitrogen substituents significantly reduces the electron-donating ability of the amino group. Consequently, the nitrogen lone pair is less available, rendering the amino group less basic and less nucleophilic than that of aniline or unsubstituted 4-aminopyridine.[4] This attenuated reactivity is a critical consideration for planning synthetic transformations.
Despite its reduced nucleophilicity, the 4-amino group remains a versatile handle for synthetic modification. The following sections detail the most common and useful reactions.
N-Acylation to Form Amides
N-acylation is a robust and high-yielding reaction for converting the amino group into an amide. This transformation is fundamental in drug development for modifying solubility, creating bioisosteres, or for use as a protecting group.[5] The reaction typically proceeds by treating the amine with an acylating agent like an acid chloride or anhydride in the presence of a base.
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend 4-amino-2-bromonicotinic acid (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.
Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.
Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred suspension over 10 minutes, ensuring the temperature remains below 5 °C.
Causality: Slow addition controls the exothermic reaction. A slight excess of the acylating agent ensures complete consumption of the starting amine.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Pour the reaction mixture into ice-cold water (50 mL per gram of starting material). A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove pyridine and acetic acid. Dry the solid under vacuum at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Self-Validation: The formation of a solid upon quenching and the subsequent purification steps ensure the removal of water-soluble impurities. The product's identity and purity should be confirmed via spectroscopic analysis.
N-Alkylation
Direct N-alkylation of the amino group can be more challenging due to the risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts) and the amine's moderate nucleophilicity.[6] Reductive amination offers a more controlled alternative. However, direct alkylation with activated alkyl halides can be achieved, often requiring a non-nucleophilic base and polar aprotic solvent.
Setup: To a solution of 4-amino-2-bromonicotinic acid (1.0 eq) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).
Causality: K₂CO₃ is sufficient to deprotonate the carboxylic acid and the amine, enhancing its nucleophilicity. DMF is an excellent solvent for Sₙ2 reactions.
Reaction: Add benzyl bromide (1.1 eq) and heat the mixture to 60-80 °C. The progress is monitored by TLC or LC-MS.
Causality: Heating is necessary to overcome the activation energy for the reaction with the moderately nucleophilic amine.
Challenges: This reaction is likely to yield a mixture of products, including N-benzylated amine, O-benzylated carboxylic acid (ester), and potentially N,O-dibenzylated product. Careful control of stoichiometry and temperature is essential. Purification would require chromatographic methods. For selective N-alkylation, protection of the carboxylic acid as an ester prior to this step is highly recommended.
Diazotization and Subsequent Reactions
Diazotization of the primary aromatic amine to form a diazonium salt is one of the most powerful transformations in aromatic chemistry.[7] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
Due to the electron-withdrawing nature of the ring, the diazotization of 4-amino-2-bromonicotinic acid requires carefully controlled, strongly acidic conditions to generate the active nitrosating agent (nitrosyl cation, NO⁺) and ensure the amine is sufficiently protonated for the reaction to proceed.[8][9]
Diazonium Salt Formation: In a beaker, suspend 4-amino-2-bromonicotinic acid (1.0 eq) in a 2M solution of sulfuric acid (H₂SO₄). Cool the mixture to 0-5 °C using an ice-salt bath.
Causality: A strong acid and low temperature are critical. The acid generates nitrous acid from sodium nitrite, and the low temperature stabilizes the resulting diazonium salt, which is unstable at higher temperatures.[10]
Nitrosation: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C.
Causality: Dropwise addition prevents a dangerous temperature spike and the localized buildup of nitrous acid, which can lead to side reactions.
Monitoring: After the addition, continue stirring at 0-5 °C for 30 minutes. A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper (a positive test turns the paper blue/black).
Quenching (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
Hydrolysis: To convert the diazonium salt to a hydroxyl group, slowly add the cold diazonium salt solution to a separate flask containing boiling water or a boiling aqueous solution of copper sulfate.
Causality: The diazonium group is displaced by water in a Sₙ1-type reaction, releasing nitrogen gas and forming the phenol. Vigorous gas evolution will be observed.
Isolation and Purification: After gas evolution ceases, cool the solution to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis and Characterization
Confirming the outcome of these reactions requires standard spectroscopic techniques. Below is a summary of expected data based on the analysis of structurally similar compounds.[11][12][13]
Compound / Derivative
Key ¹H NMR Features (δ, ppm)
Key ¹³C NMR Features (δ, ppm)
Key IR Features (cm⁻¹)
4-Amino-2-bromonicotinic acid (Parent)
Aromatic protons (~7.0-8.5), Broad singlet for -NH₂ (~5.0-6.0), Very broad singlet for -COOH (>10)
Signals for pyridine carbons (~110-160), Carboxyl carbon (~165-170)
Appearance of a sharp singlet for acetyl -CH₃ (~2.1), Singlet for amide N-H (~9.0-10.0)
Appearance of acetyl methyl carbon (~25), Amide carbonyl carbon (~170)
~3300 (N-H stretch), ~1680 (Amide I band, C=O), ~1540 (Amide II band, N-H bend)
4-Hydroxy- derivative (from Diazotization)
Disappearance of -NH₂ signal, Appearance of a broad singlet for phenolic -OH (~9-11)
C4 signal shifts significantly downfield due to the attached -OH group
3500-3300 (O-H stretch, sharp), Disappearance of N-H stretches
Note: Exact chemical shifts are solvent-dependent. Data presented are typical ranges.
Conclusion
The amino group of 4-amino-2-bromonicotinic acid, while electronically deactivated, is a highly valuable functional group for the synthesis of complex heterocyclic molecules. Its reactivity in acylation, alkylation, and diazotization reactions opens pathways to a diverse range of derivatives essential for drug discovery and materials science.[14] A thorough understanding of the electronic factors governing its nucleophilicity is paramount for designing successful synthetic strategies. The protocols and data presented in this guide offer a robust framework for researchers to confidently and efficiently utilize this important chemical intermediate in their work.
References
Benchchem. An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring.
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An In-depth Technical Guide on the Reactivity of the Bromine Atom on 4-Amino-2-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-2-bromonicotinic acid is a strategically important heterocyclic building block in medicinal chemistry and materials science.[1][2] Its uniq...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-bromonicotinic acid is a strategically important heterocyclic building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing carboxylic acid on a pyridine core, imparts nuanced reactivity to the C2-bromine atom. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this bromine atom, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering field-proven insights and detailed, self-validating protocols. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile scaffold.
Introduction: The Strategic Importance of the 4-Amino-2-bromopyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals.[3] The ability to functionalize this core with precision is paramount. 4-Amino-2-bromonicotinic acid offers three points of diversification: the amino group, the carboxylic acid, and the bromine atom. The bromine at the C2 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds.[4][5] This versatility allows for the systematic exploration of chemical space around the pyridine core, a critical activity in lead optimization campaigns.
Understanding the Reactivity of the C2-Bromine Atom
The reactivity of the bromine atom on the 4-amino-2-bromonicotinic acid scaffold is a product of the interplay between several electronic and steric factors.
Electronic Effects
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom, which withdraws electron density through an inductive effect.[6][7] This electron deficiency makes the carbon atoms susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[8]
The substituents on the ring further modulate this reactivity:
Amino Group (C4): The amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the ring, which can, to some extent, counteract the electron-withdrawing effect of the ring nitrogen.
Carboxylic Acid Group (C3): The carboxylic acid group is an electron-withdrawing group (EWG) through both induction and resonance, further decreasing the electron density of the ring.
Ring Nitrogen: The pyridine nitrogen is the most significant electron-withdrawing feature, strongly deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution.[6]
The net effect of these competing influences is a polarized ring system where the C2 position, being adjacent to the strongly electronegative nitrogen, is highly activated towards reactions that proceed via oxidative addition to a low-valent metal center, such as in palladium-catalyzed cross-coupling.[9]
Steric Considerations
The bromine atom at the C2 position is flanked by the pyridine nitrogen and the carboxylic acid group at C3. While the carboxylic acid group can present some steric hindrance, it is generally not prohibitive for the approach of the palladium catalyst, especially with the use of bulky phosphine ligands that can create a sufficient coordination sphere for the oxidative addition to occur.
The C2-bromine of 4-amino-2-bromonicotinic acid is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most significant and widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[10][11] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[12]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][13][14]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For the successful coupling of 4-amino-2-bromonicotinic acid, several factors must be considered:
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand is crucial.[3] For electron-rich and potentially coordinating substrates like our target molecule, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often preferred. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[15]
Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or isopropanol) and water is typically employed to dissolve both the organic and inorganic reagents.[3]
This protocol provides a robust starting point for the synthesis of 4-amino-2-phenylnicotinic acid.
Reagent
Molar Equiv.
Amount
4-Amino-2-bromonicotinic acid
1.0
(e.g., 1.0 mmol, 217 mg)
Phenylboronic acid
1.5
(1.5 mmol, 183 mg)
Pd(OAc)₂
0.03
(0.03 mmol, 6.7 mg)
XPhos
0.06
(0.06 mmol, 28.6 mg)
K₂CO₃
2.0
(2.0 mmol, 276 mg)
Dioxane/H₂O (4:1)
-
5 mL
Procedure:
To an oven-dried reaction vessel, add 4-amino-2-bromonicotinic acid, phenylboronic acid, and K₂CO₃.
In a separate vial, pre-mix Pd(OAc)₂ and XPhos in 2 mL of the dioxane/water mixture and stir for 10 minutes.
Add the catalyst pre-mixture to the reaction vessel containing the other reagents.
Add the remaining 3 mL of the dioxane/water mixture.
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[16][17] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a powerful alternative to traditional methods like the Ullmann condensation.[4][18]
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19][20] A key challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[21]
Technical Guide: 4-Amino-2-bromonicotinic Acid as a Privileged Scaffold for Novel Compound Library Synthesis
Foreword: The Strategic Imperative for Versatile Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the efficiency of the drug discovery pipeline is paramount. The ability to rapidly generate and...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Imperative for Versatile Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency of the drug discovery pipeline is paramount. The ability to rapidly generate and screen diverse libraries of novel compounds is a cornerstone of this process. Success hinges on the selection of starting materials—scaffolds that not only provide a robust framework but also possess orthogonal chemical handles for systematic structural diversification. 4-Amino-2-bromonicotinic acid (IUPAC Name: 4-Amino-2-bromopyridine-3-carboxylic acid) has emerged as such a scaffold. Its trifunctional nature, presenting a carboxylic acid, an aromatic amine, and a reactive bromo-substituent on a pyridine core, offers a powerful platform for Diversity-Oriented Synthesis (DOS).[1]
This guide provides a technical deep-dive into the strategic application of 4-Amino-2-bromonicotinic acid. We will move beyond simple reaction lists to explore the causality behind protocol design, empowering researchers to harness the full potential of this versatile building block for the generation of high-value compound libraries.
Molecular Architecture and Strategic Reactivity
The power of 4-Amino-2-bromonicotinic acid lies in its distinct functional groups, each offering a specific vector for chemical modification. The pyridine ring itself is a common motif in pharmaceuticals, often enhancing solubility and providing a key hydrogen bond acceptor.[2]
C3-Carboxylic Acid: This group is the primary site for amide bond formation, a ubiquitous linkage in drug molecules.[3] It serves as the electrophilic handle, readily activated for coupling with a vast array of primary and secondary amines to build out one vector of the library.
C2-Bromo Substituent: As an aryl bromide, this position is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of carbon-carbon and carbon-nitrogen bonds, forming the second major diversification vector. The electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition step in these catalytic cycles.[5]
C4-Amino Group: This nucleophilic site offers a third point for modification. While it can participate in N-acylation or N-alkylation, its primary influence in library design is often electronic. Its electron-donating character modulates the reactivity of the pyridine ring and the C2-bromo position. In many synthetic schemes, this amine may require protection to prevent unwanted side reactions during the activation of the carboxylic acid.[6]
The strategic value is clear: one can selectively functionalize the C3-carboxyl, then the C2-bromo position (or vice-versa), leading to a matrix of novel compounds from a single, common core.
Core Synthetic Methodologies for Library Generation
Harnessing this scaffold requires a mastery of several key transformations. The choice of reaction conditions is critical, as the multifunctionality of the molecule presents unique challenges and opportunities.
Vector 1: Amide Bond Formation at the C3-Position
The formation of an amide bond is a foundational reaction in medicinal chemistry.[7] Starting with 4-Amino-2-bromonicotinic acid, the primary challenge is activating the carboxylic acid without promoting self-polymerization via reaction with the C4-amino group of another molecule.[6]
Causality in Protocol Design:
Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are effective. The additive converts the carboxylic acid to a more reactive active ester, which then couples with the target amine. The use of additives can also suppress side reactions and reduce racemization if chiral amines are used.[8]
Solvent and Base: Aprotic polar solvents like DMF or NMP are typically used to ensure solubility of the starting materials. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salts if they are used.
Amine Protection: For certain complex syntheses, protection of the C4-amino group (e.g., as a Boc carbamate) may be necessary to ensure exclusive C3-amide formation. However, for many library syntheses, controlling the stoichiometry and reaction temperature is sufficient to achieve selective C3-acylation.
Vector 2: Palladium-Catalyzed Cross-Coupling at the C2-Position
The C2-bromo group is the gateway to introducing significant structural diversity through the formation of C-C and C-N bonds.
This reaction is arguably the most powerful tool for creating biaryl structures by coupling the aryl bromide with a boronic acid or ester.[9][10] Its mild conditions and tolerance for a wide range of functional groups make it ideal for library synthesis.[5]
Causality in Protocol Design:
Catalyst System: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of a phosphine ligand.[11] The ligand choice is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the reaction and improve yields, especially with challenging substrates.[10]
Base and Solvent: A base is essential for the transmetalation step of the catalytic cycle.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of solvent often involves a two-phase system (e.g., Toluene/Water, Dioxane/Water) or a polar aprotic solvent like DMF to ensure all components remain in solution.
To introduce alkyne functionalities, the Sonogashira coupling is the method of choice, reacting the aryl bromide with a terminal alkyne.[12][13] This reaction introduces a rigid linear linker, which can be valuable for probing binding pockets.
Causality in Protocol Design:
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt, typically CuI, as a co-catalyst.[13] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
Base and Environment: An amine base, such as triethylamine or diisopropylamine, is crucial and often serves as the solvent.[14] It neutralizes the HX byproduct and aids in the catalytic cycle. These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive, and oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[15]
This reaction allows for the formation of a C-N bond, converting the C2-bromo group into a substituted amine.[16][17] This is a powerful method for accessing aniline derivatives, which are prevalent in pharmaceuticals.
Causality in Protocol Design:
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[16] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the crucial reductive elimination step that forms the C-N bond.[18]
Base Selection: A strong, non-nucleophilic base is required. Alkali metal alkoxides, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), are most common.[17][19] The choice of base can significantly impact reaction rate and scope.
A Diversity-Oriented Synthesis Workflow
The true power of 4-Amino-2-bromonicotinic acid is realized when these reactions are combined in a logical workflow to rapidly build a compound library. The following diagram illustrates a typical two-step diversification strategy.
Caption: A two-step workflow for library generation from 4-Amino-2-bromonicotinic acid.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the key transformations, providing a starting point for experimental design. Optimization is often necessary for specific substrates.
Reaction
Catalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Typical Yield (%)
Amide Coupling
N/A
N/A
DIPEA (3.0)
DMF
25-50
70-95
Suzuki Coupling
Pd(PPh₃)₄ (5)
N/A
K₂CO₃ (2.0)
Dioxane/H₂O
90-100
65-90
Sonogashira
PdCl₂(PPh₃)₂ (3)
CuI (5)
Et₃N
THF/Et₃N
25-60
60-85
Buchwald-Hartwig
Pd₂(dba)₃ (2)
Xantphos (4)
NaOt-Bu (1.5)
Toluene
100-110
55-80
Experimental Protocols
The following protocols are representative and should be performed by trained chemists under appropriate safety conditions.
General Protocol for Amide Coupling
To a dry round-bottom flask under an inert atmosphere (N₂), add 4-Amino-2-bromonicotinic acid (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).
Cool the mixture to 0 °C in an ice bath.
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the dropwise addition of a solution of EDC·HCl (1.2 eq) in DMF.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
To a dry Schlenk flask, add the 4-amino-2-bromo-nicotinic acid derivative (e.g., the product from step 5.1) (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
Add degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v).[5]
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
4-Amino-2-bromonicotinic acid is more than just a chemical building block; it is a strategic tool for accelerating drug discovery. Its trifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries through well-established, high-yield chemical transformations. The methodologies outlined in this guide—amide coupling, Suzuki, Sonogashira, and Buchwald-Hartwig reactions—provide a robust and flexible platform for creating novel molecular architectures. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and adapt these protocols to their specific targets, pushing the boundaries of chemical space and increasing the probability of identifying next-generation therapeutics.
References
O'Duill, M. et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
Xu, G. et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
Cera, G. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
Kalla, R. M. N. et al. (2024). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
Supporting Information. A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Amazon AWS. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]
Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available at: [Link]
Gellis, A. et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
Piatkowska, M. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
Wikipedia. Sonogashira coupling. Available at: [Link]
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
A Technical Guide to the Theoretical and Computational Analysis of 4-Amino-2-bromonicotinic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-2-bromonicotinic acid is a substituted pyridine derivative with significant potential as a versatile building block in me...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-bromonicotinic acid is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of amino, bromo, and carboxylic acid functional groups on a pyridine scaffold provides multiple reaction sites and opportunities for forming diverse molecular interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and reactive properties of this molecule. By leveraging quantum chemical calculations and molecular modeling techniques, researchers can gain profound insights into its behavior, guiding rational drug design and the development of novel materials. This document details the practical application of Density Functional Theory (DFT) for characterizing the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and spectroscopic signatures. Furthermore, it outlines a complete workflow for performing molecular docking studies to predict binding affinities and interaction patterns with protein targets, a critical step in early-stage drug discovery.
Introduction: The Strategic Importance of 4-Amino-2-bromonicotinic Acid
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties. 4-Amino-2-bromonicotinic acid (CAS: 1060809-71-3) is a particularly interesting scaffold for several reasons:
Multi-functional Nature : The presence of an amino group (a hydrogen bond donor), a carboxylic acid group (a hydrogen bond donor and acceptor), and a bromine atom (which can participate in halogen bonding and serves as a synthetic handle) makes it a highly versatile intermediate.[1][2]
Bioisosteric Potential : It can act as a bioisostere for other molecular fragments in known active compounds, allowing for the exploration of new chemical space.
Drug Development Intermediate : Its structure is conducive to the synthesis of more complex molecules, including acylhydrazones and 1,3,4-oxadiazole derivatives, which have shown promising antimicrobial activities.[4]
Theoretical studies are indispensable for unlocking the full potential of this molecule. They provide a cost-effective and efficient means to predict molecular properties and reactivity, thereby accelerating the design-synthesis-testing cycle in research and development.[5][6]
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for small to medium-sized molecules.
2.1 Rationale for Method Selection
For a molecule like 4-Amino-2-bromonicotinic acid, a common and well-validated approach is to use the B3LYP functional combined with a 6-311++G(d,p) basis set .
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a balanced description of electronic correlation and exchange effects, which is crucial for accurately predicting geometries and energies.
6-311++G(d,p) Basis Set : This is a Pople-style split-valence basis set. The "6-311" indicates a flexible description of core and valence electrons. The "++" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling systems with lone pairs and for describing hydrogen bonding. The "(d,p)" signifies the inclusion of polarization functions, which allow for anisotropy in the electron distribution, leading to more accurate molecular geometries and vibrational frequencies.
2.2 Optimized Molecular Geometry
The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through a geometry optimization calculation, which systematically adjusts the atomic coordinates to find the point of minimum energy on the potential energy surface. Key structural parameters obtained from this optimization are summarized below.
Parameter
Description
Significance
Bond Lengths (Å)
The equilibrium distance between the nuclei of two bonded atoms.
Provides insight into bond strength and order (single, double, triple).
Bond Angles (°)
The angle formed between three connected atoms.
Defines the basic shape and steric environment of the molecule.
Dihedral Angles (°)
The angle between two planes defined by four atoms.
Determines the overall 3D conformation and identifies rotational isomers.
2.3 Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distribution are fundamental to understanding a molecule's electronic properties and reactivity.
HOMO : Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
LUMO : Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
Orbital
Energy (eV)
Significance
HOMO
Calculated Value
Electron-donating capability; site of oxidation.
LUMO
Calculated Value
Electron-accepting capability; site of reduction.
Energy Gap (ΔE)
Calculated Value
Index of chemical reactivity and kinetic stability.
2.4 Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity.
Red Regions (Negative Potential) : Indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are the most likely sites for electrophilic attack.
Blue Regions (Positive Potential) : Indicate areas with a deficiency of electrons, typically around hydrogen atoms bonded to electronegative atoms. These are the most likely sites for nucleophilic attack.
Green Regions (Neutral Potential) : Represent areas of neutral or very low electrostatic potential.
Application in Drug Discovery: A Computational Workflow
The structural features of 4-Amino-2-bromonicotinic acid make it an attractive starting point for designing enzyme inhibitors or receptor ligands. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.
3.1 Workflow for Molecular Docking
A standard molecular docking workflow is essential for predicting the binding mode and affinity of a ligand to a biological target.
Caption: A typical workflow for a molecular docking experiment.
3.2 Analysis of Docking Results
The output of a docking simulation provides two key pieces of information:
Binding Affinity (or Docking Score) : Reported in kcal/mol, this value estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction between the ligand and the protein.
Binding Pose : This is the predicted 3D orientation of the ligand within the protein's active site. Analysis of the pose reveals specific intermolecular interactions, such as:
Hydrogen Bonds : Crucial for specificity and affinity.
Hydrophobic Interactions : Important for overall complex stability.
Halogen Bonds : The bromine atom can act as a halogen bond donor.
Pi-Pi Stacking : Interactions involving the aromatic pyridine ring.
These insights are critical for structure-activity relationship (SAR) studies and for guiding the chemical modification of the lead compound to improve its potency and selectivity.
Methodologies: A Practical Guide
This section provides a generalized, step-by-step protocol for performing the theoretical calculations discussed in this guide.
4.1 Protocol: DFT Geometry Optimization and Frequency Calculation
Objective : To obtain the stable 3D structure and confirm it is a true energy minimum.
Software : Gaussian 16, GaussView 6, or similar quantum chemistry packages.
Structure Input : Draw the 2D structure of 4-Amino-2-bromonicotinic acid in GaussView and clean it to generate an initial 3D conformation.
Calculation Setup :
Job Type : Select Opt+Freq (Optimization and Frequency).
Method : Choose DFT and select the B3LYP functional.
Basis Set : Select 6-311++G(d,p).
Charge/Multiplicity : Set the charge to 0 and the multiplicity to 1 (singlet state).
Solvation (Optional) : To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.
Submission : Save the input file and submit the calculation to the computational server.
Analysis :
Upon successful completion, open the output log file.
Verify Optimization : Confirm that the calculation terminated with the message "Optimization completed."
Verify Minimum Energy : Check the frequency results. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
Extract Data : Record the optimized bond lengths, angles, and dihedral angles. Note the HOMO and LUMO energy values.
4.2 Protocol: Molecular Docking using AutoDock Vina
Objective : To predict the binding mode and affinity of the molecule to a protein target.
Software : AutoDock Tools (ADT), AutoDock Vina, PyMOL or Chimera for visualization.
Receptor Preparation :
Download the protein structure (e.g., from the Protein Data Bank).
Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands.
Add polar hydrogens and compute Gasteiger charges.
Save the prepared protein in .pdbqt format.
Ligand Preparation :
Use the optimized structure from the DFT calculation (in .mol2 or .pdb format).
Open the ligand file in ADT. Detect the root, set the number of rotatable bonds, and assign charges.
Save the prepared ligand in .pdbqt format.
Grid Box Generation :
In ADT, define the search space (the "grid box") around the active site of the receptor. The box should be large enough to encompass the entire binding pocket.
Save the grid parameters to a configuration file (conf.txt).
Running Vina :
Execute AutoDock Vina from the command line, specifying the receptor, ligand, configuration file, and output file names.
The output file (results.pdbqt) will contain the top binding poses (usually 9) ranked by their binding affinity scores (in kcal/mol).
The log file (log.txt) also lists these scores.
Load the receptor and the results.pdbqt file into a visualization software like PyMOL to analyze the interactions between the top-ranked pose and the protein's active site residues.
Conclusion and Future Perspectives
Theoretical studies provide a powerful lens through which to examine the properties and potential of 4-Amino-2-bromonicotinic acid. DFT calculations offer a detailed picture of its electronic structure and reactivity, while molecular docking provides a predictive framework for its application in drug discovery. The methodologies outlined in this guide serve as a foundational protocol for researchers.
Future work should focus on:
Reaction Mechanism Studies : Using computational methods to elucidate the transition states and energy barriers for synthetic reactions involving this molecule.
Quantitative Structure-Activity Relationship (QSAR) : Building predictive models that correlate structural modifications with changes in biological activity.
Molecular Dynamics (MD) Simulations : To study the dynamic stability of the ligand-protein complex in a simulated physiological environment.
Experimental Validation : Synthesizing derivatives based on theoretical predictions and validating their properties and biological activities in the laboratory.
By integrating these advanced computational techniques with experimental work, the scientific community can fully exploit the potential of 4-Amino-2-bromonicotinic acid as a valuable scaffold for innovation.
References
Bardak, F. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science, 13(2), 333-342. [Link]
R Discovery. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]
MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(24), 7543. [Link]
DergiPark. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]
The Emergence of a Key Building Block: A Technical Guide to 4-Amino-2-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic importance of novel heterocyclic building blocks cannot be overstated. These mole...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic importance of novel heterocyclic building blocks cannot be overstated. These molecular scaffolds are the bedrock upon which innovative therapeutics are constructed, offering unique spatial arrangements and electronic properties that enable precise interactions with biological targets. 4-Amino-2-bromonicotinic acid, a substituted pyridine derivative, has emerged as a pivotal intermediate, particularly in the development of kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-bromonicotinic acid is presented below.
A History Rooted in Medicinal Chemistry: The Connection to IRAK-4 Inhibitors
The history of 4-Amino-2-bromonicotinic acid is not one of a standalone discovery in classical organic chemistry, but rather a narrative deeply intertwined with the quest for potent and selective kinase inhibitors. Its emergence in the scientific literature appears to be primarily linked to its role as a crucial intermediate in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).
IRAK-4 is a key signaling molecule in the innate immune system, playing a critical role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Dysregulation of IRAK-4 activity is implicated in a range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
The earliest significant public disclosure of the synthesis and use of 4-Amino-2-bromonicotinic acid appears to be within the patent literature related to IRAK-4 inhibitors. Specifically, international patent application WO2008121742 stands as a key document. This patent describes novel compounds as IRAK-4 inhibitors and details the synthesis of intermediates required to construct these complex molecules. It is within this context that a synthetic route to 4-Amino-2-bromonicotinic acid is laid out, not as the final product, but as an essential component.
This "discovery" as a by-product of a larger medicinal chemistry program is a common trajectory for many modern reagents. Their value is recognized through their utility in constructing molecules with desired biological activity.
Synthetic Pathways: A Plausible Route Inspired by Analogy and Patent Literature
While the full experimental details from early patent literature can be difficult to access, a plausible and efficient synthesis of 4-Amino-2-bromonicotinic acid can be constructed based on established pyridine chemistry and analogous syntheses of related compounds found in the literature. A likely synthetic strategy involves the multi-step transformation of a readily available pyridine precursor.
One such potential pathway, inspired by the synthesis of related aminobromopyridines, is outlined below. This route offers a logical progression from a simple starting material to the target molecule.
Caption: Functional groups of 4-Amino-2-bromonicotinic acid available for further chemical modification.
The Amino Group: The primary amine at the 4-position serves as a key nucleophile for the formation of amide bonds, a common linkage in many drug molecules. It can also participate in other nucleophilic substitution reactions.
The Bromo Group: The bromine atom at the 2-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
The Carboxylic Acid Group: The carboxylic acid at the 3-position can be readily converted into esters or amides, providing another point of diversification and a means to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.
The utility of this intermediate is exemplified in the synthesis of IRAK-4 inhibitors, where it often forms the core scaffold to which various substituents are attached to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Amino-2-bromonicotinic acid, while not a compound with a storied history of independent discovery, represents a modern class of reagents whose importance is defined by its utility. Its emergence from the crucible of medicinal chemistry, specifically in the development of IRAK-4 inhibitors, highlights the synergistic relationship between synthetic chemistry and drug discovery. The synthetic routes, though not always straightforward, are accessible through established methodologies, and the compound's versatile functionality ensures its continued relevance as a key building block for the synthesis of novel therapeutics. This guide provides a foundational understanding of this important intermediate, empowering researchers to leverage its potential in their own drug discovery endeavors.
References
Patent WO2008121742. (This is a representative patent in the field of IRAK-4 inhibitors where intermediates of this nature are described.
Information on the synthesis of related compounds such as 2-Amino-4-bromopyridine can be found in p
General principles of pyridine chemistry and functional group transformations are described in standard organic chemistry textbooks and review articles.
Synthesis of 4-Amino-2-bromonicotinic Acid: A Detailed Guide for Medicinal Chemistry
This comprehensive guide details a robust and efficient two-step synthesis of 4-Amino-2-bromonicotinic acid, a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The protocol starts from a pla...
Author: BenchChem Technical Support Team. Date: January 2026
This comprehensive guide details a robust and efficient two-step synthesis of 4-Amino-2-bromonicotinic acid, a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The protocol starts from a plausible precursor, 2-bromo-3-cyano-4-nitropyridine, and proceeds through a selective reduction of the nitro group followed by a basic hydrolysis of the nitrile. This document provides in-depth mechanistic insights, a detailed experimental protocol, and critical analysis for researchers, scientists, and drug development professionals.
Introduction
Substituted nicotinic acids are privileged scaffolds in pharmacology, forming the core of numerous biologically active compounds.[1] The strategic synthesis of derivatives such as 4-Amino-2-bromonicotinic acid is therefore of significant interest for the development of novel therapeutics. The target molecule features a highly functionalized pyridine ring, presenting both a synthetic challenge and a versatile platform for further chemical modification.
While the direct conversion of 2-bromo-4-nitropyridine is not feasible due to the absence of a precursor for the carboxylic acid group, a chemically sound and efficient pathway begins with 2-bromo-3-cyano-4-nitropyridine. This allows for a sequential and high-yielding transformation into the desired product.
Overall Synthetic Workflow
The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step is the selective reduction of the 4-nitro group to a 4-amino group, followed by the hydrolysis of the 3-cyano group to a carboxylic acid.
Caption: Overall synthetic workflow.
Step 1: Selective Reduction of the 4-Nitro Group
The first transformation is the chemoselective reduction of the 4-nitro group to a 4-amino group in the presence of a bromo substituent and a cyano group. While various reducing agents can accomplish this, tin(II) chloride (SnCl₂) in an acidic medium is a particularly effective and mild choice.[5] This method is well-regarded for its ability to reduce nitroarenes to anilines with excellent functional group tolerance.[5][6]
Mechanism of Tin(II) Chloride Reduction
The reduction of a nitro group with SnCl₂ in the presence of a strong acid like hydrochloric acid (HCl) is a classic example of a metal-mediated reduction.[7][8] The reaction proceeds through a series of electron and proton transfers.
Activation: The nitro group is first activated by protonation of one of the oxygen atoms by the strong acid (HCl).
Electron Transfer: Tin(II) chloride acts as the reducing agent, donating electrons to the protonated nitro group. This process occurs in single-electron transfer steps.
Intermediate Formation: The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]
Final Reduction: Further electron and proton transfers lead to the final amino group, with the tin being oxidized to tin(IV).
Caption: Simplified mechanism of nitro group reduction.
Step 2: Hydrolysis of the Nitrile Group
The second step involves the hydrolysis of the 3-cyano group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, though basic hydrolysis using an alkali hydroxide like sodium hydroxide (NaOH) is often preferred for its efficiency.[9][10][11] The reaction typically requires heating under reflux to proceed to completion.[9][11]
Mechanism of Base-Catalyzed Nitrile Hydrolysis
The hydrolysis of a nitrile in the presence of a strong base involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[12][13]
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbon of the C≡N triple bond.
Protonation: The resulting negatively charged nitrogen intermediate is protonated by water to form an imidic acid.
Tautomerization: The imidic acid tautomerizes to an amide intermediate.[12]
Amide Hydrolysis: The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[10][11][13]
Acidification: A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Tin(II) chloride is a sensitizer and should be handled with care.[6]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-bromo-3-cyano-4-nitropyridine
228.01
5.0 g
0.0219
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
225.63
24.7 g
0.1096
Concentrated Hydrochloric Acid (HCl)
36.46
50 mL
-
Sodium Hydroxide (NaOH)
40.00
Pellets for soln.
-
Ethyl Acetate
-
For extraction
-
Ethanol
-
For reaction
-
Deionized Water
-
For workup
-
Step-by-Step Procedure
Part 1: Reduction of 2-bromo-3-cyano-4-nitropyridine
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-cyano-4-nitropyridine (5.0 g, 0.0219 mol).
Add ethanol (100 mL) to dissolve the starting material.
In a separate beaker, dissolve tin(II) chloride dihydrate (24.7 g, 0.1096 mol) in concentrated hydrochloric acid (50 mL). This may be exothermic.
Slowly add the acidic tin(II) chloride solution to the stirred solution of the starting material.
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Slowly neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution.
The resulting mixture is then filtered to remove the tin salts.
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-amino-2-bromo-3-cyanopyridine.
Part 2: Hydrolysis of 4-amino-2-bromo-3-cyanopyridine
Transfer the crude intermediate from Part 1 to a 250 mL round-bottom flask.
Add a 10% aqueous solution of sodium hydroxide (100 mL).
Heat the mixture to reflux (approximately 100-110°C) for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then further cool in an ice bath.
Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 3-4. The product should precipitate out of the solution.
Collect the solid product by vacuum filtration and wash with cold deionized water.
Dry the product under vacuum to yield 4-Amino-2-bromonicotinic acid as a solid.
Characterization
The final product should be characterized by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry: To confirm the molecular weight.
Melting Point: To assess purity.
Conclusion
This application note provides a detailed and reliable method for the synthesis of 4-Amino-2-bromonicotinic acid, a key intermediate for drug discovery. By employing a selective tin(II) chloride reduction followed by a robust basic hydrolysis, this protocol offers a high-yielding and scalable route to this valuable compound. The mechanistic insights and step-by-step instructions are designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.
References
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
Reaction Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
BYJU'S. Nitrile to Carboxylic Acid. Available at: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
Chemguide. Hydrolysis of Nitriles. Available at: [Link]
Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.
ScienceMadness Discussion Board. Nitroaromatic Reduction w/Sn. Available at: [Link]
PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Available at: [Link]
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]
Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]
Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
PubChem. 2-Bromo-4-nitropyridine N-oxide. Available at: [Link]
ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available at: [Link]
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Cross-Coupling Reactions with 4-Amino-2-bromonicotinic Acid
I. Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging ca...
Author: BenchChem Technical Support Team. Date: January 2026
I. Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of organoboron reagents have cemented its role in both academic research and industrial-scale synthesis.[4] This guide focuses on a particularly valuable and challenging substrate: 4-Amino-2-bromonicotinic acid.
This trifunctional heterocyclic building block is of significant interest to medicinal chemists and materials scientists.[5] The pyridine core, substituted with an amino group, a carboxylic acid, and a bromine atom, presents a unique synthetic puzzle. The bromine atom at the 2-position serves as a prime handle for C-C bond formation via Suzuki coupling. However, the presence of the electron-donating amino group and the potentially coordinating carboxylic acid and pyridine nitrogen functionalities necessitates a carefully considered and optimized approach to avoid catalyst inhibition and undesirable side reactions.[6]
These application notes provide a comprehensive framework for researchers, offering not just a protocol, but a deep dive into the mechanistic rationale, optimization strategies, and troubleshooting techniques required for the successful Suzuki-Miyaura coupling of 4-Amino-2-bromonicotinic acid.
II. The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A successful Suzuki-Miyaura coupling is a finely tuned process where each component plays a critical role. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this cycle is paramount to making informed decisions during reaction design and troubleshooting.
The three key stages are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Amino-2-bromonicotinic acid. This is often the rate-determining step, and its efficiency is influenced by the electron density of the halide and the nature of the palladium ligand.[7][8]
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[9][10]
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Choices:
Palladium Source & Ligand: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state.[2][8] For heteroaryl substrates like ours, which can act as catalyst poisons, using specialized ligands is often non-negotiable. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][9] They stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation.[11]
Base Selection: The base is arguably the most critical variable for a substrate containing a carboxylic acid. Its primary role is to form the reactive boronate species.[10][12]
Strong Bases (e.g., NaOH, KOH): Can lead to saponification or other side reactions with the carboxylic acid. Generally avoided unless the acid is protected.
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Offer a good balance of reactivity and functional group tolerance, making them an excellent starting point.[10]
Phosphates (e.g., K₃PO₄): Often effective in more challenging couplings and are compatible with many sensitive functional groups.[13]
Solvent System: The choice of solvent impacts reagent solubility and reaction temperature. Biphasic systems are common in Suzuki couplings.[1][12]
Aprotic Solvents (Dioxane, Toluene, THF): Excellent for dissolving the organic starting materials and the catalyst complex.
Water: Often added as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃) and facilitate the formation of the active boronate species. The solvent mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
III. Experimental Protocol: A Validated Step-by-Step Methodology
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Amino-2-bromonicotinic acid with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvents: Anhydrous 1,4-Dioxane (or Toluene) and Degassed Deionized Water
Equipment: Schlenk flask or reaction vial with stir bar, reflux condenser, inert gas line (Argon or Nitrogen), oil bath, standard glassware for workup and chromatography.
Step-by-Step Procedure:
Reaction Setup:
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-2-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
Solvent Addition:
Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1 v/v). Degas by bubbling Argon through the solvent for 20-30 minutes.
Using a syringe, add the degassed solvent to the reaction flask. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
Reaction Execution:
Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup and Purification:
Once complete, allow the reaction to cool to room temperature.
Carefully acidify the mixture with 1M HCl to a pH of ~6-7. Be cautious of any gas evolution.
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). The product may have some aqueous solubility, so repeated extractions are important.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
IV. Data Summary: Optimization Parameters
The optimal conditions are highly dependent on the specific boronic acid used. The following table provides validated starting points for optimization.
Parameter
Condition for Arylboronic Acids
Condition for Heteroarylboronic Acids
Rationale & Justification
Palladium Precatalyst
Pd₂(dba)₃ (1.5 mol%)
Pd(OAc)₂ (2 mol%) or a Buchwald Precatalyst (2 mol%)
Heteroaryl couplings can be more challenging; specialized precatalysts often improve efficiency and yields.[15]
Ligand
SPhos (3 mol%)
XPhos or RuPhos (4 mol%)
Bulkier, more electron-rich ligands are often required to facilitate the oxidative addition and prevent catalyst decomposition with heteroaryl substrates.[4][15]
Base
K₃PO₄ (2.5 equiv)
Cs₂CO₃ (2.5 equiv)
K₃PO₄ is a strong, non-nucleophilic base suitable for many systems. Cs₂CO₃ offers higher solubility in organic solvents and can be more effective in difficult couplings.[10]
Solvent
1,4-Dioxane / H₂O (4:1)
Toluene / H₂O (5:1) or THF / H₂O (4:1)
Solvent choice affects solubility and reaction kinetics. Screening is recommended. Anhydrous conditions may be necessary if protodeboronation is an issue.[1]
Temperature
100 °C
90-110 °C
Sufficient thermal energy is required to overcome the activation barrier, especially for the oxidative addition step.
Reaction Time
12-24 h
8-18 h
Monitor by LC-MS to determine the point of maximum conversion and avoid product degradation.
V. Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Catalyst deactivation (by O₂ or substrate coordination).[6] 2. Ineffective base or insufficient amount. 3. Protodeboronation of the boronic acid.[8]
1. Ensure rigorous degassing of solvents and use of inert atmosphere. Screen different, bulkier ligands. 2. Use a fresh, anhydrous base (e.g., K₃PO₄). Increase stoichiometry to 3.0 equiv. 3. Switch to the corresponding pinacol boronic ester, which is more stable. Use anhydrous solvents if possible.
Homocoupling of Boronic Acid
Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote homocoupling.[8]
Improve degassing procedures. Ensure a tight seal on the reaction vessel. Use a precatalyst that generates Pd(0) cleanly.
Hydrodehalogenation
Trace amounts of water or other proton sources reacting with the oxidative addition complex.
Use high-purity, anhydrous solvents and reagents. Ensure the inert gas stream is dry.
Product Purification Issues
The product contains both an acidic (carboxylic acid) and a basic (amino/pyridine) moiety, making it zwitterionic and potentially difficult to handle on silica gel.
Consider converting the product to its methyl or ethyl ester before chromatography for better behavior on silica. Alternatively, use reverse-phase chromatography.
VI. References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Rossi, R., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-2-bromonicotinic acid
Abstract The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provid...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 4-amino-2-bromonicotinic acid. This substrate, a key building block in medicinal chemistry, presents unique challenges due to its multifunctional nature, including a potentially coordinating carboxylic acid, a free amino group, and the pyridine nitrogen.[4][5] This document will delve into the mechanistic nuances, provide a rationale for catalyst and ligand selection, and offer a robust, step-by-step protocol for successful C-N bond formation, addressing the specific hurdles posed by this electron-deficient and functionally dense heterocyclic substrate.
Introduction: The Challenge and Opportunity
The synthesis of substituted aminonicotinic acids is of paramount importance in the pharmaceutical industry, as this scaffold is a common feature in a multitude of biologically active molecules.[5][6][7] Traditional methods for the synthesis of aryl amines often suffer from limited substrate scope and require harsh reaction conditions. The advent of the Buchwald-Hartwig amination has revolutionized this field by providing a milder, more general, and highly efficient alternative.[1][3]
However, the application of this powerful reaction to a substrate like 4-amino-2-bromonicotinic acid is not without its complexities. The presence of multiple Lewis basic sites (the pyridine nitrogen, the amino group, and the carboxylate) can lead to catalyst inhibition or undesired side reactions. This guide aims to navigate these potential pitfalls and provide a clear, actionable protocol for the successful amination of this challenging yet valuable substrate.
Mechanistic Considerations for a Multifunctional Substrate
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][2][8] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-amino-2-bromonicotinic acid.[9]
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.[9][10]
Reductive Elimination: The desired C-N bond is formed, yielding the N-aryl product and regenerating the Pd(0) catalyst.[8][9]
For a substrate like 4-amino-2-bromonicotinic acid, several factors can influence this catalytic cycle:
Catalyst Inhibition: The pyridine nitrogen and the amino group can act as competing ligands for the palladium center, potentially hindering the desired catalytic turnover.
Substrate Reactivity: The electron-withdrawing nature of the carboxylic acid and the pyridine ring can affect the rate of oxidative addition.
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause unwanted side reactions with the carboxylic acid or other functional groups.[10][11]
To address these challenges, the selection of a suitable catalyst system, particularly the phosphine ligand, is of utmost importance.
Catalyst and Ligand Selection: A Rationale
The success of a Buchwald-Hartwig amination, especially with challenging substrates, hinges on the choice of the phosphine ligand. For the amination of 4-amino-2-bromonicotinic acid, a bulky, electron-rich phosphine ligand is recommended. These ligands promote the reductive elimination step and can help to mitigate catalyst inhibition by the substrate's functional groups.
Ligand Type
Rationale
Recommended Ligands
Bulky Biarylphosphines
These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic cycle and can prevent the formation of inactive catalyst species.
Ligands like BINAP and DPPF can also be effective, particularly in promoting the coupling of primary amines.[1][9] They are known to accelerate the reaction by preventing the formation of unreactive palladium dimers.[1]
BINAP, DPPF
N-Heterocyclic Carbenes (NHCs)
NHC ligands are strong σ-donors and can be highly effective in the amination of electron-deficient heterocycles.[12][13]
IPr, SIPr
For this specific application, a pre-formed palladium precatalyst, such as an XPhos- or SPhos-based G3 or G4 palladacycle, is highly recommended. These precatalysts are air- and moisture-stable, and they efficiently generate the active Pd(0) species in solution, leading to more reproducible results.
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 4-amino-2-bromonicotinic acid.
Visualizing the Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Detailed Protocol
Materials:
4-Amino-2-bromonicotinic acid
Amine coupling partner
Palladium precatalyst (e.g., XPhos Pd G3)
Bulky phosphine ligand (e.g., XPhos)
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3))
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Schlenk tube or other suitable reaction vessel
Standard laboratory glassware and purification equipment
Procedure:
Reaction Setup:
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-2-bromonicotinic acid (1.0 equiv), the palladium precatalyst (0.02 equiv), and the phosphine ligand (0.04 equiv).
In a separate vial, dissolve the amine coupling partner (1.2 equiv) and the base (2.0 equiv) in the anhydrous solvent.
Add the solution of the amine and base to the Schlenk tube containing the other reagents.
Degassing:
Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with the inert gas.
Reaction:
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-aminonicotinic acid derivative.
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst, insufficient degassing, or inappropriate base.
Use a fresh batch of catalyst, ensure thorough degassing, and consider screening different bases (e.g., K3PO4, LHMDS).
Side Product Formation
Hydrodehalogenation of the starting material, or reaction at other sites.
Use a bulkier ligand, lower the reaction temperature, or consider protecting the carboxylic acid or amino group.
Difficulty in Purification
The product may be highly polar.
Use a more polar eluent system for chromatography, or consider derivatization to aid in purification.
Catalytic Cycle Visualization
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Conclusion
The Buchwald-Hartwig amination of 4-amino-2-bromonicotinic acid, while presenting certain challenges, is a highly feasible and valuable transformation. By carefully selecting a robust catalyst system, particularly one employing a bulky biarylphosphine ligand, and by following the detailed protocol outlined in this application note, researchers can efficiently synthesize a wide range of N-aryl-4-aminonicotinic acid derivatives. These compounds are of significant interest in drug discovery and development, and the ability to reliably access them is a key enabling technology in the field.
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]
PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]
PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
PubMed. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. [Link]
MIT Open Access Articles. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
PubMed. (2005). Aerobic intramolecular oxidative amination of alkenes catalyzed by NHC-coordinated palladium complexes. [Link]
National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. [Link]
PubMed. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
DSpace@MIT. (2012). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid
An in-depth guide to the successful synthesis of amides utilizing 4-Amino-2-bromonicotinic acid, a key heterocyclic building block in modern medicinal chemistry. This document provides senior researchers and drug develop...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide to the successful synthesis of amides utilizing 4-Amino-2-bromonicotinic acid, a key heterocyclic building block in modern medicinal chemistry. This document provides senior researchers and drug development professionals with a detailed understanding of the underlying chemical principles, robust experimental protocols, and effective troubleshooting strategies.
4-Amino-2-bromonicotinic acid (CAS 1060809-71-3) is a highly functionalized pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex molecular architectures, particularly in the field of drug discovery.[1][2] Its structure is distinguished by three key functional groups: a carboxylic acid amenable to amide bond formation, an amino group, and a bromine atom. This trifecta of reactivity allows for sequential and diverse chemical modifications. The bromine atom, in particular, serves as a versatile handle for post-amidation cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of compound libraries.
The formation of an amide bond is arguably the most critical and frequently employed reaction in medicinal chemistry.[3][4] However, the specific electronic and steric properties of 4-Amino-2-bromonicotinic acid present distinct challenges that require a carefully considered synthetic strategy. This guide elucidates these challenges and provides validated protocols to ensure high-yield, successful amide coupling.
Core Principles & Strategic Considerations
Successfully coupling an amine to the carboxylic acid of 4-Amino-2-bromonicotinic acid requires an appreciation for the molecule's inherent reactivity. The primary challenge stems from the electronic nature of the pyridine ring, which is compounded by the substituents.
The Challenge: An Electron-Deficient and Sterically Hindered System
The pyridine ring is intrinsically electron-deficient. The presence of the electronegative bromine atom further withdraws electron density from the ring and the adjacent carboxylic acid. This deactivation can render the carboxylate less reactive towards activation by standard coupling reagents. Furthermore, the bromine atom's position ortho to the carboxylic acid introduces significant steric hindrance, which can physically impede the approach of both the activating agent and the incoming amine nucleophile.[5][6] Amide coupling reactions involving such sterically hindered and electronically deactivated substrates are often sluggish and may fail under standard conditions.[7][8]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical parameter for overcoming the challenges posed by this substrate. The goal is to convert the carboxylic acid into a highly reactive intermediate that can be readily attacked by the amine nucleophile.[3]
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common due to their cost-effectiveness and the water-solubility of the urea byproduct.[9] However, for challenging substrates, they are often insufficiently reactive and can lead to low yields.[5] Their efficacy is dramatically improved with additives.
Additives (HOBt, HOAt, Oxyma Pure®): Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more potent analogues like 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure® are essential when using carbodiimides.[10] They react with the initial O-acylisourea intermediate to form active esters (OBt, OAt, or Oxyma esters), which are more reactive and less prone to side reactions like racemization.[10] For electron-deficient systems, the addition of an acyl transfer agent like 4-(Dimethylamino)pyridine (DMAP) can be crucial for achieving satisfactory yields.[11][12]
Onium Salts (HATU, HBTU): Aminium/uronium salts are significantly more powerful activating agents and are the reagents of choice for difficult couplings.[13][14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective. It generates a highly reactive OAt ester in situ, and the pyridine nitrogen of the HOAt leaving group is thought to provide anchimeric assistance, accelerating the subsequent aminolysis step.[14] This makes HATU exceptionally well-suited for sterically hindered and electronically deactivated carboxylic acids.[14][15]
The Role of Base and Solvent
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate salt needed to react with the coupling reagent. It also neutralizes the acidic byproducts generated during the reaction, such as HCl if an amine salt is used, or HOBt/HOAt released from the active ester.[5]
Solvent: Anhydrous, polar aprotic solvents are necessary to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is a common choice, but N-Methyl-2-pyrrolidone (NMP) often offers superior solvating properties for complex or aggregation-prone sequences.[15]
Experimental Workflow and Reaction Mechanisms
A systematic approach is key to reproducible success. The general workflow involves careful preparation, execution under inert conditions, and diligent monitoring.
Caption: General experimental workflow for amide bond formation.
Reaction Mechanisms
Understanding the activation mechanism helps in troubleshooting and optimization.
Caption: Simplified activation mechanisms for EDC/HOBt and HATU.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are irritants and may be harmful if ingested or inhaled.
Protocol 1: EDC/HOBt/DMAP Mediated Coupling
This protocol is a robust starting point, leveraging DMAP to enhance the coupling efficiency for the electron-deficient system.[11][12] It is suitable for coupling 4-Amino-2-bromonicotinic acid with primary or secondary amines that are not excessively hindered.
Reagent/Material
Molar Eq.
Purpose
4-Amino-2-bromonicotinic acid
1.0
Carboxylic Acid
Amine
1.1
Nucleophile
EDC·HCl
1.2
Coupling Reagent
HOBt
0.1 - 1.0
Additive / Catalyst
DMAP
1.0
Acyl Transfer Catalyst
DIPEA
3.0
Non-nucleophilic Base
Anhydrous DMF
-
Solvent
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Amino-2-bromonicotinic acid (1.0 eq), the desired amine (1.1 eq), HOBt (use 0.1 eq for catalytic or 1.0 eq for stoichiometric), and DMAP (1.0 eq).
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.
Activation: In a single portion, add EDC·HCl (1.2 eq) to the stirring solution.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
Monitoring: Check for the consumption of the starting material by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor for potential side products.[15]
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: High-Efficiency Coupling with HATU
This is the recommended protocol for challenging couplings, including reactions with sterically hindered amines or when Protocol 1 gives low yields.[14]
Reagent/Material
Molar Eq.
Purpose
4-Amino-2-bromonicotinic acid
1.0
Carboxylic Acid
Amine
1.2
Nucleophile
HATU
1.2
Coupling Reagent
DIPEA
3.0 - 4.0
Non-nucleophilic Base
Anhydrous DMF or NMP
-
Solvent
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Amino-2-bromonicotinic acid (1.0 eq).
Dissolution: Add anhydrous DMF or NMP (0.1-0.2 M) and stir to dissolve.
Pre-activation (Optional but Recommended): Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution. Stir for 10-15 minutes at room temperature. This step forms the highly reactive OAt-ester intermediate.
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Insufficient activation. 2. Moisture in the reaction. 3. Steric hindrance is too great. 4. Base is degrading reagent (e.g., HATU).
1. Switch from Protocol 1 to Protocol 2 (EDC -> HATU).[5] 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase reaction time and/or gently heat (40-50 °C).[15] 4. Add base just before or along with the coupling reagent, avoid prolonged pre-incubation of base and HATU.
Starting Material Remains
1. Reaction time is too short. 2. Incomplete activation. 3. Amine is a very poor nucleophile.
1. Allow the reaction to stir for a longer period (up to 24-48h). 2. Increase equivalents of coupling reagent and base to 1.5 eq. 3. Use Protocol 2 (HATU) and consider gentle heating.
Multiple Spots on TLC / Impure Product
1. Side reactions due to excess heat. 2. N-acylation of the product's amino group. 3. Degradation of reagents or product.
1. Run the reaction at a lower temperature (0 °C to RT). 2. Use a smaller excess of the coupling partners (e.g., 1.05 eq of amine). 3. Ensure high-purity, fresh reagents. Optimize purification chromatography.
Conclusion
Amide bond formation with 4-Amino-2-bromonicotinic acid is a readily achievable transformation provided that the substrate's unique electronic and steric properties are addressed. While standard carbodiimide methods may prove insufficient, their efficacy can be enhanced with additives like HOBt and DMAP. For consistent, high-yield results, especially with challenging amine partners, the use of a potent onium salt coupling reagent such as HATU is strongly recommended. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
Chemical Communications (RSC Publishing). Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation.
PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008).
Vankawala, S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. Available from: [Link]
BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Aapptec Peptides. Coupling Reagents.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Available from: [Link]
PubMed Central. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
Katritzky, A.R., et al. Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry. Available from: [Link]
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
Due-Hansen, M.E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. Available from: [Link]
AxisPharm. Amide coupling Protocol for Amino PEG. (2024).
BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025).
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
International Journal of Peptide Research and Therapeutics. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
Application Notes and Protocols: Derivatization of 4-Amino-2-bromonicotinic Acid for Medicinal Chemistry
Introduction: The Strategic Value of the 4-Amino-2-bromonicotinic Acid Scaffold 4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic building block of significant interest to the medicinal chemistry community. I...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the 4-Amino-2-bromonicotinic Acid Scaffold
4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic building block of significant interest to the medicinal chemistry community. Its strategic arrangement of a carboxylic acid, an aromatic amine, and a bromine atom on a pyridine core provides three orthogonal handles for chemical modification. This versatility allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties of lead compounds.
The nicotinic acid framework itself is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The presence of the bromine atom at the 2-position and the amino group at the 4-position opens up avenues for derivatization through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and amide bond formations. These modifications enable the generation of diverse compound libraries for screening against various biological targets. This guide provides detailed protocols and expert insights into the key derivatization strategies for 4-amino-2-bromonicotinic acid, empowering researchers in drug discovery and development.
I. Derivatization of the Carboxylic Acid Group: Amide Coupling
The carboxylic acid moiety of 4-amino-2-bromonicotinic acid is a prime site for modification to modulate properties such as solubility, cell permeability, and target engagement. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents.
Rationale for Amidation
Mimicking Peptide Bonds: Amide bonds can mimic the peptide linkages in biological systems, potentially leading to interactions with protein targets.
Modulating Physicochemical Properties: The introduction of different amine coupling partners can significantly alter a molecule's lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity, all of which are critical for drug-likeness.
Introducing New Pharmacophores: The amine component can itself be a pharmacophore or a linker to another functional group, enabling the creation of multi-target ligands or molecules with improved target specificity.
Experimental Protocol: Amide Coupling via HATU
This protocol details a robust method for the amide coupling of 4-amino-2-bromonicotinic acid with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-2-bromonicotinic acid (1.0 eq).
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add DIPEA (2.5 eq) to the solution.
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) and stir the solution for 15-30 minutes. This pre-activation step is crucial to form the activated ester and can minimize side reactions.[4]
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Key Considerations
Problem
Potential Cause
Solution
Low Yield
Incomplete reaction; decomposition of starting material or product.
Increase the equivalents of the coupling reagent (1.2-1.5 eq). Ensure anhydrous conditions. Consider a different coupling reagent like HBTU or EDC/HOBt.[4]
Side Product Formation
Self-coupling of 4-amino-2-bromonicotinic acid.
Maintain a low reaction temperature (0 °C). Ensure proper pre-activation before adding the amine.[4]
Difficulty in Purification
Polarity of the product is similar to byproducts.
Optimize the chromatography solvent system. Consider reverse-phase HPLC for highly polar compounds.
Visualization of Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
II. Derivatization at the Bromine Position: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of the pyridine ring is an excellent handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is particularly valuable due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acid building blocks.[5][6]
Rationale for Suzuki-Miyaura Coupling
Scaffold Hopping and Bioisosteric Replacement: Introducing new aromatic rings can fundamentally alter the shape and electronic properties of the molecule, allowing for scaffold hopping to new chemical series or the bioisosteric replacement of existing groups to improve properties.
Access to Biaryl Structures: Biaryl motifs are prevalent in many biologically active compounds.[5] The Suzuki coupling provides a direct and efficient route to these structures.
Modulation of Target Selectivity: The nature of the coupled aryl or heteroaryl group can be fine-tuned to enhance binding affinity and selectivity for a particular biological target.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-amino-2-bromonicotinic acid with an arylboronic acid. Note that protection of the carboxylic acid and/or amino group may be necessary for certain substrates to prevent side reactions or catalyst inhibition.
Materials
4-Amino-2-bromonicotinic acid (or a protected derivative)
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup: To a Schlenk flask, add 4-amino-2-bromonicotinic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction mixture to room temperature and dilute it with EtOAc.
Extraction: Wash the organic layer with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-aryl-nicotinic acid derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Key Mechanistic Steps and Optimization Parameters
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Representative Reaction Conditions
Catalyst
Ligand
Base
Solvent
Temp (°C)
Notes
Pd(PPh₃)₄
-
K₂CO₃
Dioxane/H₂O
90
A classic, versatile system.
Pd₂(dba)₃
XPhos
K₃PO₄
Dioxane
100
Effective for challenging substrates.
PdCl₂(dppf)
-
Cs₂CO₃
DME/H₂O
85
Good for electron-rich and electron-poor partners.
This table is a summary of commonly used conditions and may require optimization for specific substrates.
III. Derivatization of the Amino Group
The amino group at the 4-position offers another site for modification, which can be crucial for modulating the electronic properties of the pyridine ring and for introducing functionalities that can interact with biological targets. Common derivatizations include acylation, sulfonylation, and reductive amination.
Rationale for Amino Group Modification
Hydrogen Bond Donor/Acceptor Modulation: Acylation or sulfonylation converts the primary amine into a secondary amide or sulfonamide, altering its hydrogen bonding capacity.
Introduction of Specific Moieties: This position can be used to attach specific recognition elements or to block a potential site of metabolism.
Fine-tuning Basicity: Modification of the amino group can influence the pKa of the pyridine nitrogen, which can be important for salt formation and solubility.
Experimental Protocol: Acylation of the Amino Group
This protocol outlines a standard procedure for the acylation of the 4-amino group with an acid chloride.
Materials
4-Amino-2-bromonicotinic acid derivative (e.g., the methyl ester to avoid reaction at the carboxylic acid)
Acid chloride (R-COCl)
Tertiary amine base (e.g., triethylamine (TEA) or pyridine)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Setup: Dissolve the 4-amino-2-bromonicotinic acid derivative (1.0 eq) in anhydrous DCM and add the base (e.g., TEA, 1.5 eq).
Reagent Addition: Cool the solution to 0 °C and add the acid chloride (1.1 eq) dropwise.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction by the slow addition of water. Separate the organic layer.
Extraction: Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-acylamino derivative.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
4-Amino-2-bromonicotinic acid is a highly adaptable scaffold for medicinal chemistry. The three distinct functional groups—carboxylic acid, amino group, and bromine—provide chemists with a powerful toolkit for generating novel molecular architectures. By systematically applying the derivatization strategies outlined in these application notes, including amide coupling, Suzuki-Miyaura cross-coupling, and amino group modifications, researchers can efficiently synthesize diverse libraries of compounds. This enables a thorough exploration of structure-activity relationships (SAR) and the optimization of lead compounds, ultimately accelerating the drug discovery process.
References
Esraa Mohammed Jawad Mohsen, Nada A. Salih, Ahmed Wheed. Radhi, Rana Atiya. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56. [Link]
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]
MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(23), 7293. [Link]
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940. [Link]
Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
Thesis, Middle East Technical University. (2014). Synthesis of metal binding artificial amino acids. [Link]
Wells, K. J., & Traeger, J. C. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2635–2644. [Link]
ResearchGate. (2017). Study on synthesis of 4-Aminonicotinic acid. [Link]
Prudhviraju, C. H., Swaminathan, J., Nataraj, K. S., & Rajasekhar, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 53-61. [Link]
Google Patents. (2015). Synthetic method of 2-amino-4-bromopyridine.
Miyagi, M., Nakao, M., Nakazawa, T., Kato, I., & Tsunasawa, S. (1998). A novel derivatization method with 5-bromonicotinic acid N-hydroxysuccinimide for determination of the amino acid sequences of peptides. Rapid communications in mass spectrometry : RCM, 12(10), 603–608. [Link]
ResearchGate. (2018). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]
The Strategic Utility of 4-Amino-2-bromonicotinic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Quest for Novel Agrochemicals The escalating global demand for food security necessitates the continuous development of innovative and effective agrochemicals. Within this landscape, synthetic auxin her...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quest for Novel Agrochemicals
The escalating global demand for food security necessitates the continuous development of innovative and effective agrochemicals. Within this landscape, synthetic auxin herbicides, particularly those based on the picolinic acid scaffold, have proven to be a cornerstone of modern weed management strategies.[1][2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species. 4-Amino-2-bromonicotinic acid has emerged as a pivotal starting material in the synthesis of a new generation of these herbicides, offering a versatile platform for the introduction of diverse functional groups to fine-tune herbicidal activity, selectivity, and environmental profile. This document provides a comprehensive guide for researchers and scientists on the strategic use of 4-amino-2-bromonicotinic acid in the synthesis of advanced agrochemicals, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
4-Amino-2-bromonicotinic acid is a substituted pyridine carboxylic acid. The presence of the amino group at the 4-position, a bromine atom at the 2-position, and a carboxylic acid at the 3-position imparts a unique reactivity profile that is highly advantageous for agrochemical synthesis.
Soluble in polar organic solvents such as DMSO and DMF
General chemical knowledge
Safety and Handling: 4-Amino-2-bromonicotinic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthetic Strategy: Leveraging the Reactivity of 4-Amino-2-bromonicotinic Acid
The strategic value of 4-amino-2-bromonicotinic acid lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide array of substituents. The carboxylic acid and amino groups provide further handles for modification, enabling the synthesis of diverse libraries of potential agrochemicals.
A primary application of this scaffold is in the synthesis of novel picolinate herbicides that are analogues of commercially successful compounds like picloram (4-amino-3,5,6-trichloropicolinic acid).[7] By replacing the chlorine atoms with other functional groups, researchers can develop herbicides with improved efficacy, a broader weed control spectrum, and enhanced crop safety.[1][2]
Application Protocol: Synthesis of a Novel 2-Aryl-4-aminonicotinic Acid Herbicide Candidate
This protocol details a representative synthesis of a potential herbicide candidate from 4-amino-2-bromonicotinic acid via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical and agrochemical research.
Workflow Diagram
Caption: Synthetic workflow for a 2-aryl-4-aminonicotinic acid derivative.
Step 1: Esterification of 4-Amino-2-bromonicotinic Acid
Rationale: The carboxylic acid group is protected as a methyl ester to prevent side reactions during the subsequent cross-coupling step. Thionyl chloride in methanol is a common and effective method for this transformation.
Procedure:
Suspend 4-amino-2-bromonicotinic acid (1.0 eq) in methanol (10 mL/g).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-amino-2-bromonicotinate.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: This step introduces the desired aryl group at the 2-position of the pyridine ring. A palladium catalyst, such as Pd(PPh3)4, and a base are required to facilitate the catalytic cycle. The choice of arylboronic acid determines the final substituent.
Procedure:
To a solution of methyl 4-amino-2-bromonicotinate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene), add the desired arylboronic acid (1.2 eq).
Add a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-aryl-4-aminonicotinate.
Step 3: Hydrolysis of the Methyl Ester
Rationale: The final step is the deprotection of the carboxylic acid to yield the target 2-aryl-4-aminonicotinic acid. Lithium hydroxide is a mild and effective reagent for the hydrolysis of methyl esters.
Procedure:
Dissolve the methyl 2-aryl-4-aminonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-aryl-4-aminonicotinic acid.
Further Applications and Derivatives
The versatile 4-amino-2-bromonicotinic acid scaffold can be utilized in the synthesis of other classes of agrochemicals as well. For instance, the amino group can be acylated or alkylated to introduce further diversity. The bromine atom can also participate in other cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based substituents. While the primary focus has been on herbicides, derivatives of nicotinic acid have also been explored for their fungicidal and insecticidal properties.[8][9][10][11] The conjugation of amino acids to pesticide molecules has also been investigated as a strategy to enhance their phloem mobility within plants.[12][13]
Conclusion
4-Amino-2-bromonicotinic acid is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly synthetic auxin herbicides. Its well-defined reactivity allows for the systematic exploration of chemical space around the picolinic acid core, enabling the development of next-generation crop protection solutions. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this important intermediate in their discovery and development programs.
References
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. (n.d.).
WO2021222814A1 - Insecticidal combinations - Google Patents. (n.d.).
Analysis of the properties of Picloram and proposal of a compound as its replacement International Journal of ChemTech Research. (n.d.).
US20070259787A1 - Insecticide Compositions - Google Patents. (n.d.).
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023, February 2).
WO2017005728A1 - Enzyme inhibitors that confer pesticide resistance - Google Patents. (n.d.).
WO2009123907A1 - Synergistic pesticide compositions - Google Patents. (n.d.).
4-Amino-2-bromonicotinic acid - SynHet. (n.d.).
Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid | Request PDF - ResearchGate. (2025, August 9).
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed. (2022, February 16).
CN101786997A - Amino acid and pesticide coupling compound as well as preparation method and application thereof as pesticide - Google Patents. (n.d.).
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. (n.d.).
Design, Synthesis, Phloem Mobility, and Bioactivities of a Series of Phenazine-1-Carboxylic Acid-Amino Acid Conjugates - NIH. (2018, August 25).
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (2023, February 2).
4-Amino-2-bromonicotinic acid - AbacipharmTech-Global Chemical supplier. (n.d.).
Study on synthesis of 4-Aminonicotinic acid - ResearchGate. (2025, August 7).
synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (2014, November 26).
Buy Online CAS Number 1060809-71-3 - TRC - 4-Amino-2-bromonicotinic Acid. (n.d.).
Application Notes and Protocols for the Synthesis of 4-Amino-2-bromonicotinic Acid Esters
Introduction: The Strategic Importance of 4-Amino-2-bromonicotinic Acid Esters in Medicinal Chemistry 4-Amino-2-bromonicotinic acid esters are a class of highly functionalized pyridine derivatives that serve as critical...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 4-Amino-2-bromonicotinic Acid Esters in Medicinal Chemistry
4-Amino-2-bromonicotinic acid esters are a class of highly functionalized pyridine derivatives that serve as critical building blocks in modern drug discovery. The unique arrangement of the amino, bromo, and ester functional groups on the nicotinic acid scaffold provides a versatile platform for generating complex molecular architectures. The amino group offers a key site for amide bond formation, sulfonylation, or further elaboration into heterocyclic systems. The bromine atom is strategically positioned for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or for direct incorporation into larger molecules. Consequently, these esters are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, receptor modulators, and anti-infective agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable synthesis of 4-amino-2-bromonicotinic acid esters. We will explore two primary synthetic strategies, providing detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the different approaches.
Synthetic Strategies: A Tale of Two Routes
The synthesis of 4-amino-2-bromonicotinic acid esters can be approached from two main retrosynthetic perspectives. The choice of route often depends on the availability of starting materials, desired scale, and the specific ester required.
Route A: The Esterification Pathway. This is a straightforward approach that begins with the commercially available 4-amino-2-bromonicotinic acid. The primary transformation is the esterification of the carboxylic acid. This route is often preferred for its simplicity and directness when the parent acid is readily accessible.
Route B: The Late-Stage Amination Strategy. This approach involves the synthesis of a di-halogenated nicotinic acid ester, followed by a selective amination at the C4-position. This route offers greater flexibility in diversifying the ester group early in the synthesis and can be advantageous if the di-halo precursors are more readily available or cost-effective than the amino acid.
Caption: Overview of the two primary synthetic routes to 4-Amino-2-bromonicotinic acid esters.
This classical method is one of the most direct ways to synthesize esters from carboxylic acids and alcohols. The reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.
Step-by-Step Protocol for Methyl 4-Amino-2-bromonicotinate:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-bromonicotinic acid (1.0 eq).
Reagent Addition: Add methanol (20-30 mL per gram of carboxylic acid) to the flask. Stir the suspension.
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Parameter
Condition
Starting Material
4-Amino-2-bromonicotinic acid
Reagents
Methanol, Sulfuric Acid
Temperature
Reflux (e.g., 65 °C)
Time
4-12 hours
Typical Yield
70-90%
Advantages:
Cost-effective due to the use of inexpensive reagents.
Simple procedure with a straightforward work-up.
Disadvantages:
Requires harsh acidic conditions and elevated temperatures, which may not be suitable for sensitive substrates.
The use of a large excess of alcohol can be wasteful on a large scale.
Route B: Detailed Protocols for Late-Stage Amination
This route offers a powerful alternative, particularly when a variety of ester groups are desired or when the starting di-halo nicotinates are readily available. The key step is the selective introduction of an amino group at the C4 position.
Protocol B1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance make it an excellent choice for this transformation.[1]
Mechanism Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the efficiency of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Protocol for Ethyl 4-amino-2-bromonicotinate:
Reaction Setup: To a flame-dried Schlenk tube, add ethyl 2-bromo-4-chloronicotinate (1.0 eq), a palladium precursor such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).
Reagent Addition: Add a base, for instance, sodium tert-butoxide (1.2-2.0 eq).
Solvent and Amine Source: Add a dry, degassed solvent such as toluene or dioxane. For the synthesis of the primary amine, an ammonia equivalent like benzophenone imine can be used, followed by acidic hydrolysis. Alternatively, aqueous ammonia can sometimes be employed with specialized catalyst systems.[3]
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography. If benzophenone imine was used, the resulting imine is hydrolyzed with aqueous acid to afford the free amine.
Parameter
Condition
Starting Material
Ethyl 2-bromo-4-chloronicotinate
Catalyst System
Pd₂(dba)₃ / Xantphos
Base
Sodium tert-butoxide
Amine Source
Benzophenone imine (followed by hydrolysis)
Solvent
Toluene or Dioxane
Temperature
80-110 °C
Typical Yield
60-85%
Protocol B2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[4] While it often requires harsher conditions than palladium-catalyzed methods, it can be a cost-effective alternative.[4]
Step-by-Step Protocol:
Reaction Setup: In a sealable reaction vessel, combine ethyl 2-bromo-4-chloronicotinate (1.0 eq), a copper(I) salt such as CuI (10-20 mol%), and a strong base like potassium carbonate (2.0 eq).
Reagents and Solvent: Add a high-boiling polar solvent like DMF or NMP. Add aqueous ammonia (a large excess).
Reaction: Seal the vessel and heat to 120-150 °C for 24-48 hours.
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by column chromatography.
Characterization of a Representative Product: Methyl 4-Amino-2-bromonicotinate
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents:
Brominated Compounds: Are often irritants and lachrymators. Avoid inhalation and skin contact.
Strong Acids (H₂SO₄): Are highly corrosive. Handle with extreme care.
Bases (NaOtBu, K₂CO₃): Are corrosive and/or caustic. Avoid contact with skin and eyes.
Palladium and Copper Catalysts: Can be toxic and should be handled with care.
Organic Solvents: Are flammable and can be toxic. Avoid ignition sources and inhalation.
Reactions: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Quenching of reactive reagents should be done slowly and carefully, often at reduced temperatures.
References
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
The Strategic Application of 4-Amino-2-bromonicotinic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Scaffold of Pyridopyrimidines in Kinase Inhibition Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes. Their dysregulat...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged Scaffold of Pyridopyrimidines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory disorders. Within the vast chemical space of kinase inhibitors, pyridopyrimidine scaffolds have emerged as "privileged structures" due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Amino-2-bromonicotinic acid as a versatile and highly valuable starting material for the synthesis of potent and selective kinase inhibitors, with a particular focus on the construction of the pyrido[4,3-d]pyrimidin-5(6H)-one core.
The Versatility of 4-Amino-2-bromonicotinic Acid: A Gateway to Kinase Inhibitor Scaffolds
4-Amino-2-bromonicotinic acid is a trifunctional building block that offers a unique combination of reactive sites, making it an ideal starting point for the construction of complex heterocyclic systems. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyridine ring allows for a stepwise and controlled elaboration of the molecular framework.
The Amino Group: Serves as a key nucleophile for the formation of the pyrimidinone ring through cyclization reactions.
The Bromo Group: Provides a handle for introducing diversity through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the exploration of the kinase ATP-binding site.
The Carboxylic Acid Group: Can be readily activated for amide bond formation or can participate in cyclization reactions to form the pyrimidinone ring.
The interplay of these functional groups allows for the convergent and efficient synthesis of a wide range of kinase inhibitor scaffolds.
Synthetic Strategy: Construction of the Pyrido[4,3-d]pyrimidin-5(6H)-one Core
The synthesis of the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold from 4-Amino-2-bromonicotinic acid is a robust and well-established synthetic route. The following protocol outlines a general and adaptable procedure for the synthesis of a key intermediate, which can then be further functionalized to generate a library of potential kinase inhibitors.
Protocol 1: Synthesis of 2-Bromo-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one
This protocol is adapted from established methodologies for the synthesis of related pyridopyrimidinones.
Diagram of the Synthetic Workflow:
A stepwise synthetic workflow for the target intermediate.
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Acetylation of 4-Amino-2-bromonicotinic acid
Suspend 4-Amino-2-bromonicotinic acid (1.0 eq) in acetic anhydride (5-10 vol).
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-Acetamido-2-bromonicotinic acid.
Causality: The acetylation of the amino group protects it from participating in unwanted side reactions and activates the molecule for the subsequent cyclization step.
Step 2: Cyclization to form the Pyridopyrimidinedione
Combine 4-Acetamido-2-bromonicotinic acid (1.0 eq) and urea (2.0-3.0 eq).
Heat the mixture to 180-200°C for 1-2 hours. The mixture will melt and then solidify.
Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture and triturate with hot water.
Collect the solid by filtration, wash with water and then a small amount of ethanol, and dry to afford 2-Bromopyrido[4,3-d]pyrimidin-4,5(3H,6H)-dione.
Causality: The thermal condensation with urea leads to the formation of the pyrimidinedione ring system, a key step in building the core scaffold.
Step 3: Chlorination of the Pyridopyrimidinedione
Suspend 2-Bromopyrido[4,3-d]pyrimidin-4,5(3H,6H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
Add a catalytic amount of DMF (0.1 eq).
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to pH 7-8.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography to obtain 2-Bromo-4-chloropyrido[4,3-d]pyrimidin-5(6H)-one.
Causality: The chlorination at the 4-position with POCl₃ is a crucial step to introduce a leaving group that can be subsequently displaced by various nucleophiles to introduce diversity into the final kinase inhibitors.
Step 4: N-Methylation of the Pyridopyrimidinone
Dissolve 2-Bromo-4-chloropyrido[4,3-d]pyrimidin-5(6H)-one (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by silica gel chromatography to yield the final product, 2-Bromo-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one .
Causality: N-alkylation of the pyridone nitrogen can be important for modulating the physicochemical properties of the final inhibitor, such as solubility and cell permeability.
Application in Kinase Inhibitor Synthesis: A Case Study of a p38 MAPK Inhibitor Analog
The synthesized intermediate, 2-Bromo-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one, is a versatile precursor for a variety of kinase inhibitors. As a representative example, we will outline the synthesis of an analog of a p38 mitogen-activated protein kinase (MAPK) inhibitor. p38 MAPK is a key enzyme in the inflammatory response, and its inhibitors have therapeutic potential in a range of diseases.
Protocol 2: Synthesis of a 2-Anilino-pyrido[4,3-d]pyrimidin-5(6H)-one Analog
Diagram of the Suzuki Coupling and Amination Steps:
Final steps in the synthesis of a p38 MAPK inhibitor analog.
To a reaction vessel, add 2-Bromo-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (0.05-0.1 eq), and a base (2.0-3.0 eq).
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the organic layer, dry, and concentrate.
Purify the crude product by silica gel chromatography to obtain the 2-Aryl-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one.
Causality: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridopyrimidinone core. This position often interacts with the solvent-exposed region of the kinase active site.
Step 6: Nucleophilic Aromatic Substitution
The chloro intermediate from step 3 (2-Bromo-4-chloropyrido[4,3-d]pyrimidin-5(6H)-one) can also be directly used for this step.
Dissolve the 4-chloro intermediate (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a suitable solvent like isopropanol or n-butanol.
Add a catalytic amount of acid (e.g., HCl) or a base (e.g., diisopropylethylamine) to facilitate the reaction.
Heat the mixture to reflux for 6-24 hours.
Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture, and the product may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent and purify the residue by silica gel chromatography to yield the final 2-anilino-substituted kinase inhibitor analog.
Causality: The nucleophilic aromatic substitution at the 4-position is a key step in introducing the aniline moiety, which is crucial for forming hydrogen bonds with the kinase hinge region, a common binding motif for many Type I kinase inhibitors.
Data Summary and Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
Conclusion: A Robust Platform for Kinase Inhibitor Discovery
4-Amino-2-bromonicotinic acid has proven to be an exceptionally valuable and versatile starting material for the synthesis of complex heterocyclic scaffolds with significant potential in kinase inhibitor drug discovery. The outlined synthetic protocols provide a clear and adaptable roadmap for the construction of the pyrido[4,3-d]pyrimidin-5(6H)-one core and its subsequent elaboration into potent and selective kinase inhibitors. The strategic functionalization of this scaffold, enabled by the unique reactivity of the starting material, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. Researchers in the field of medicinal chemistry and drug development are encouraged to leverage the synthetic utility of 4-Amino-2-bromonicotinic acid to accelerate their kinase inhibitor discovery programs.
References
Synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic.
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Journal of Medicinal Chemistry.
Design and synthesis of inhaled p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry.
Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry.
Method
Application Notes & Protocols: Metal-Catalyzed Cross-Coupling of 4-Amino-2-bromonicotinic Acid
Introduction: Strategic Importance of 4-Amino-2-arylnicotinic Acid Scaffolds 4-Amino-2-bromonicotinic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochem...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Strategic Importance of 4-Amino-2-arylnicotinic Acid Scaffolds
4-Amino-2-bromonicotinic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure contains three key points for chemical diversification: a bromine atom at the 2-position, an amino group at the 4-position, and a carboxylic acid at the 3-position. The selective functionalization at the C2 position via metal-catalyzed cross-coupling reactions is a powerful strategy for creating libraries of 4-amino-2-substituted-nicotinic acid derivatives. These products are key intermediates in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds where the substituted pyridine core acts as a crucial pharmacophore.[1][2]
This guide provides an in-depth analysis and field-proven protocols for the successful cross-coupling of this challenging substrate, focusing on the underlying principles that govern catalyst selection, reaction optimization, and chemoselectivity.
Core Challenge: Chemoselectivity and Substrate Reactivity
The primary challenge in the cross-coupling of 4-Amino-2-bromonicotinic acid lies in managing the reactivity of its three distinct functional groups. A successful protocol must selectively activate the C-Br bond for oxidative addition to the catalyst while preventing unwanted side reactions involving the amino and carboxylic acid moieties.
Amino Group (C4-NH₂): The exocyclic amino group is a potential coordinating ligand for the palladium or copper catalyst. This coordination can sequester the active catalyst, leading to low or no conversion. Furthermore, under certain conditions, it can participate in side reactions.
Carboxylic Acid (C3-COOH): The carboxylic acid group can deprotonate under basic reaction conditions to form a carboxylate. This anionic species can also coordinate to the metal center. More critically, the electron-rich nature of the pyridine ring, enhanced by the amino group, makes the substrate susceptible to thermal decarboxylation, especially at the elevated temperatures often required for cross-coupling.
Pyridine Nitrogen: The ring nitrogen itself is a Lewis basic site that can interact with the catalyst, influencing the electronic properties of the ring and the C-Br bond's reactivity.
Strategic choices regarding the catalyst, ligand, base, and solvent are paramount to navigate these challenges and achieve high-yield, selective C-C or C-N bond formation at the C2 position.
Experimental Workflow Overview
The general workflow for performing a cross-coupling reaction with this substrate involves careful setup under inert conditions to ensure the stability and activity of the catalyst.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Amino-2-(aryl)nicotinic Acids
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds and is highly effective for introducing aryl or heteroaryl substituents at the 2-position of the nicotinic acid core.[2] The choice of base is critical to promote transmetalation without causing substrate degradation.[3]
Mechanistic Consideration: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various arylboronic acids. The use of a mild inorganic base like potassium carbonate is often preferred to minimize decarboxylation.
Reagents & Equipment:
4-Amino-2-bromonicotinic acid (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
Potassium carbonate (K₂CO₃) (3.0 equiv)
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture)
Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
Step-by-Step Procedure:
To a dry Schlenk tube under an inert atmosphere, add 4-Amino-2-bromonicotinic acid, the arylboronic acid, and K₂CO₃.
Add the palladium catalyst and ligand. Note: For air-sensitive ligands or pre-catalysts, this should be done in a glovebox or under a strong counter-flow of inert gas.
Add the degassed solvent mixture via cannula or syringe. The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[4]
Upon completion, cool the mixture to room temperature.
Dilute with water and adjust the pH to ~3-4 with 1M HCl. The product will often precipitate.
Filter the resulting solid and wash with water, then a small amount of cold diethyl ether or ethyl acetate.
If precipitation does not occur or is incomplete, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data & Troubleshooting
Parameter
Recommended Condition
Rationale & Troubleshooting
Catalyst
Pd(OAc)₂, Pd(PPh₃)₄
Pd(OAc)₂ with a phosphine ligand is robust. If yields are low, try a pre-catalyst like Pd(dppf)Cl₂.
Ligand
PPh₃, SPhos, XPhos
Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate reductive elimination and may be necessary for challenging substrates.[5]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Stronger bases like NaOt-Bu can promote decarboxylation. Mild inorganic bases are preferred.[6] If transmetalation is slow, Cs₂CO₃ may be more effective.[4]
Solvent
Dioxane/H₂O, DMF, Toluene
A protic co-solvent like water is often necessary to solubilize the base and facilitate the reaction. Anhydrous conditions may be required for sensitive boronic esters.[7]
Temperature
80-100 °C
Start at 80 °C. If the reaction is sluggish, increase temperature cautiously. Monitor for decarboxylation (via LC-MS) at higher temperatures.
Side Product
Homocoupling of Boronic Acid
This arises from oxidation and coupling of the boronic acid.[8][9] Ensure rigorous deoxygenation of the reaction mixture to minimize this.
Sonogashira Coupling: Synthesis of 4-Amino-2-(alkynyl)nicotinic Acids
The Sonogashira coupling enables the installation of an alkyne moiety, a versatile functional group for further derivatization, via a palladium and copper co-catalyzed process.[10][11] Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst.[12][13]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
This classic protocol is highly effective but requires careful exclusion of oxygen to prevent the homocoupling of the terminal alkyne (Glaser coupling).
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)
Co-solvent (optional): Anhydrous DMF or THF
Standard inert atmosphere setup.
Step-by-Step Procedure:
To a dry Schlenk tube under an inert atmosphere, add 4-Amino-2-bromonicotinic acid, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., Et₃N).
Degas the mixture thoroughly by sparging with argon.
Add the terminal alkyne via syringe.
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
Once complete, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via column chromatography.
Heck Coupling: Synthesis of 4-Amino-2-(alkenyl)nicotinic Acids
The Mizoroki-Heck reaction facilitates the coupling of the bromopyridine with an alkene, such as styrene or an acrylate, to introduce a vinyl group.[1][14] The reaction is stereospecific, typically yielding the trans isomer.[14][15]
Protocol 3: Classical Heck Coupling
This protocol uses a standard phosphine-based palladium catalyst system.
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[1]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Note on C-N Coupling
While the substrate already possesses an amino group, the Buchwald-Hartwig amination could be employed to synthesize bis-amino pyridine derivatives by coupling the C2-Br position with a different primary or secondary amine.[17][18] This reaction typically requires a palladium catalyst, a specialized bulky phosphine ligand (e.g., Josiphos, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[18] Given the potential for side reactions with the existing functional groups, this transformation should be approached with caution, potentially requiring protection of the carboxylic acid as an ester.
References
Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate.
Study on synthesis of 4-Aminonicotinic acid. ResearchGate.
Buchwald–Hartwig amination. Wikipedia.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society - ACS Publications.
Synthesis of Novel Heterocycles from 4-Amino-2-bromonicotinic Acid: An Application Guide for Researchers
Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Medicinal Chemistry 4-Amino-2-bromonicotinic acid is a highly versatile and strategically functionalized pyridine derivative that serves as a powerful...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Medicinal Chemistry
4-Amino-2-bromonicotinic acid is a highly versatile and strategically functionalized pyridine derivative that serves as a powerful starting material for the synthesis of a diverse array of novel heterocycles. Its unique arrangement of a carboxylic acid, an amino group, and a reactive bromine atom on a pyridine core makes it an ideal scaffold for building complex molecular architectures, particularly those with significant potential in drug discovery and development. The amino and carboxylic acid moieties provide handles for forming fused ring systems, while the bromine atom at the 2-position is primed for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides detailed application notes and protocols for the synthesis of bicyclic and tricyclic heterocyclic systems from this valuable building block, with a focus on methodologies relevant to the synthesis of kinase inhibitors and other biologically active molecules.
Core Synthetic Strategies: A Multi-pronged Approach to Heterocyclic Diversity
The synthetic utility of 4-Amino-2-bromonicotinic acid stems from the orthogonal reactivity of its functional groups. The primary amino group and the carboxylic acid can be engaged in cyclization reactions to form fused pyrimidinone rings, while the 2-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for a modular approach to the synthesis of complex heterocycles.
Caption: Key synthetic pathways from 4-Amino-2-bromonicotinic acid.
Part 1: Synthesis of Bicyclic Heterocycles: The Pyrido[4,3-d]pyrimidinone Core
The pyrido[4,3-d]pyrimidine scaffold is a prominent feature in many biologically active compounds, including kinase inhibitors. The synthesis of this core from 4-aminonicotinic acid derivatives is a well-established strategy.[1][2] This section details two primary routes to access these valuable bicyclic systems starting from 4-Amino-2-bromonicotinic acid.
Route A: Direct Cyclization Strategy
This approach involves the direct condensation of the amino and carboxylic acid functionalities with a suitable one-carbon source, such as formamide or urea, to construct the pyrimidinone ring.
Protocol 1: Synthesis of 2-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one
Principle: This protocol is adapted from the established synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[3] The amino and carboxylic acid groups of the starting material undergo a condensation reaction with formamide, which serves as the source of the C2 and N3 atoms of the pyrimidinone ring. The bromine atom at the 2-position of the pyridine ring is expected to remain intact under these conditions, providing a handle for further diversification.
Materials:
4-Amino-2-bromonicotinic acid
Formamide
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Standard laboratory glassware for workup and purification
Procedure:
In a round-bottom flask, suspend 4-Amino-2-bromonicotinic acid (1.0 eq) in an excess of formamide (10-20 eq).
Heat the mixture to 160-180 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Upon completion, cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield 2-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one.
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Route B: Palladium-Catalyzed Cross-Coupling followed by Cyclization
This versatile strategy first utilizes the 2-bromo position for introducing diverse substituents via palladium-catalyzed cross-coupling reactions. The resulting 2-substituted-4-aminonicotinic acid derivative can then be cyclized to the desired pyrido[4,3-d]pyrimidinone.
Protocol 2: Suzuki-Miyaura Coupling of 4-Amino-2-bromonicotinic acid with Phenylboronic Acid
Principle: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] This protocol outlines the coupling of 4-Amino-2-bromonicotinic acid with phenylboronic acid, catalyzed by a palladium complex. The choice of a phosphine ligand is critical for the efficiency of the reaction.[6][7]
Materials:
4-Amino-2-bromonicotinic acid
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or another suitable base
Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)
Schlenk flask or sealed tube
Inert gas supply (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk flask, add 4-Amino-2-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
Seal the flask, and evacuate and backfill with an inert gas three times.
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
Cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 4-Amino-2-phenylnicotinic acid.
Subsequent Cyclization: The product from Protocol 2, 4-Amino-2-phenylnicotinic acid, can then be cyclized using the conditions described in Protocol 1 to yield 2-Phenyl-3H-pyrido[4,3-d]pyrimidin-4-one.
Table 1: Summary of Reaction Conditions for Key Transformations.
Part 2: Synthesis of Tricyclic Heterocycles: The Pyridopyrimido-benzimidazole Scaffold
Building upon the pyrido[4,3-d]pyrimidinone core, further functionalization and intramolecular cyclization can lead to the formation of more complex tricyclic systems. The synthesis of benzimidazole-fused heterocycles is of particular interest due to their prevalence in medicinal chemistry.[10][11]
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one with 2-Nitroaniline
Principle: The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds.[8] This protocol describes the coupling of the 2-bromo-substituted pyrido[4,3-d]pyrimidinone with 2-nitroaniline. The resulting product is a precursor for the subsequent reductive cyclization to form the benzimidazole ring.
Xantphos or other suitable Buchwald-Hartwig ligand
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
Anhydrous toluene or 1,4-dioxane
Schlenk flask or sealed tube
Procedure:
In an oven-dried Schlenk tube, combine 2-Bromo-3H-pyrido[4,3-d]pyrimidin-4-one (1.0 eq), 2-nitroaniline (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
Seal the tube, and evacuate and backfill with an inert gas three times.
Add the anhydrous solvent (e.g., toluene) via syringe.
Heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-(2-Nitroanilino)-3H-pyrido[4,3-d]pyrimidin-4-one.
Protocol 4: Reductive Intramolecular Cyclization to form the Benzimidazole Ring
Principle: The nitro group of the product from Protocol 3 is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent pyrimidinone carbonyl to form the benzimidazole ring. This is a common strategy for the synthesis of benzimidazoles.[10]
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder in acetic acid)
Ethanol or Acetic acid as solvent
Round-bottom flask
Procedure:
Dissolve or suspend 2-(2-Nitroanilino)-3H-pyrido[4,3-d]pyrimidin-4-one (1.0 eq) in a suitable solvent (e.g., ethanol for SnCl₂ reduction or acetic acid for Fe reduction).
Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 eq, or Fe powder, 5-10 eq) portion-wise with stirring.
Heat the reaction mixture to reflux.
Monitor the reaction for the disappearance of the starting material and the formation of the cyclized product by LC-MS.
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate if an acid was used.
Extract the product with an appropriate organic solvent.
Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain the desired pyridopyrimido-benzimidazole.
Caption: Workflow for the synthesis of a tricyclic heterocycle.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the immense synthetic potential of 4-Amino-2-bromonicotinic acid as a versatile building block for the construction of novel and complex heterocyclic systems. The strategic application of palladium-catalyzed cross-coupling reactions and classical cyclization methodologies allows for a modular and efficient approach to a wide range of bicyclic and tricyclic scaffolds. These heterocycles are of significant interest to the pharmaceutical and agrochemical industries, and the methodologies presented here provide a solid foundation for further exploration and the development of new biologically active molecules. Future work in this area could focus on expanding the scope of cross-coupling partners, exploring alternative cyclization strategies, and developing one-pot procedures to further streamline the synthesis of these valuable compounds.
References
Baharfar, R., Azimi, R. (2011). A clean and efficient cyclocondensation to pyrido[2,3-d]pyrimidine derivatives in aqueous media. Chinese Chemical Letters, 22(10), 1183–1186.
Beshore, D. C., & Dinsmore, C. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
Gineinah, M. M., Nasr, M. N. A., Badr, S. M. I., & El-Husseiny, W. M. (2012). Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 20(1), 307-316.
Houpis, I. N., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(2), 199-202.
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.
Ikawa, T., & Suzuki, A. (2009). Suzuki–Miyaura Coupling. In Cross-Coupling Reactions (pp. 1-49). Springer, Berlin, Heidelberg.
Ismail, A. G., & Wibberley, D. G. (1967). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613-2616.
Kumar, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7859.
M. A. DeWit and E. R. Gillies, Org. Biomol. Chem., 2011, 9, 1846 DOI: 10.1039/C0OB00890G.
Muñiz, K., Streuff, J., Chávez, P., & Hövelmann, C. H. (2008). Synthesis of diamino carboxylic esters by palladium-catalyzed oxidative intramolecular diamination of acrylates. Chemistry–An Asian Journal, 3(8‐9), 1248-1255.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Thimmaraju, B. N., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 12(11), 1835-1855.
Vasudevan, A., Mavandadi, F., Chen, L., & Gangjee, A. (1999). Reactions of 6-aminopyrimidines with biselectrophiles: manipulation of product composition with solvent and pyrimidine substitution variation. The Journal of Organic Chemistry, 64(2), 634–638.
Verma, A., & Joshi, S. (2020).
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185012.
Yadav, G. D., & Nakhate, A. V. (2021). Metal-free synthesis of benzimidazole (37) from O-phenylenediamine 14 and DMF 36 using hexamethyldisilazane (HMDS). New Journal of Chemistry, 45(12), 5489-5498.
Application Notes and Protocols for the Use of 4-Amino-2-bromonicotinic Acid as a Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Medicinal Chemistry 4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of 4-Amino-2-bromonicotinic Acid in Medicinal Chemistry
4-Amino-2-bromonicotinic acid is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a privileged scaffold in numerous biologically active molecules. The strategic placement of an amino group, a bromine atom, and a carboxylic acid function offers orthogonal reactivity, enabling chemists to introduce molecular diversity through a variety of synthetic transformations. The electron-donating amino group and the electron-withdrawing carboxylic acid modulate the reactivity of the pyridine ring, while the bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This unique combination of functional groups makes 4-Amino-2-bromonicotinic acid a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted therapies.[1] This document provides detailed application notes and protocols for two of the most powerful and widely used transformations involving 4-Amino-2-bromonicotinic acid: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary utility of 4-Amino-2-bromonicotinic acid lies in its ability to undergo selective cross-coupling reactions. The bromine atom at the 2-position is readily displaced by a variety of nucleophiles and organometallic reagents, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of 4-Amino-2-aryl-nicotinic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] For drug development professionals, the Suzuki-Miyaura coupling of 4-Amino-2-bromonicotinic acid with various arylboronic acids is of particular interest as it leads to the formation of 4-amino-2-aryl-nicotinic acid scaffolds. These structures are key components in a variety of pharmacologically active molecules.[3]
Reaction Principle:
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond of 4-Amino-2-bromonicotinic acid, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.[4]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
A standard laboratory workflow for the Suzuki-Miyaura coupling reaction.
Seal the flask with a septum, and evacuate and backfill with inert gas (repeat three times).
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Carefully acidify the mixture with 1M HCl to a pH of ~4-5.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-(4-chlorophenyl)nicotinic acid.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-(arylamino)nicotinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [2][5]This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceutical compounds. [6]The application of this methodology to 4-Amino-2-bromonicotinic acid provides a direct route to 4-amino-2-(arylamino)nicotinic acid derivatives, which are valuable intermediates for a range of therapeutic agents.
Reaction Principle:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
[4][5]
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination, particularly with heteroaromatic substrates. The following table summarizes typical conditions for the amination of bromopyridine derivatives.
[6]
Parameter
Reagent/Condition
Rationale/Field Insight
Palladium Catalyst
Pd₂(dba)₃, Pd(OAc)₂
Pd₂(dba)₃ is a common Pd(0) source. Air-stable Pd(OAc)₂ can be used in combination with a phosphine ligand which reduces it in situ to the active Pd(0) species.
Ligand
BINAP, XPhos, RuPhos
Bulky, electron-rich phosphine ligands are essential for efficient catalysis. The choice of ligand can significantly influence the reaction scope and efficiency.
Base
NaOtBu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is required for the deprotonation of the amine and the formation of the palladium-amido complex. NaOtBu is a common choice.
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature
80-120 °C
The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.
| Reaction Time | 8-24 hours | Progress should be monitored by TLC or LC-MS to determine the point of completion. |
Experimental Protocol: Synthesis of 4-Amino-2-(phenylamino)nicotinic Acid
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Amino-2-bromonicotinic acid with aniline.
Diagram 4: Experimental Workflow for Buchwald-Hartwig Amination
A standard laboratory workflow for the Buchwald-Hartwig amination reaction.
In a glovebox or under a stream of inert gas, add 4-Amino-2-bromonicotinic acid (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.06 mmol, 6 mol%) to a dry Schlenk tube.
Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol).
Seal the Schlenk tube and heat the mixture at 110 °C for 16 hours.
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-(phenylamino)nicotinic acid.
Conclusion and Future Outlook
4-Amino-2-bromonicotinic acid is a highly versatile and valuable precursor for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and adaptable methods for the construction of key C-C and C-N bonds. The resulting 2-aryl and 2-amino-substituted nicotinic acid derivatives are important scaffolds in the development of novel therapeutics, particularly in the area of kinase inhibitors. The continued exploration of the reactivity of 4-Amino-2-bromonicotinic acid is expected to yield new synthetic routes to a wide range of biologically active molecules, further solidifying its importance in modern drug discovery.
References
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available at: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. PubMed. Available at: [Link]
Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central. Available at: [Link]
Mannich bases in medicinal chemistry and drug design. PubMed Central. Available at: [Link]
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. ResearchGate. Available at: [Link]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 4-Amino-2-bromonicotinic Acid 4-Amino-2-bromonicotinic acid is a key heterocyc...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 4-Amino-2-bromonicotinic Acid
4-Amino-2-bromonicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The presence of the amino, bromo, and carboxylic acid functionalities at specific positions on the pyridine ring offers versatile handles for further chemical modifications, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The development of a robust and scalable synthetic route to this compound is therefore of critical importance for enabling the production of novel therapeutics.
This document provides a comprehensive guide to a proposed large-scale synthesis of 4-Amino-2-bromonicotinic acid, detailing the underlying chemical principles, step-by-step protocols, and key process considerations. The proposed synthetic strategy is designed to be efficient, scalable, and to utilize readily available starting materials.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of 4-Amino-2-bromonicotinic acid can be efficiently achieved through a multi-step sequence starting from a commercially available precursor. The proposed pathway involves the regioselective introduction of the amino and bromo functionalities onto the nicotinic acid scaffold. The key transformations in this synthesis are a Hofmann rearrangement to install the 4-amino group and a Sandmeyer reaction to introduce the 2-bromo substituent.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for 4-Amino-2-bromonicotinic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Chloro-4-carboxamidopyridine (Amidation)
The initial step involves the conversion of the carboxylic acid group of 2-chloronicotinic acid into a primary amide. This is a crucial preparatory step for the subsequent Hofmann rearrangement.
Protocol:
Activation of Carboxylic Acid: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 2-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 3.0-5.0 eq).
Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
Ammonolysis: Carefully add the resulting acid chloride to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess).
Precipitation and Isolation: Stir the mixture vigorously for 1-2 hours, allowing the product to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-carboxamidopyridine.
Reagent/Material
Molar Equivalent
Key Parameters
2-Chloronicotinic Acid
1.0
Starting material
Thionyl Chloride
3.0 - 5.0
Reagent and solvent
Ammonium Hydroxide
Excess
Amine source
Temperature
Reflux (79 °C), then 0-5 °C
Reaction conditions
Reaction Time
2-4 hours (activation), 1-2 hours (ammonolysis)
Duration of steps
Expected Yield
85-95%
Quantitative data
Part 2: Synthesis of 4-Amino-2-chloronicotinic Acid via Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In this step, the 4-carboxamido group is converted to a 4-amino group.
Protocol:
Preparation of Hypobromite Solution: In a separate reactor, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0-5 °C) aqueous solution of sodium hydroxide (NaOH, ~4.0 eq).
Reaction: Add the 2-chloro-4-carboxamidopyridine (1.0 eq) portion-wise to the cold hypobromite solution, maintaining the temperature below 10 °C.
Rearrangement: After the addition is complete, slowly warm the reaction mixture to 50-70 °C and hold for 1-2 hours to facilitate the rearrangement.[1]
Work-up: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., HCl) to precipitate the product.
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-2-chloronicotinic acid.
Reagent/Material
Molar Equivalent
Key Parameters
2-Chloro-4-carboxamidopyridine
1.0
Substrate
Bromine
1.1
Halogen source
Sodium Hydroxide
~4.0
Base
Temperature
0-10 °C, then 50-70 °C
Reaction conditions
Reaction Time
1-2 hours
Duration of rearrangement
Expected Yield
70-85%
Quantitative data
Part 3: Synthesis of 4-Amino-2-bromonicotinic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt.[3][4] In this final step, the 2-chloro substituent is replaced with a 2-bromo substituent.
Protocol:
Diazotization:
Suspend 4-amino-2-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq).
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[5]
Sandmeyer Bromination:
In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
Cool the CuBr solution to 0 °C.
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
After the addition is complete, warm the mixture to 60-70 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.[5]
Work-up and Purification:
Cool the reaction mixture and collect the precipitated product by filtration.
Wash the solid with water to remove inorganic salts.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 4-Amino-2-bromonicotinic acid.
Reagent/Material
Molar Equivalent
Key Parameters
4-Amino-2-chloronicotinic Acid
1.0
Substrate
Sodium Nitrite
1.1
Diazotizing agent
Hydrobromic Acid
~3.0
Acid source
Copper(I) Bromide
1.2
Catalyst
Temperature
0-5 °C, then 60-70 °C
Reaction conditions
Reaction Time
30 min (diazotization), 1-2 hours (bromination)
Duration of steps
Expected Yield
75-90%
Quantitative data
Safety and Handling Precautions
Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Reacts violently with water.
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE.
Sodium Nitrite: Toxic and an oxidizing agent. Avoid contact with skin and eyes.
Hydrobromic Acid: Corrosive. Handle with care and wear appropriate PPE.
Diazonium Salts: Potentially explosive when dry. It is imperative to keep them in solution and at low temperatures.
Conclusion
The presented synthetic route offers a viable and scalable method for the production of 4-Amino-2-bromonicotinic acid. The use of well-established and reliable chemical transformations such as amidation, Hofmann rearrangement, and the Sandmeyer reaction ensures the efficiency and reproducibility of the synthesis. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development endeavors.
References
BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
Chemist Wizards. (n.d.). Hoffmann Rearrangement.
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
Wikipedia. (2023, December 27). Hofmann rearrangement.
Wikipedia. (2023, November 28). Sandmeyer reaction.
Technical Support Center: Purification of Crude 4-Amino-2-bromonicotinic Acid
Welcome to the technical support center for the purification of crude 4-Amino-2-bromonicotinic acid (CAS 1060809-71-3). This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of crude 4-Amino-2-bromonicotinic acid (CAS 1060809-71-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining high-purity 4-Amino-2-bromonicotinic acid, a key building block in pharmaceutical synthesis.
I. Understanding the Molecule: Key Physicochemical Properties
4-Amino-2-bromonicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring an acidic carboxylic group and a basic amino group, makes it an amphoteric molecule. This dual functionality is central to developing effective purification strategies, particularly acid-base extraction. The presence of the pyridine ring, amino group, and carboxylic acid group suggests its polarity and potential for hydrogen bonding, which will influence its solubility in various solvents.
II. Choosing Your Purification Strategy: A Logic-Based Workflow
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment. The following diagram outlines a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide: From Common Issues to Robust Solutions
This section addresses specific problems you may encounter during the purification of 4-Amino-2-bromonicotinic acid, providing explanations and actionable solutions.
A. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and proper technique.
Problem 1: My crude 4-Amino-2-bromonicotinic acid will not dissolve in the hot solvent.
Probable Cause & Solution:
Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small portions until the solid dissolves.
Inappropriate Solvent: The chosen solvent may not be suitable. The ideal solvent should dissolve the compound when hot but not at room temperature[1]. For a molecule like 4-Amino-2-bromonicotinic acid with both polar and non-polar characteristics, a single solvent may not be ideal. Consider using a binary solvent system. For instance, dissolve the compound in a "good" solvent like hot ethanol or methanol, and then add a "poor" solvent like water or hexane dropwise until turbidity appears. Reheat to clarify and then allow to cool.
Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of the compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Problem 2: The compound "oils out" instead of forming crystals.
Probable Cause & Solution:
Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil (a supersaturated liquid) instead of a crystalline solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High Impurity Content: A high concentration of impurities can inhibit crystal formation. Consider a preliminary purification step like acid-base extraction before recrystallization.
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. If this is the case, the compound will melt in the hot solvent and may not crystallize on cooling. Choose a solvent with a lower boiling point.
Problem 3: I have poor recovery of my purified product.
Probable Cause & Solution:
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve the crude product.
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
B. Acid-Base Extraction Issues
Acid-base extraction is an excellent method for separating acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at various pH levels.[2]
Caption: Workflow for acid-base extraction of 4-Amino-2-bromonicotinic acid.
Problem 1: An emulsion forms, and the layers will not separate.
Probable Cause & Solution:
Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion. Instead, gently invert the funnel several times to mix the layers.
"Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the polarity of the aqueous layer, which can help to break up the emulsion.
Problem 2: My product does not precipitate when I adjust the pH of the aqueous layer.
Probable Cause & Solution:
Incorrect pH: Ensure you have added enough acid to reach the isoelectric point of 4-Amino-2-bromonicotinic acid, where it has minimal solubility. Check the pH with pH paper.
Product is Water-Soluble: While less likely for this compound, if the product has some solubility in the aqueous phase even at its isoelectric point, you may need to extract it with an organic solvent after neutralization.
Low Concentration: If the concentration of your compound in the aqueous layer is very low, it may not precipitate. You may need to concentrate the aqueous solution by evaporation before precipitation.
C. Column Chromatography Issues
For achieving the highest purity or for separating compounds with very similar properties, column chromatography is often the method of choice.
Problem 1: I am getting poor separation of my compound from impurities.
Probable Cause & Solution:
Inappropriate Mobile Phase: The polarity of your eluent may be too high, causing all compounds to elute quickly without separation. Start with a less polar solvent system and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Column Overloading: Using too much crude material for the amount of stationary phase will lead to broad bands and poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 4-Amino-2-bromonicotinic acid?
A1: Potential impurities can arise from starting materials, by-products, or degradation. These may include unreacted starting materials, isomers (such as other aminobromonicotinic acids), or related substances from the synthesis of nicotinic acid derivatives[3][4]. Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, general impurities in substituted nicotinic acids can include other pyridine derivatives or incompletely reacted intermediates[5].
Q2: What is a good starting solvent system for recrystallizing 4-Amino-2-bromonicotinic acid?
A2: Given the polar nature of the amino and carboxylic acid groups, polar solvents are a good starting point. A mixture of ethanol and water is often effective for such compounds. Alternatively, for basic compounds like this, acetic acid or its mixtures with other solvents can be considered[6].
Q3: How can I remove colored impurities?
A3: Colored impurities are often large, conjugated organic molecules. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal.
Q4: How should I store the purified 4-Amino-2-bromonicotinic acid?
A4: Store the purified solid in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
V. Experimental Protocols
A. Recrystallization Protocol
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating (see table below).
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 4-Amino-2-bromonicotinic acid to achieve complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Drying: Dry the crystals in a vacuum oven.
Suggested Solvents for Recrystallization Screening
Water
Ethanol
Methanol
Isopropanol
Acetonitrile
Ethanol/Water mixture
Methanol/Water mixture
B. Acid-Base Extraction Protocol
Dissolution: Dissolve the crude 4-Amino-2-bromonicotinic acid in a suitable organic solvent like ethyl acetate.
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Collect the aqueous layer. Repeat the extraction two more times.
Back-washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.
Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (check with pH paper), causing the product to precipitate.
Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
VI. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity of pyridinecarboxylic acids[7][8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
VII. References
SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
ResearchGate. (2020). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]
ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved from
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
National Institutes of Health. (2006). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Retrieved from [Link]
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
Technical Support Center: Synthesis of 4-Amino-2-bromonicotinic Acid
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-amino-...
Author: BenchChem Technical Support Team. Date: January 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-amino-2-bromonicotinic acid (CAS 1060809-71-3). This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields due to the electronic properties of the pyridine ring and the potential for competing side reactions.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
FAQ 1: My overall yield is consistently low. What is the most critical stage to scrutinize in the synthesis of 4-amino-2-bromonicotinic acid?
Low overall yield is a common problem that can often be traced back to the fundamental reactivity of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards standard electrophilic aromatic substitution reactions.[1] Therefore, the most critical stages to examine are the introduction of substituents onto the pyridine nucleus.
Key Areas for Investigation:
Reaction Pathway Selection: There isn't a single, standard one-pot synthesis. Most successful routes involve a multi-step process. A common conceptual pathway involves starting with a pre-substituted pyridine and modifying it. For example, starting with a 2-halo-4-aminopyridine derivative and then introducing the carboxylic acid group, or vice-versa. The sequence of these steps is paramount.
Incomplete Reactions: Reactions may not be running to completion. It is crucial to monitor progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Sometimes, simply extending the reaction time or moderately increasing the temperature can drive the reaction to completion.[1]
Side Reactions: The formation of byproducts is a major contributor to yield loss.[1] These can include over-halogenation, hydrolysis of functional groups, or polymerization under harsh conditions.
Purification Losses: Significant material loss can occur during work-up and purification steps, especially during recrystallization if the solvent system is not optimized.[1]
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for diagnosing low yield.
FAQ 2: I'm struggling to introduce the amino group at the 4-position via Nucleophilic Aromatic Substitution (SNAr). The yield is poor. What can I do?
This is a common bottleneck. Successful SNAr on a pyridine ring depends on proper activation and the right choice of nucleophile and conditions. A plausible precursor for this step could be a 2-bromo-4-halonicotinic acid derivative.
Causality & Explanation:
For SNAr to proceed efficiently, the ring must be sufficiently electron-poor, and the leaving group must be adequate. The bromine at the 2-position and the carboxylic acid at the 3-position both help activate the 4-position towards nucleophilic attack.
Troubleshooting & Optimization Strategies:
Parameter
Recommended Action
Rationale
Ammonia Source
Use aqueous ammonia or a solution of ammonia in a compatible organic solvent (e.g., 1,4-dioxane).[2] A sealed vessel is often required to maintain ammonia concentration.
Gaseous ammonia can be difficult to handle and quantify. A solution provides a high concentration of the nucleophile. A patent for a related chloro-analog demonstrates success with a 1:1 mixture of 1,4-dioxane and aqueous ammonia.[2]
Temperature
Start at room temperature and gradually increase. Monitor by TLC. Typical ranges are 25°C to 100°C.
Higher temperatures can accelerate the reaction but may also promote side reactions like hydrolysis of the carboxylic acid or other functional groups.[1]
Solvent
A polar aprotic solvent like DMSO, DMF, or a miscible co-solvent like 1,4-dioxane is often effective.
These solvents can solvate the intermediate Meisenheimer complex and are typically compatible with the reaction conditions.
Pressure
Use a sealed pressure vessel or autoclave.
This is crucial when using ammonia solutions at elevated temperatures to prevent the volatile nucleophile from escaping and to drive the reaction forward.
Experimental Protocol: Amination of a 4-Halopyridine Precursor
This is a representative protocol. You must adapt it based on your specific substrate and laboratory safety procedures.
Vessel Preparation: To a 100 mL pressure-rated reaction vessel, add the 2-bromo-4-halonicotinic acid precursor (1.0 eq).
Solvent & Reagent Addition: Add 1,4-dioxane (20 mL) and a concentrated aqueous ammonia solution (25-28%, 20 mL).[2]
Sealing: Seal the vessel securely according to the manufacturer's instructions.
Reaction: Place the vessel in a heating mantle behind a blast shield. Stir the reaction mixture magnetically. Heat to 80-100°C.
Monitoring: After a set time (e.g., 12 hours), cool the vessel to room temperature completely before opening. Take an aliquot of the reaction mixture, dilute it, and analyze by TLC or HPLC to check for the disappearance of starting material.
Work-up: Once complete, cool the reaction to 0°C. Carefully acidify the mixture with HCl (e.g., 2M) to a pH of ~3-4. The product should precipitate.
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like petroleum ether to aid in drying.[2]
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-2-bromonicotinic acid.
FAQ 3: I am observing significant byproduct formation. What are the likely culprits and how can they be minimized?
Byproduct formation is often the primary reason for low yields. The specific byproducts depend on your synthetic route, but common issues in substituted pyridine chemistry include:
Hydrolysis: If your synthesis starts with a nitrile (-CN) group that is later converted to the carboxylic acid, incomplete or competing hydrolysis can lead to the formation of the corresponding amide as a byproduct.[1]
Solution: Control the pH and temperature carefully. Acidic or basic conditions can promote nitrile hydrolysis.[1] Ensure anhydrous conditions if water is not a required reagent for the main reaction.
Over-bromination: If you are performing a bromination step, it's possible to add more than one bromine atom to the ring, especially if the ring is activated.
Solution: Use a stoichiometric amount of the brominating agent (e.g., NBS) and control the temperature, often running the reaction at or below room temperature.
Decarboxylation: Nicotinic acids can sometimes undergo decarboxylation under harsh thermal or acidic/basic conditions.
Solution: Use the mildest possible conditions for all reaction and purification steps. Avoid unnecessarily high temperatures.
A general synthetic pathway is outlined below, highlighting potential stages where side reactions can occur.
Caption: A plausible synthetic pathway and potential side reactions.
References
Preparation method of 4-amino-2-chloronicotinaldehyde. (2024). Google Patents.
Technical Support Center: Optimization of Suzuki Coupling for 4-Amino-2-bromonicotinic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The unique electronic and structural features of 4-amino-2-bromonicotinic acid—namely the presence of an electron-donating amine, an electron-withdrawing and potentially coordinating carboxylic acid, and a heteroaromatic ring—present a distinct set of obstacles not encountered with simpler aryl halides.
This document moves beyond generic protocols to provide a focused, in-depth resource in a question-and-answer format. We will explore the causality behind common failures and provide field-proven strategies for optimizing your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Suzuki coupling of 4-Amino-2-bromonicotinic acid?
The substrate 4-Amino-2-bromonicotinic acid is considered "difficult" for several key reasons:
Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates oxidative addition. However, the 4-amino group is a strong electron-donating group (EDG), which enriches the C-Br bond at the 2-position, making oxidative addition of the palladium catalyst more challenging compared to un-substituted bromopyridines.[1]
Catalyst Inhibition/Chelation: The substrate possesses two potential coordination sites for the palladium catalyst: the pyridine nitrogen and the carboxylate group. It can act as a bidentate ligand, chelating the palladium center and sequestering it from the catalytic cycle, leading to catalyst deactivation and low conversion.
Solubility Issues: As a zwitterionic amino acid, the starting material and the final product often have poor solubility in common aprotic organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane), complicating reaction kinetics and product isolation.
Side Reactions: Like many heteroaromatic boronic acids, the coupling partners are susceptible to protodeboronation, especially under harsh basic conditions or prolonged heating.[2]
Q2: How does the choice of base impact the reaction's success?
The base plays a crucial role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (RB(OH)3⁻), which facilitates the transmetalation step.[3][4][5] For this specific substrate, the choice of base is a delicate balance.
Strong Bases (e.g., NaOH, NaOMe): While effective at generating the boronate, strong bases can promote side reactions and may not be compatible with other functional groups on the boronic acid partner.
Moderate Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the preferred choice. K₃PO₄ is a reliable option that is strong enough to promote catalysis without being overly harsh. Cs₂CO₃ is more soluble in organic solvents and can be effective at lower temperatures, but it is more expensive.
Weak Bases (e.g., K₂CO₃, KF): K₂CO₃ is a common and cost-effective choice, often requiring aqueous co-solvents to be effective. Powdered KF can be used in cases where the coupling partners are sensitive to hydrolysis, as it activates the boronic acid without requiring water.[6]
The acidity of the nicotinic acid itself (pKa ≈ 4-5) means it will be deprotonated by most bases used. This can influence the substrate's solubility and coordinating ability.
Q3: What type of palladium catalyst and ligand system is most effective?
Standard catalysts like Pd(PPh₃)₄ can work but often provide sluggish results with this electron-rich substrate. Success hinges on promoting the rate-limiting oxidative addition step. This is best achieved with catalyst systems featuring bulky, electron-rich phosphine ligands .[7][8]
Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are designed to accelerate both oxidative addition and reductive elimination.[9] They are often the most effective choice for challenging substrates.
Pre-catalysts: Buchwald G3 or G4 pre-catalysts are highly recommended. These are air-stable Pd(II) complexes that cleanly and reliably generate the active Pd(0) species in solution, leading to more reproducible results.[1]
PdCl₂(dppf): This is a robust and versatile catalyst that often provides a good starting point for optimization. It is more stable than Pd(PPh₃)₄ but may be less active than modern Buchwald systems.[9]
A general workflow for catalyst selection is illustrated below.
Caption: A decision workflow for selecting a suitable palladium catalyst system.
Troubleshooting Guide
Problem 1: Low or No Product Formation; Starting Material Recovered
This is the most common issue, typically pointing to a problem with the catalytic cycle initiation or turnover.
Potential Cause A: Ineffective Catalyst Activation or Degradation.
Diagnosis: The reaction mixture fails to change color (often to a darker brown/black) or palladium black precipitates prematurely. This indicates the active Pd(0) species is not forming or is unstable. Using Pd(II) sources like Pd(OAc)₂ requires in-situ reduction, which can be inefficient and lead to homocoupling.[1]
Solution Protocol:
Switch to a Pre-catalyst: Use a Buchwald G3-XPhos or G3-SPhos pre-catalyst (1-3 mol%). This ensures reliable formation of the active L-Pd(0) species.
Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize phosphine ligands and the active Pd(0) catalyst, killing the reaction.[10][11] Degas all solvents (including water) and the reaction mixture thoroughly. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before use and to subject the sealed reaction flask to at least three vacuum/inert gas backfill cycles.
Check Ligand Quality: Phosphine ligands can oxidize on the shelf. If using a separate ligand and palladium source, ensure the ligand is fresh or has been stored properly under inert gas.
Potential Cause B: Slow Oxidative Addition.
Diagnosis: The reaction stalls with starting materials present even with an apparently active catalyst. This is likely due to the electron-rich nature of the 2-bromo position on the substrate.
Solution: Increase the electron-donating ability and steric bulk of the ligand. If you are using a less electron-rich ligand like PPh₃ or dppf, switching to a Buchwald-type ligand is the logical next step.
Ligand
Typical Loading (mol %)
Key Feature
Best For
PPh₃
2-5
Standard, inexpensive
Simple, activated substrates
dppf
1-3
Robust, good general use
Initial screening, reliable
SPhos
1-3
Bulky, very electron-rich
Promoting oxidative addition
XPhos
1-3
Extremely bulky and e⁻-rich
Highly challenging substrates
Potential Cause C: Substrate Chelation/Inhibition.
Diagnosis: The reaction fails even with highly active catalyst systems. This suggests the substrate itself is poisoning the catalyst.
Solution:
Increase Catalyst Loading: Try increasing the catalyst load to 5 mol%. This can sometimes overcome low-level inhibition.
Esterification: Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling. This removes one of the key chelating sites. The ester can be hydrolyzed post-coupling.
Problem 2: Significant Protodeboronation of the Boronic Acid
You observe the formation of the deborylated arene byproduct from your boronic acid coupling partner.
Potential Cause: Unstable Boronic Acid.
Diagnosis: This is confirmed by LC-MS or NMR analysis of the crude reaction mixture showing the corresponding arene/heteroarene byproduct. Heteroaryl boronic acids (e.g., pyridyl, pyrimidyl) are particularly prone to this side reaction.[2][9] The mechanism can be complex, sometimes involving acid or base catalysis.[2]
Solution Protocol:
Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or NaHCO₃.[9]
Lower the Temperature: If the reaction is being run at >100 °C, try lowering it to 80-90 °C.
Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol (BPin) or neopentyl glycol ester. These are significantly more stable towards protodeboronation and can be used directly in the coupling reaction.[1]
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic, heated conditions.
Problem 3: Formation of Boronic Acid Homocoupling Product (Biaryl)
You observe a significant amount of the symmetrical biaryl derived from your boronic acid.
Potential Cause: Presence of Oxygen or Inefficient Pd(II) Reduction.
Diagnosis: The biaryl byproduct is readily identified by LC-MS. This side reaction is often promoted by the presence of molecular oxygen or by a reaction pathway where a Pd(II) species reacts with two molecules of the boronic acid.[1][10][11]
Solution Protocol:
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are free of oxygen, as detailed in Problem 1A. Subsurface sparging with nitrogen or argon is highly effective.[11]
Use a Pd(0) Source or Pre-catalyst: Start with a catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) or use a modern pre-catalyst that generates the active Pd(0) species cleanly and efficiently. This avoids pathways where Pd(II) intermediates can drive homocoupling.[1][8]
Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can sometimes favor side reactions.
Caption: A guide to identifying and solving common byproduct issues.
Problem 4: Difficult Product Isolation and Purification
The reaction works, but isolating the pure product is challenging.
Potential Cause: Zwitterionic Nature of the Product.
Diagnosis: The product has poor solubility in common extraction solvents (e.g., EtOAc, DCM) and either streaks badly on silica gel or does not elute.
Solution Protocol:
Acid/Base Workup: Manipulate the pH of the aqueous phase during workup.
To extract into an organic solvent: Acidify the aqueous layer with dilute HCl to pH ~2-3. This protonates the amino group and the pyridine nitrogen, forming a cationic species, while the carboxylic acid remains protonated. This may not improve organic solubility. Alternatively, basify with NaHCO₃ or Na₂CO₃ to pH ~8-9 to form the carboxylate, which might make it extractable if the rest of the molecule is sufficiently lipophilic. Experimentation is key.
Precipitation/Crystallization: After the reaction, quench with water and adjust the pH to the isoelectric point of the product (a pH between the pKa of the amine and the carboxylic acid). The zwitterionic product is often least soluble at this pH and may precipitate out. The crude solid can then be collected and recrystallized.
Reverse-Phase Chromatography: If normal-phase silica gel chromatography fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often very effective for purifying polar, ionizable compounds.
General Experimental Protocol (Starting Point)
This protocol serves as a robust starting point for optimization.
Reagent Preparation:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-2-bromonicotinic acid (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and powdered K₃PO₄ (3.0 eq).
Add the palladium pre-catalyst (e.g., XPhos-G3-Pd, 2 mol%).
Atmosphere Control:
Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen gas. Repeat this cycle three times.
Solvent Addition:
Add previously degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M. The mixture should be stirred vigorously.
Reaction:
Heat the reaction mixture to 90-100 °C in a pre-heated oil bath.
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Workup and Purification:
Once the starting material is consumed, cool the reaction to room temperature.
Dilute with water and ethyl acetate. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash chromatography or crystallization as determined by the product's properties.
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Hoarau, C., et al. (2020). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]
Reddit user discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
Reddit user discussion. (2023). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
Zienty, M. F. (1962). Purification of nicotinic acid.
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
Raposo, M.M.M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
ResearchGate. (2018). Study on synthesis of 4-Aminonicotinic acid. [Link]
Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 4-Amino-2-bromonicotinic acid (CAS No. 1060809-71-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block. As a molecule possessing both acidic (carboxylic acid) and basic (amino) functionalities, along with a halogen substituent, its purification requires careful consideration of its unique chemical properties.
Understanding the Importance of Purity
4-Amino-2-bromonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. Ensuring high purity is crucial for the synthesis of active pharmaceutical ingredients (APIs) where even trace impurities can have significant biological effects.
Identifying Potential Impurities
While the exact impurity profile can vary depending on the synthetic route, a common method for the preparation of 4-Amino-2-bromonicotinic acid involves the bromination of 4-aminonicotinic acid. Based on this, several potential impurities may be present in the crude product.
Isomeric Byproducts: Bromination at other positions on the pyridine ring, such as 4-Amino-5-bromonicotinic acid or 4-Amino-6-bromonicotinic acid.
Over-brominated Products: Dibrominated species, such as 4-Amino-2,6-dibromonicotinic acid.
Decarboxylated Impurity: 2-Bromo-4-aminopyridine, which can form under harsh thermal conditions.[1]
Hydrolysis Products: If the synthesis involves a nitrile precursor, incomplete hydrolysis can leave nicotinamide intermediates.[2]
Troubleshooting Guides (Q&A Format)
This section addresses specific issues you might encounter during the purification of 4-Amino-2-bromonicotinic acid.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid organic compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.
Q1: My 4-Amino-2-bromonicotinic acid is not dissolving in the hot solvent.
A1: This is a common issue and can be attributed to several factors:
Insufficient Solvent: You may not have added enough solvent. Try adding more of the hot solvent in small portions until the solid dissolves.
Inappropriate Solvent: The chosen solvent may not be a good "dissolving" solvent for your compound, even at elevated temperatures. 4-Amino-2-bromonicotinic acid has both polar (amino and carboxylic acid) and non-polar (bromopyridine ring) characteristics, which can make solvent selection tricky.
Insoluble Impurities: Your crude product may contain insoluble particulate matter. If a large portion of your compound has dissolved but some solid remains, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.
Q2: No crystals are forming upon cooling the solution.
A2: The absence of crystal formation is often due to either the solution not being supersaturated or nucleation being inhibited. Here are some steps to induce crystallization:
Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure 4-Amino-2-bromonicotinic acid, adding a tiny crystal to the cooled solution can initiate crystallization.
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Q3: An oil is forming instead of crystals ("oiling out").
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly.
Change Solvent System: "Oiling out" can be more common with certain solvents. Experiment with a different solvent or a mixed solvent system. For instance, if you are using a single solvent, a mixed solvent system might be more effective. A good approach is to dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[3][4]
A mixture of a polar protic solvent like ethanol or methanol with water is often effective for polar organic molecules.[5]
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Amino-2-bromonicotinic acid in a minimal amount of hot ethanol.
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Suggested Solvents for Recrystallization Screening
Solvent
Polarity
Suitability as Primary Solvent
Suitability as Anti-Solvent
Comments
Water
High
Potentially suitable at high temperatures
Good
The amino and carboxylic acid groups suggest some water solubility, which should increase with temperature.[2]
Methanol
High
Good
Poor
Often a good solvent for polar organic molecules.[2]
Ethanol
High
Good
Poor
Similar to methanol, a good choice for dissolving polar compounds.[2]
Acetone
Medium
Moderate
Moderate
Can be a good solvent, but its lower boiling point might limit the temperature differential for crystallization.[6]
Dichloromethane
Medium
Good
Poor
A good solvent for a wide range of organic compounds.[2]
Ethyl Acetate
Medium
Moderate
Moderate
Often used in recrystallization of moderately polar compounds.[5]
Hexane/Heptane
Low
Poor
Good
Good anti-solvents to use with more polar primary solvents.[2]
Chromatography Troubleshooting
Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Q1: My 4-Amino-2-bromonicotinic acid is streaking or showing significant peak tailing on a silica gel column.
A1: This is a very common issue with basic compounds like pyridines on acidic silica gel.[7] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or ammonia (often used as a 7N solution in methanol, with 1-5% of this solution added to the mobile phase) can effectively neutralize the acidic sites on the silica gel and improve peak shape.
Switch to a Different Stationary Phase: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) or a polymer-based stationary phase can be good alternatives.
Reversed-Phase Chromatography: For a polar compound like this, reversed-phase high-performance liquid chromatography (HPLC) is often a better choice. Using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape, can provide excellent separation.
Q2: I have poor separation between my desired product and an impurity.
A2: Improving resolution in chromatography requires optimizing several parameters.
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. For normal-phase chromatography, if your compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly, increase the polarity. For reversed-phase, the opposite is true.
Try a Different Solvent System: If changing the solvent ratio doesn't work, switch to a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[3]
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient where the polarity of the mobile phase is gradually increased over time can often improve the separation of complex mixtures.
Q3: I am experiencing low recovery of my compound from the column.
A3: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition.
Irreversible Adsorption: For basic compounds on silica, strong adsorption can lead to material loss. Using a mobile phase modifier as described for peak tailing can help.
Compound Decomposition: 4-Amino-2-bromonicotinic acid may be sensitive to the acidic nature of silica gel. If you suspect decomposition, switching to a more inert stationary phase like alumina or a polymer-based resin is advisable.
dot
Caption: General workflows for purification by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: How should I store purified 4-Amino-2-bromonicotinic acid?
A1: Based on general safety data for similar compounds, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Avoid exposure to light and moisture.
Q2: Is 4-Amino-2-bromonicotinic acid stable?
Q3: What analytical techniques can I use to assess the purity of my 4-Amino-2-bromonicotinic acid?
A3: Several analytical techniques are suitable for purity assessment:
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is likely the most effective technique for quantitative purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) would be a good starting point.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities (typically >1%).
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the main component and any impurities.[9][10]
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity.
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Caption: A workflow for comprehensive purity analysis of 4-Amino-2-bromonicotinic acid.
References
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
Murray, A., & Williams, D. L. (1958). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 66(4), 541–545.
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
SynHet. (n.d.). 4-Amino-2-bromonicotinic acid.
Zhang, X., et al. (2020). Study on synthesis of 4-Aminonicotinic acid. Journal of Chemical & Pharmaceutical Research, 12(5), 1-6.
Cornella, J., et al. (2016). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
Echemi. (n.d.). 4-Amino-2-bromo-3-pyridinecarboxylic acid Safety Data Sheets.
LibreTexts. (2022). 3.3F: Mixed Solvents.
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
Wiley Online Library. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
LGC Standards. (n.d.). Buy Online CAS Number 1060809-71-3 - TRC - 4-Amino-2-bromonicotinic Acid.
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3018-3026.
Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
CymitQuimica. (n.d.). CAS 52834-08-9: 4-amino-5-bromopyridine-3-carboxylic acid.
National Institutes of Health. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6633.
Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
National Institutes of Health. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(1), 163–175.
MDPI. (2022).
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 19(9), 2736.
NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies.
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
Stability issues of 4-Amino-2-bromonicotinic acid under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Amino-2-bromonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and ans...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Amino-2-bromonicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and practical field experience to help you navigate the potential stability challenges associated with this molecule.
Understanding the Molecule: Key Stability Considerations
4-Amino-2-bromonicotinic acid is a trifunctional pyridine derivative, offering reactive handles at the carboxylic acid, the amino group, and the bromine atom. This functionality makes it a valuable precursor for a wide range of heterocyclic compounds. However, the interplay of these groups also introduces specific stability challenges under common reaction conditions. The primary concerns are:
Thermal Instability and Decarboxylation: The pyridine-3-carboxylic acid motif is susceptible to decarboxylation at elevated temperatures, a common requirement for cross-coupling reactions.
Dehalogenation: The carbon-bromine bond can be labile under certain reductive conditions, particularly in palladium-catalyzed cross-coupling reactions, leading to the formation of the debrominated byproduct.
Sensitivity to Strong Bases and Nucleophiles: The presence of the acidic carboxylic acid and the electron-donating amino group can influence the molecule's reactivity and stability in the presence of strong bases and nucleophiles.
This guide will address these issues in a practical, question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 4-Amino-2-bromonicotinic acid.
Q1: I am attempting a Suzuki-Miyaura coupling with 4-Amino-2-bromonicotinic acid, but I am observing a significant amount of a byproduct that appears to be 4-aminonicotinic acid. What is happening and how can I prevent it?
A1: The formation of 4-aminonicotinic acid as a major byproduct in your Suzuki-Miyaura coupling is a strong indication of a dehalogenation side reaction. This is a common issue with bromoheterocycles, particularly those bearing electron-donating groups like an amino group. The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which can, under certain conditions, facilitate the reductive cleavage of the C-Br bond.[1][2][3]
Root Causes and Solutions:
Reaction Temperature: High temperatures can promote dehalogenation.
Choice of Base: Strong bases, especially in combination with protic solvents, can contribute to this side reaction.
Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role.
Unprotected Amine/Carboxylic Acid: The free amino and carboxylic acid groups can potentially coordinate to the palladium center and influence the reaction pathway.
Troubleshooting Protocol:
Lower the Reaction Temperature: If your current protocol uses high temperatures (e.g., >100 °C), try reducing the temperature to a range of 80-90 °C. Monitor the reaction progress, as lower temperatures may require longer reaction times.
Optimize the Base and Solvent System:
Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Use an anhydrous, aprotic solvent system like 1,4-dioxane or toluene. If aqueous conditions are necessary, minimize the amount of water.
Screen Different Palladium Catalysts and Ligands:
For Suzuki couplings of electron-rich bromopyridines, catalysts with bulky, electron-rich phosphine ligands are often effective.[4][5] Consider using catalysts like Pd(PPh₃)₄ or generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or SPhos.
Consider Protection Strategies:
Protecting the amino group as a Boc-carbamate can prevent its coordination to the palladium catalyst and may suppress dehalogenation.[1] However, be aware that the Boc group itself can be unstable under some Suzuki coupling conditions.
Esterification of the carboxylic acid to a methyl or ethyl ester can improve solubility and may also reduce unwanted side reactions.
Parameter
Standard Condition
Recommended Modification
Rationale
Temperature
100-120 °C
80-90 °C
Minimizes thermal decomposition and dehalogenation.
Base
NaOH, KOH
K₂CO₃, Cs₂CO₃
Milder bases are less likely to promote side reactions.
Catalyst
PdCl₂(PPh₃)₂
Pd(PPh₃)₄, Pd(OAc)₂/XPhos
Bulky, electron-rich ligands can favor the desired cross-coupling pathway.
Protection
None
Boc-protection of amine, Esterification of acid
Prevents coordination to the catalyst and improves solubility.
Q2: My reaction requires heating to 120 °C, and I am seeing complete decomposition of my starting material with gas evolution. What is the likely cause?
A2: The observation of gas evolution and complete consumption of your starting material at elevated temperatures strongly suggests that decarboxylation is the primary degradation pathway. Pyridinecarboxylic acids, especially when substituted with electron-donating groups, can lose carbon dioxide upon heating.[6][7] Studies on the closely related 3-aminopicolinic acid have shown that decarboxylation can occur at temperatures as low as 150 °C in aqueous solutions.[8]
Visualizing the Problem: Decarboxylation Pathway
Caption: Thermal decarboxylation of 4-Amino-2-bromonicotinic acid.
Mitigation Strategies:
Alternative Synthetic Routes: If high temperatures are unavoidable for a specific transformation, consider altering your synthetic strategy. It may be possible to introduce the carboxylic acid group at a later stage in the synthesis after the high-temperature step is complete.
Lower Temperature Methods: Explore alternative reaction conditions that proceed at lower temperatures. For example, some modern cross-coupling catalyst systems are effective at or near room temperature.[5][9]
Flow Chemistry: In some cases, using a continuous flow reactor with a short residence time at high temperature can minimize the extent of decarboxylation compared to a batch process.
Q3: I am performing a Buchwald-Hartwig amination and observing a complex mixture of products with low yield of the desired compound. What are the potential stability issues?
A3: The Buchwald-Hartwig amination typically employs a strong base and elevated temperatures, creating a challenging environment for a multifunctional molecule like 4-Amino-2-bromonicotinic acid.[10][11] The complex product mixture is likely a result of several competing side reactions.
Potential Side Reactions in Buchwald-Hartwig Amination:
Decarboxylation: As discussed in Q2, the reaction temperature may be high enough to induce decarboxylation.
Dehalogenation: Similar to the Suzuki coupling, reductive dehalogenation can occur.
Reaction at the Amino Group: The starting material's own amino group could potentially participate in side reactions, such as self-coupling or reaction with the aryl halide.
Reaction at the Carboxylic Acid: The strong base can deprotonate the carboxylic acid, which might influence its solubility and reactivity.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing Buchwald-Hartwig amination.
Recommended Protocol Adjustments:
Protect the Carboxylic Acid: The most critical first step is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This will prevent issues arising from its acidity and improve the substrate's solubility in organic solvents.
Use a Milder Base: Employ a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides like sodium tert-butoxide.
Choose an Appropriate Ligand: For amination of bromopyridines, bidentate phosphine ligands like BINAP or Xantphos can be effective in promoting the desired C-N bond formation while minimizing side reactions.[10]
Careful Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase it if the reaction is not proceeding, while carefully monitoring for the formation of byproducts.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for 4-Amino-2-bromonicotinic acid?
A: To ensure its long-term stability, 4-Amino-2-bromonicotinic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Q: Is 4-Amino-2-bromonicotinic acid sensitive to air or moisture?
A: While not acutely sensitive, it is good practice to handle it in an inert atmosphere (e.g., under nitrogen or argon) for reactions, especially when using moisture-sensitive reagents or catalysts. Prolonged exposure to moisture could potentially lead to hydration or other forms of degradation.
Q: Can I perform reactions on the amino group without affecting the bromo or carboxylic acid functionalities?
A: Yes, selective reactions on the amino group, such as acylation or alkylation, are possible. However, the reaction conditions must be chosen carefully to avoid side reactions. For example, acylation can be performed under mild conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.
Q: What is the expected reactivity order of the functional groups in 4-Amino-2-bromonicotinic acid?
A: The reactivity order is highly dependent on the reaction conditions and reagents used.
The carboxylic acid is the most acidic site and will be deprotonated by bases.
The amino group is nucleophilic and can undergo reactions like acylation, alkylation, and diazotization.
The bromine atom is susceptible to nucleophilic aromatic substitution (under harsh conditions) and is an excellent handle for palladium-catalyzed cross-coupling reactions.
By understanding these potential stability issues and implementing the suggested troubleshooting strategies, you can significantly improve the success rate of your reactions involving 4-Amino-2-bromonicotinic acid.
References
Dunn, G. E., & Lee, G. C. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(1), 81-88.
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(46), 8145-8148.
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
Brown, E. V., & Neil, R. J. (1964). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 29(5), 1387-1390.
Zheng, G., et al. (2014). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 19(12), 20536-20556.
Surry, D. S., & Buchwald, S. L. (2008).
Corbet, J. P., & Mignani, G. (2006). The Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles: method development, scope, and mechanism of dehalogenation side reaction. Chemical Reviews, 106(7), 2651-2710.
Headley, A. D., & Kulkarni, A. S. (2003). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Journal of Physical Organic Chemistry, 16(8), 639-644.
Hartwig, J. F. (2008). Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1534-1544.
Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 995-998.
Farmacia Journal. (2019). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
University of Kentucky UKnowledge. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]
Organic Chemistry Portal. (2023). Suzuki Coupling. Retrieved from [Link]
Eşan, G. (2014). synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and applied sciences of middle east technical university. Retrieved from [Link]
Journal of Heterocyclic Chemistry. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Retrieved from [Link]
ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Macroheterocycles. (2017). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Retrieved from [Link]
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
ResearchGate. (2018). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]
ResearchGate. (2011). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. Retrieved from [Link]
ResearchGate. (2020). Representative thermal degradation curves of selected samples with.... Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
Sciencemadness Discussion Board. (2017). how do you decarboxylate heat sensitive carboxylic acid. Retrieved from [Link]
ResearchGate. (2016). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Retrieved from [Link]
Improving the regioselectivity of reactions with 4-Amino-2-bromonicotinic acid
Here is the technical support center guide for improving the regioselectivity of reactions with 4-Amino-2-bromonicotinic acid. Welcome to the technical support center for 4-Amino-2-bromonicotinic acid.
Author: BenchChem Technical Support Team. Date: January 2026
Here is the technical support center guide for improving the regioselectivity of reactions with 4-Amino-2-bromonicotinic acid.
Welcome to the technical support center for 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your syntheses are both successful and robust.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core reactivity principles of 4-Amino-2-bromonicotinic acid. A solid grasp of these concepts is the first step in troubleshooting any reaction.
Q1: What makes the C2-Br bond the primary site for palladium-catalyzed cross-coupling reactions?
A: The reactivity of halopyridines in palladium-catalyzed cross-coupling is largely governed by the C-X (Carbon-Halogen) bond strength and the electronic nature of the position.[1] The C-Br bond is weaker than a C-Cl bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more facile.[1] Furthermore, the C2 position of the pyridine ring is inherently electron-deficient due to its proximity to the electronegative ring nitrogen. This polarity facilitates the oxidative addition of a Pd(0) catalyst across the C-Br bond, initiating the catalytic cycle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]
Q2: How do the 4-amino and 3-carboxylic acid substituents influence the molecule's reactivity and regioselectivity?
A: The substituents create a complex electronic and steric environment that must be carefully managed:
4-Amino Group: This is a strong electron-donating group (EDG) by resonance. While it activates the ring towards electrophilic attack (which is not our primary concern in cross-coupling), its lone pair of electrons can be problematic in catalysis. The nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting or poisoning the catalyst.[3] This is a common failure mode, which we address in the troubleshooting section by selecting appropriate bulky ligands.
3-Carboxylic Acid Group: This is an electron-withdrawing group (EWG) by induction. It further increases the electrophilicity of the adjacent C2 carbon, which can be beneficial for the initial oxidative addition step. However, the acidic proton can interfere with basic reaction conditions. It is often necessary to use a sufficient excess of base to deprotonate the carboxylic acid, forming a carboxylate salt, to prevent it from quenching the base needed for the catalytic cycle. In some cases, protecting the carboxylic acid as an ester may be required to improve solubility or prevent side reactions.[4]
Q3: What are the most common side reactions observed when working with this molecule, and what are their general causes?
A: The two most prevalent side reactions in cross-coupling chemistry are hydrodehalogenation and homocoupling.
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in 4-aminonicotinic acid. It is often caused by the presence of moisture or other proton sources in the reaction.[3] Certain bases or impurities in reagents can also promote this pathway. The solution is always to ensure scrupulously dry conditions and high-purity reagents.
Homocoupling: This is the self-coupling of your reaction partner, for example, the formation of a biaryl from two molecules of a boronic acid in a Suzuki reaction. This side reaction is frequently promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical to minimize homocoupling.[3]
This is the most common application for 4-Amino-2-bromonicotinic acid. Below are troubleshooting guides for specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Focus: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[4] However, the unique substitution pattern of 4-Amino-2-bromonicotinic acid can lead to specific challenges.
Problem: Low or No Conversion to the Desired Biaryl Product.
This is the most common issue. Before making drastic changes, it's crucial to diagnose the root cause. The workflow below provides a logical sequence for troubleshooting.
Workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
Causality Deep Dive: The Ligand is Key
The 4-amino group's nitrogen can act as a poison by coordinating to the palladium center, shutting down the catalytic cycle.[3] Standard ligands like PPh₃ are often insufficient to prevent this. The solution is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3] These large ligands create a sterically hindered environment around the palladium, which disfavors coordination by the pyridine's amino group while still allowing the catalytic cycle to proceed.
Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
The following table illustrates how changing the catalyst system can dramatically affect the outcome for a model reaction with phenylboronic acid.
This protocol is a self-validating system. If it fails, the issue is almost certainly with reagent purity or inert atmosphere technique.
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Amino-2-bromonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq, finely ground and dried).
Inerting: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%).
Solvent Addition: Add freshly degassed solvent (e.g., Toluene or 2-MeTHF) via cannula or syringe. A typical concentration is 0.1 M.
Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Adjust the aqueous layer to pH ~3-4 with 1M HCl to protonate the product, then extract with ethyl acetate (3x). The product may require acidification to be soluble in the organic layer. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude material by column chromatography or recrystallization.
Focus: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in drug discovery.[6][7]
Troubleshooting Common Buchwald-Hartwig Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No Reaction / Catalyst Inhibition
1. Pyridine nitrogen (-NH₂ or ring N) is coordinating to the Pd center.[3] 2. Base is not strong enough or is sterically hindered.
1. Use a highly electron-rich and bulky ligand (e.g., a biaryl phosphine like RuPhos or BrettPhos). These ligands accelerate the rate-limiting reductive elimination step.[8] 2. Switch to a stronger, non-nucleophilic base like LiHMDS or NaOtBu.
Significant Hydrodehalogenation
1. Water present in the reaction. 2. Amine reagent contains impurities that can act as a hydrogen source.
1. Use anhydrous solvents and dry reagents thoroughly. 2. Use a high-purity amine. Consider distillation if purity is suspect.
Low Yield
1. Suboptimal catalyst/ligand/base combination. 2. Reaction temperature is too low.
1. Systematically screen a panel of Buchwald ligands and bases. 2. Increase the temperature in 10-20 °C increments. Heteroaryl substrates often require higher temperatures.
Experimental Protocol: General Buchwald-Hartwig Amination
Preparation: In a glovebox or under a strict stream of argon, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) and the appropriate ligand to a dry reaction vial.
Reagent Addition: Add 4-Amino-2-bromonicotinic acid (1.0 eq), the amine coupling partner (1.2-1.5 eq), and the base (e.g., NaOtBu, 2.5 eq).
Solvent & Execution: Add degassed solvent (e.g., Toluene or Dioxane), seal the vial, and heat to the optimized temperature (typically 80-120 °C) with stirring.
Work-up & Purification: Follow a standard aqueous work-up procedure similar to the Suzuki protocol, being mindful of the product's acid/base properties for extraction. Purify by chromatography.
Focus: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides and is invaluable for introducing linear, rigid linkers into molecules.[9]
Problem: Catalyst Decomposition (Formation of Palladium Black) and Low Yield.
A: Formation of palladium black is a clear sign of catalyst death.[3] In Sonogashira reactions, this is often linked to the instability of the Pd(0) species, especially at elevated temperatures.
Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI).[9] Ensure your CuI is fresh; it should be off-white, not green or brown. Impurities can accelerate Pd decomposition.
Amine Base/Solvent: The amine base (e.g., Et₃N, DIPEA) often serves as the solvent. It must be high purity and thoroughly degassed. In some cases, THF can promote the formation of palladium black; running the reaction in the amine base alone can be beneficial.[10]
Copper-Free Conditions: Modern protocols often use "copper-free" Sonogashira conditions, which can be cleaner and avoid issues with copper-promoted alkyne homocoupling (Glaser coupling). These reactions rely on specific palladium/ligand systems and often use a base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or acetonitrile.[11]
While cross-coupling is more common, the C2-Br bond can also be displaced by strong nucleophiles via an SNAr mechanism, especially if the ring is further activated.
Problem: Reaction is Sluggish or Fails to Proceed.
A: The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The rate of the reaction is determined by the stability of this intermediate.[12][13]
Activating Groups: The reaction is favored by strong electron-withdrawing groups (EWGs) at the ortho and para positions, as they can stabilize the negative charge of the Meisenheimer complex through resonance.[14] In our substrate, the primary "activating group" is the ring nitrogen itself. The 3-COOH group provides some inductive withdrawal but cannot stabilize the intermediate via resonance.
Reaction Conditions: SNAr reactions on pyridines often require forcing conditions: high temperatures and strong nucleophiles. If your reaction is slow, consider increasing the temperature or using a stronger nucleophile/base combination (e.g., using sodium methoxide in methanol instead of potassium carbonate).
Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt, making the nucleophile more "naked" and reactive.[15]
Resonance stabilization of the Meisenheimer intermediate in pyridine SNAr.
Problem: Nucleophile Reacts with the Carboxylic Acid.
A: This is a significant risk, especially with amine or alkoxide nucleophiles. If the nucleophile is basic enough, it will simply deprotonate the carboxylic acid. If it is also a good nucleophile, it could potentially form an amide or ester, consuming your reagent.
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. This removes the acidic proton and provides a less reactive site. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the SNAr reaction is complete.
References
BenchChem (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem Technical Support.
Hoyt, L., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
de Lescure, L., et al.
ResearchGate (2024). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals.
ResearchGate (2024). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.
BenchChem (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
Wikipedia.
BenchChem (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Support.
Technical Support Center: Troubleshooting N-oxide Formation
Welcome to the technical support center for N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the formation of N-oxides.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the formation of N-oxides. The following content provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Low or No Yield of N-oxide
Low or non-existent yield is one of the most frequent frustrations in N-oxide synthesis. The issue often stems from a mismatch between the substrate's electronic properties and the chosen oxidant or reaction conditions. A systematic approach is crucial for diagnosing the root cause.
Troubleshooting Workflow for Low N-Oxide Yield
Caption: Common undesired pathways during N-oxide synthesis.
FAQ: Side Reactions and Impurities
Question 3: My reaction is producing a significant amount of an unknown, highly polar impurity, and I suspect over-oxidation. How can I prevent this?
Answer:
Over-oxidation or ring-opening of the heterocyclic system is a known side reaction, particularly with electron-rich heterocycles or under harsh conditions.
[1][2]
Causality: The N-oxide product itself can sometimes be further oxidized, leading to ring cleavage and the formation of amides or other degradation products. [3]This is more likely to occur with:
Excess Oxidant: Using a large excess of the oxidizing agent.
Elevated Temperatures: Higher temperatures increase the rate of both the desired reaction and undesired side reactions.
Potent Oxidants: Stronger oxidizing agents are less selective.
Troubleshooting Protocol:
Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Aim for 1.05-1.2 equivalents. A large excess is often unnecessary and detrimental.
[4]2. Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to improve selectivity. Add the oxidant slowly to maintain temperature control.
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Choose a Milder Oxidant: If over-oxidation persists, switch to a milder reagent. For example, if you are using peracetic acid, consider switching to m-CPBA or UHP.
[5][6]
Question 4: My starting material has other sensitive functional groups (e.g., a sulfide or an alkene). How do I selectively oxidize the nitrogen?
Answer:
Chemoselectivity is a critical consideration. Many common oxidants for N-oxidation will also oxidize other functional groups.
[7]
m-CPBA: Will readily oxidize sulfides to sulfoxides/sulfones and alkenes to epoxides.
[8][9]* Oxone®: This versatile oxidant can also react with a variety of functional groups.
[10][11][12]* Hydrogen Peroxide (H₂O₂): In the absence of a catalyst, H₂O₂ is generally less reactive towards double bonds and thioethers compared to peroxyacids, making it a more chemoselective choice.
[7]
Recommended Protocol for Chemoselective N-Oxidation:
Reagent Selection: Urea-hydrogen peroxide (UHP) is often an excellent choice for substrates with sensitive functional groups. [13]It is a solid, stable source of H₂O₂ and the reactions are often cleaner.
[5]2. Catalyst-Free H₂O₂: A simple system of aqueous H₂O₂ in a suitable solvent can be effective, although reaction times may be longer.
Protecting Groups: If selectivity cannot be achieved by reagent choice, consider protecting the sensitive functional group prior to N-oxidation.
Oxidizing Agent
Relative Reactivity
Common Side Reactions
Peracetic Acid
Very High
Over-oxidation, epoxidation, Baeyer-Villiger
m-CPBA
High
Epoxidation of alkenes, oxidation of sulfides. [8][14]
Oxone®
High
Can be tuned with catalysts, but generally very reactive. [11]
N-oxides are inherently polar due to the N⁺–O⁻ dative bond, which often makes their purification and handling challenging.
[15]
FAQ: Purification and Stability
Question 5: My N-oxide is very polar and streaks badly on my silica gel column. What are the best practices for purification?
Answer:
The high polarity of N-oxides makes them adhere strongly to silica gel, leading to poor separation and recovery.
[16]
Purification Strategies:
Modified Silica Gel Chromatography:
Solvent System: A common mistake is using highly polar, basic mobile phases like ammoniated methanol, which can dissolve the silica. [16]Instead, use a gradient of DCM and methanol. For very polar compounds, adding a small amount of acetic acid or formic acid to the mobile phase can help by protonating the N-oxide, reducing its interaction with the silica.
Deactivated Silica: Prepare a slurry of silica gel with your mobile phase containing a small percentage (e.g., 1-2%) of triethylamine or ammonia. This deactivates the acidic sites on the silica, reducing streaking of basic compounds.
Reverse-Phase Chromatography (C18): This is often the best method for purifying highly polar compounds. Use a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid.
Crystallization: N-oxides are often crystalline solids. Attempt to crystallize the crude product from a suitable solvent system (e.g., DCM/hexanes, ethyl acetate/hexanes, or ethanol/ether).
Acid-Base Extraction: If the impurities are non-basic, you can perform an acidic extraction. Dissolve the crude mixture in an organic solvent, extract with dilute HCl to move the N-oxide into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and extract the pure N-oxide back into an organic solvent.
Question 6: My purified N-oxide seems to decompose over time or during workup. How can I improve its stability?
Answer:
While aromatic N-oxides are generally quite stable, all N-oxides can be prone to decomposition under certain conditions.
[15]
Factors Affecting Stability:
Temperature: N-oxides can undergo thermal rearrangement or decomposition at elevated temperatures (e.g., above 100-150 °C). [15]Avoid excessive heating during solvent evaporation.
Light: Some N-oxides are photochemically active and can degrade upon exposure to UV light. [17][18]Store them in amber vials.
Presence of Electrophiles or Metals: Trace metals or electrophilic reagents can catalyze decomposition.
[15]* Residual Oxidant: Residual hydrogen peroxide is a common issue that can lead to instability and safety concerns. [7]H₂O₂ can form stable hydrogen bonds with the N-oxide, making it difficult to remove.
[15]
Protocol for Ensuring Stability:
Quenching: After the reaction is complete, ensure all residual oxidant is quenched. A wash with a saturated aqueous solution of sodium thiosulfate or sodium sulfite is effective for peroxyacids and H₂O₂.
[7]2. Test for Peroxides: Use peroxide test strips to confirm the absence of residual H₂O₂ in your final product.
[7]3. Storage: Store the purified N-oxide under an inert atmosphere (nitrogen or argon), in the dark, and at a low temperature (refrigerator or freezer).
Salt Formation: For long-term storage, consider converting the N-oxide to a more stable salt, such as the hydrochloride salt.
Section 4: Analytical Characterization
Confirming the successful formation of your N-oxide is a critical final step.
FAQ: Analytical Characterization
Question 7: How can I confirm the formation of the N-oxide using NMR spectroscopy?
Answer:
NMR spectroscopy is a powerful tool for identifying N-oxide formation.
[7]
¹H NMR: The introduction of the oxygen atom deshields the protons on the carbons adjacent (α) to the nitrogen. You should expect to see a significant downfield shift (typically 0.2-0.5 ppm) for these α-protons compared to the parent amine.
[19]* ¹³C NMR: The effect is even more pronounced in the ¹³C NMR spectrum. The α-carbons experience a downfield shift of +7 to +12 ppm, while the β-carbons often show a smaller upfield shift (-1 to -5 ppm).
[19][20]
Example: For pyridine, the α-protons appear at ~8.6 ppm. In pyridine-N-oxide, they shift downfield to ~8.2 ppm (note: in this specific aromatic case, the electronic effects are more complex, but the principle of chemical shift change holds). The α-carbon in pyridine is at ~150 ppm, while in pyridine-N-oxide it shifts to ~140 ppm.
References
Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
Medicinal Chemistry of Drugs with N-Oxide Functionalities.
Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study.
Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study.
The nature of NO-bonding in N-oxide group. RSC Publishing.
The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles.
Nitrogen oxide. Wikipedia.
Hydrogen peroxide–urea. Wikipedia.
Oxidation Reactions Using Urea-Hydrogen Peroxide; A Safe Altern
How can i purify N-oxides on column chromatography?
troubleshooting low yields in (S)-Styrene oxide synthesis. Benchchem.
Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PubMed Central.
Oxone, Potassium peroxomonosulf
m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry.
NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. PubMed Central.
Workup: mCPBA Oxidation. Department of Chemistry : University of Rochester.
Technical Support Center: Characterization of 4-Amino-2-bromonicotinic Acid Derivatives
Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Amino-2-bromonicotinic...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Amino-2-bromonicotinic acid and its derivatives. These compounds are valuable building blocks, but their unique trifunctional nature—a carboxylic acid, an aromatic amine, and a bromo-substituted pyridine ring—presents distinct challenges during characterization and purification.
This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming these challenges. We will address common issues encountered in chromatography, spectroscopy, and handling, explaining the underlying chemical principles to empower you to make informed decisions in your own experiments.
Section 1: Purity Analysis and Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of and purifying 4-Amino-2-bromonicotinic acid derivatives.[1][2] However, the polar, ionizable, and potentially chelating nature of these molecules can lead to frustrating chromatographic issues.
Frequently Asked Questions (HPLC)
Q1: Why am I observing severe peak tailing for my compound on a standard C18 column?
A: Peak tailing is a classic sign of secondary interactions between your analyte and the stationary phase. For amino-nicotinic acids, the primary cause is the interaction of the basic amino group and the pyridine nitrogen with residual, acidic silanol groups on the silica backbone of the C18 column. This leads to non-ideal retention behavior.
Application Scientist's Insight: At a typical mobile phase pH (e.g., 3-5), the amino group and pyridine nitrogen can be protonated, carrying a positive charge. These cationic sites can interact strongly with deprotonated, anionic silanol groups (Si-O⁻) on the silica surface, causing a portion of the analyte molecules to "stick" and elute more slowly, resulting in a tailed peak.
Q2: My compound's retention time is inconsistent between runs. What's causing this variability?
A: Retention time drift is often linked to mobile phase pH instability or inadequate column equilibration. The ionization state of both the carboxylic acid and the amino group is highly pH-dependent. Even minor shifts in mobile phase pH can alter the compound's overall polarity and, therefore, its retention time.
Application Scientist's Insight: Ensure your mobile phase is robustly buffered. Using a buffer concentration of 20-50 mM is recommended. Furthermore, if you are running a gradient, make sure the column is fully re-equilibrated to the initial conditions before each injection; a 10-15 column volume equilibration is a good starting point.
Troubleshooting Guide: HPLC Method Development for Aminobromonicotinic Acids
This workflow provides a systematic approach to developing a robust reversed-phase HPLC method.
Workflow: Troubleshooting HPLC Purity Issues
Caption: Logical workflow for diagnosing and solving poor peak shape in HPLC.
Experimental Protocol: HPLC Method Development
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., ACE 5 C18, Waters SunFire C18). These columns have fewer accessible silanol groups.
Mobile Phase Preparation:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.
Rationale: The acidic modifier protonates residual silanols, minimizing secondary interactions, and ensures the carboxylic acid group of your analyte is fully protonated and uncharged.[3]
Initial Gradient Screening:
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
Gradient: 5% to 95% Solvent B over 15 minutes.
Detection: UV detection at a wavelength where the compound has high absorbance (e.g., 254 nm or 261 nm).[4]
Optimization:
Based on the screening run, adjust the gradient to provide better resolution around the main peak. A shallower gradient (e.g., increasing B by 1-2% per minute) is often effective.
If peak tailing persists, consider using a phosphate buffer at pH 2.5-3.0 as the aqueous mobile phase.[5]
Data Summary: HPLC Troubleshooting
Problem
Common Cause(s)
Recommended Solution(s)
Peak Tailing
Secondary silanol interactions; Column overload.
Add 0.1% TFA to mobile phase; Use a base-deactivated column; Reduce injection mass.
Peak Fronting
Sample solvent stronger than mobile phase; Overload.
Dissolve sample in initial mobile phase; Dilute the sample.
Split Peaks
Co-eluting impurity; Column void or blockage.
Optimize gradient for better resolution; Backflush or replace the column.
No Retention
Incorrect mobile/stationary phase choice.
Confirm you are using Reversed-Phase mode; Ensure organic content in starting mobile phase is low (e.g., 5%).
Section 2: Structural Elucidation by NMR Spectroscopy
NMR is essential for confirming the structure of your derivative, but the substituted pyridine ring can present interpretation puzzles.
Frequently Asked Questions (NMR)
Q1: The two aromatic protons on the pyridine ring are hard to distinguish and assign. Why is their chemical environment so complex?
A: The chemical shifts of the protons on the pyridine ring are heavily influenced by the electronic effects of three distinct substituents: the electron-donating amino group (-NH₂), the electron-withdrawing and inductively electronegative bromo group (-Br), and the electron-withdrawing carboxylic acid group (-COOH). This creates a complex electronic environment, often leading to proton signals that are close together and may have non-intuitive shifts compared to simpler pyridines.
Application Scientist's Insight: The -NH₂ group strongly shields ortho and para positions, while the -Br and -COOH groups deshield them. Their combined, and sometimes opposing, effects on the C5 and C6 protons require careful analysis, often aided by 2D NMR techniques like COSY (to see H-H coupling) and HSQC/HMBC (to correlate protons to carbons).
Q2: My compound has very poor solubility in CDCl₃. What is the best alternative NMR solvent?
A: Due to the polar amino and carboxylic acid groups, these derivatives are often poorly soluble in chloroform. The solvent of choice is typically DMSO-d₆ . It is an excellent polar aprotic solvent that will dissolve the compound and, importantly, allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.
Application Scientist's Insight: In DMSO-d₆, the carboxylic acid proton will appear as a very broad singlet far downfield, often >12 ppm.[6] The amine protons will also appear as a broad singlet, typically between 5-8 ppm. These signals will disappear upon adding a drop of D₂O to the NMR tube, which is a definitive confirmation of their identity.
Protocol: Preparing an NMR Sample for a Sparingly Soluble Derivative
Solvent Selection: Use DMSO-d₆ as the primary solvent.
Sample Preparation:
Weigh approximately 5-10 mg of your compound into a clean, dry NMR tube.
Add ~0.6 mL of DMSO-d₆.
Gently warm the sample using a heat gun or warm water bath (not exceeding 40-50°C) to aid dissolution. Sonication for 1-2 minutes can also be effective.
Data Acquisition:
Acquire a standard ¹H spectrum.
If signal overlap in the aromatic region is an issue, acquire a 2D ¹H-¹H COSY spectrum. This will show which protons are coupled to each other, helping to identify the C5-H and C6-H pair.
For unambiguous assignment, an HSQC (¹H-¹³C correlation) is invaluable.
Confirmation of Exchangeable Protons: After initial spectra are acquired, remove the tube, add one drop of D₂O, shake well, and re-acquire the ¹H spectrum. The disappearance of the -COOH and -NH₂ signals confirms their assignment.
Section 3: Molecular Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides the crucial confirmation of molecular weight and can offer structural clues through fragmentation.
Frequently Asked Questions (MS)
Q1: My mass spectrum shows two major ions separated by 2 m/z units, both corresponding to my product. Is my sample impure?
A: No, this is the expected result and a key signature of a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, your molecule will show up as a pair of peaks: one for the molecule containing ⁷⁹Br ([M+H]⁺) and one for the molecule containing ⁸¹Br ([M+H+2]⁺), with almost equal intensity. This isotopic pattern is definitive proof of the presence of one bromine atom.
Q2: I'm using LC-MS with an acetonitrile-water mobile phase and see a strong ion at [M+42]⁺. What is this?
A: This is very likely an acetonitrile adduct, [M+H+CH₃CN]⁺. In Electrospray Ionization (ESI), it is common for analytes to form adducts with mobile phase components. The mass of acetonitrile is 41, so the [M+H+CH₃CN]⁺ adduct appears at M+42. This is particularly common for nicotinic acid derivatives.[7]
Application Scientist's Insight: While this can be confusing, it can also be diagnostically useful. The presence of both the [M+H]⁺ and the [M+H+CH₃CN]⁺ ions adds confidence to your molecular weight assignment. To reduce the adduct, you can try increasing the source temperature or cone voltage in the mass spectrometer to promote in-source dissociation.
Workflow: Selecting the Right Ionization Technique
Caption: Decision process for choosing an appropriate MS ionization source.
Section 4: Stability and Handling
The stability of these derivatives can be influenced by their functional groups.
Q1: Are there any known stability issues with 4-Amino-2-bromonicotinic acid derivatives?
A: Aromatic amines can be susceptible to slow air oxidation over time, which may lead to discoloration (e.g., turning from off-white to tan or brown). While the pyridine ring is generally stable, boronic acid derivatives of similar structures have shown susceptibility to oxidative degradation pathways.[8] It is prudent to assume that prolonged exposure to air and light should be avoided.
Q2: What are the recommended storage conditions for these compounds?
A: For long-term storage, it is best to keep the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[9] This minimizes exposure to oxygen, light, and moisture, which can contribute to degradation.
Q3: Can this compound chelate metals?
A: The combination of the pyridine nitrogen, the amino group, and the carboxylic acid creates a potential metal-chelating site. This is not typically a problem during routine analysis but can be a factor in certain biological assays or catalytic reactions where trace metal contamination is a concern. Using high-purity solvents and reagents is always recommended.
References
Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
Troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.
Technical Support Center: Scaling the Synthesis of 4-Amino-2-bromonicotinic Acid
Welcome to the technical support center for the synthesis of 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of 4-Amino-2-bromonicotinic acid.
I. Overview of Synthetic Strategies
The synthesis of 4-Amino-2-bromonicotinic acid on a larger scale presents several challenges, primarily centered around achieving high purity and yield while controlling for potential side reactions. The most common and scalable approach involves a multi-step synthesis, which offers robust control over each transformation. A plausible and widely applicable route is the Hofmann rearrangement of 2-bromo-4-aminonicotinamide. This method is advantageous for its use of readily available starting materials and its amenability to industrial-scale production.
Alternative strategies, such as the direct amination of a pre-brominated and carboxylated pyridine ring, are also considerable. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired purity, and the scale of the reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-Amino-2-bromonicotinic acid?
A1: A common and cost-effective starting point is 4-aminonicotinic acid or a derivative thereof. The synthesis often proceeds by first introducing the bromine atom at the 2-position, followed by functional group manipulations to yield the final product.
Q2: Why is the Hofmann rearrangement a preferred method for introducing the 4-amino group?
A2: The Hofmann rearrangement is a classic and reliable method for converting a primary amide to a primary amine with one less carbon atom.[1][2] In the context of 4-Amino-2-bromonicotinic acid synthesis, it allows for the conversion of a nicotinamide precursor to the desired aminonicotinic acid. This reaction is well-understood and generally provides good yields.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The synthesis involves handling hazardous materials. Bromine and N-bromosuccinimide (NBS) are corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Hofmann rearrangement involves a strong base and bromine, which can generate hazardous byproducts.[1][2] Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. Developing a reliable analytical method before starting the large-scale synthesis is crucial for determining reaction completion and identifying any potential side products.
Q5: What purity level can I expect for the final product?
A5: With proper purification techniques, such as recrystallization or column chromatography, a purity of >98% (as determined by HPLC) can be achieved. The choice of purification method will depend on the scale of the synthesis and the nature of any impurities.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Amino-2-bromonicotinic acid, particularly when scaling up the reaction.
- Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Optimize Temperature: The reaction temperature can significantly impact yield. Experiment with a range of temperatures to find the optimal condition. - Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine, which can help reduce side product formation.
Formation of Poly-brominated Byproducts
- Excess brominating agent. - Reaction conditions are too harsh.
- Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but a large excess should be avoided. - Milder Conditions: Consider lowering the reaction temperature or using a less reactive brominating agent.
Incomplete Hofmann Rearrangement
- Insufficient base or bromine. - Low reaction temperature. - Steric hindrance around the amide.
- Reagent Stoichiometry: Ensure at least four equivalents of base are used per equivalent of amide, as the reaction consumes base in multiple steps.[3] - Temperature Control: The rearrangement step is often temperature-sensitive. Ensure the temperature is maintained within the optimal range for the specific substrate. - Reaction Time: Allow sufficient time for the reaction to proceed to completion, monitoring by TLC or HPLC.
Side Reactions during Hofmann Rearrangement
- Reaction with solvent. - Formation of ureas or carbamates.
- Solvent Choice: The isocyanate intermediate is highly reactive and can be trapped by nucleophilic solvents. Using a non-nucleophilic solvent or water is generally preferred. - Work-up Procedure: Prompt and careful work-up is necessary to hydrolyze the isocyanate to the desired amine and prevent the formation of stable byproducts.
Difficulty in Product Isolation/Purification
- Product is highly soluble in the reaction solvent. - Presence of closely related impurities.
- pH Adjustment: The product is an amino acid and its solubility is pH-dependent. Adjusting the pH of the aqueous solution to the isoelectric point can facilitate precipitation. - Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove impurities. - Column Chromatography: For smaller scales or high-purity requirements, silica gel chromatography can be an effective purification method.
IV. Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of 4-Amino-2-bromonicotinic acid. Disclaimer: These are generalized procedures and should be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of 2-Bromo-4-nitronicotinic acid
This step involves the bromination and nitration of a suitable nicotinic acid precursor. A potential route starts from 2-hydroxynicotinic acid.
Protection of the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent side reactions in subsequent steps.
Bromination: Treat the ester with a suitable brominating agent (e.g., NBS or Br₂) to introduce the bromine atom at the 2-position.
Nitration: Introduce the nitro group at the 4-position using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Careful control of temperature is crucial to avoid over-nitration.
Hydrolysis: Hydrolyze the ester back to the carboxylic acid to yield 2-bromo-4-nitronicotinic acid.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amino group.
Catalytic Hydrogenation: This is a clean and efficient method. Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Metal-Acid Reduction: Alternatively, a metal in the presence of an acid (e.g., tin or iron in hydrochloric acid) can be used for the reduction.
Step 3: Hofmann Rearrangement (if starting from 2-bromo-4-aminonicotinamide)
This step converts the amide to the desired amine.
Preparation of the N-bromoamide: In a cooled solution of sodium hydroxide, slowly add bromine to form sodium hypobromite in situ. Then, add the 2-bromo-4-aminonicotinamide to the solution.[2]
Rearrangement: Slowly warm the reaction mixture to initiate the rearrangement of the N-bromoamide to the isocyanate intermediate.
Hydrolysis: The isocyanate is then hydrolyzed in the basic solution to the primary amine, with the loss of carbon dioxide.
Acidification: Carefully acidify the reaction mixture to the isoelectric point of 4-Amino-2-bromonicotinic acid to precipitate the product.
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
V. Visualizations
Proposed Synthetic Pathway
Caption: A possible synthetic route to 4-Amino-2-bromonicotinic acid.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
Hofmann Rearrangement. (n.d.). Pharm D Guru. Retrieved from [Link]
Hofmann Rearrangement. (2023). In Wikipedia. Retrieved from [Link]
Hoffmann bromamide degradation reaction. (n.d.). Khan Academy. Retrieved from [Link]
Preventing debromination of 4-Amino-2-bromonicotinic acid
Welcome to the technical support center for 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Amino-2-bromonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the most common and critical challenge encountered during its application: premature debromination. Our goal is to provide you with the mechanistic understanding and practical solutions required to ensure the integrity of your synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and reactivity of 4-Amino-2-bromonicotinic acid.
Q1: What is debromination, and why is it a significant problem with 4-Amino-2-bromonicotinic acid?
A: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, converting your starting material, 4-Amino-2-bromonicotinic acid, into the byproduct 4-Aminonicotinic acid. This is a significant issue as it consumes your starting material, reduces the yield of the desired product, and introduces a structurally similar impurity that can be challenging to separate during purification.
Q2: What makes 4-Amino-2-bromonicotinic acid particularly susceptible to debromination?
A: The susceptibility of this molecule arises from its electronic structure. Pyridine rings are inherently electron-deficient. This deficiency makes the C-Br bond more susceptible to certain reactions, particularly reductive cleavage.[1] The presence of the amino and carboxylic acid groups further modulates the electronic properties of the ring, influencing its reactivity within a catalytic cycle. N-heterocyclic halides, in general, are known to be more prone to dehalogenation compared to their carbocyclic aryl halide counterparts.[1]
Q3: What is the most common cause of debromination during cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the primary mechanism for debromination is the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can intercept the aryl-palladium intermediate in the catalytic cycle, leading to reductive elimination that cleaves the C-Br bond and replaces it with a C-H bond.
Section 2: Troubleshooting Guide for Debromination in Suzuki-Miyaura Coupling
Symptom: Your reaction shows incomplete conversion, and analysis (LC-MS, NMR) reveals a significant peak corresponding to 4-Aminonicotinic acid alongside your desired coupled product.
This guide provides a systematic approach to diagnosing and solving the issue by examining the critical parameters of the reaction.
Caption: Suzuki cycle vs. the competing debromination pathway.
Root Cause 1: The Base
The base is crucial for activating the boronic acid for transmetalation, but it's also a primary culprit in generating Pd-H species.
The Problem: Strong bases, particularly alkoxides (e.g., NaOt-Bu, KOt-Bu), and hydroxides (e.g., NaOH, KOH) can react with the palladium complex or protic solvents to generate hydride species.
The Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are excellent choices as they are strong enough to facilitate transmetalation but less likely to promote side reactions.
Recommendation: Use Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃). Cesium Carbonate (Cs₂CO₃) is also effective, albeit more expensive.[1]
Root Cause 2: The Solvent
The solvent can act as a hydride donor, especially at elevated temperatures.
The Problem: Protic solvents like methanol, ethanol, or isopropanol are direct sources of hydride and should be avoided. While often necessary for solubility, excess water can also be a proton source that contributes to debromination.[1]
The Solution: Employ aprotic solvents.
Recommendation: Dioxane, Tetrahydrofuran (THF), or Toluene are standard choices that minimize the risk of providing a hydride.[1] If solubility requires a co-solvent, use the minimum amount of water necessary.
Root Cause 3: The Catalyst System (Palladium Precursor & Ligand)
The electronic properties and steric bulk of the ligand supporting the palladium center dictate its reactivity and stability, influencing the rates of desired coupling versus undesired side reactions.
The Problem: Less electron-rich or sterically unhindered phosphine ligands can lead to unstable palladium intermediates that are more susceptible to side reactions, including the formation of Pd-H species.
The Solution: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically hinder access for side reactions.
Recommendation: Ligands such as SPhos, XPhos, and RuPhos are field-proven to be highly effective in suppressing dehalogenation in challenging cross-couplings.[1]
Root Cause 4: Reaction Temperature and Duration
The Problem: High temperatures can accelerate the rate of debromination. While heat is often required to drive the coupling to completion, excessive heat can favor the undesired pathway.
The Solution: Optimize the temperature. Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate.
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction closely by TLC or LC-MS.[1] Avoid unnecessarily long reaction times once the starting material is consumed to prevent product degradation or further side reactions.
Stabilizes the catalytic intermediate and favors reductive elimination over side reactions.[1]
Temperature
> 110 °C
80 - 100 °C
Slows the rate of the competing debromination reaction.[2]
Section 3: Optimized Protocol & Workflow
This section provides a robust starting protocol for the Suzuki-Miyaura coupling of 4-Amino-2-bromonicotinic acid, incorporating the principles discussed above to proactively prevent debromination.
Recommended Starting Protocol
Caption: Step-by-step workflow for the optimized protocol.
Step-by-Step Methodology:
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial, add a magnetic stir bar. Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
Addition of Solids: Under a positive pressure of inert gas, add the 4-Amino-2-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
Solvent Addition: Add previously degassed toluene and water (a common ratio is 10:1 v/v, adjust based on substrate solubility).
Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be achieved by bubbling inert gas through the solution for 15-20 minutes or, for more sensitive reactions, by performing three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen which can deactivate the catalyst.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-Amino-2-bromonicotinic acid is consumed.
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic salts.
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This protocol provides a strong, validated starting point that actively suppresses the common debromination pathway.[1]
References
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Retrieved from [Link]
Gallou, F., et al. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 56(23), 3608-3611. Retrieved from [Link]
Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Alternative Reducing Agents for 2-Bromo-4-Nitropyridine Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the reduction of 2-bromo-4-ni...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the reduction of 2-bromo-4-nitropyridine. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing 2-bromo-4-nitropyridine?
The primary challenge in the reduction of 2-bromo-4-nitropyridine is achieving chemoselectivity. The goal is to selectively reduce the nitro group to an amine while preserving the bromo substituent, which is susceptible to hydrodebromination (loss of the bromine atom). The electron-deficient nature of the pyridine ring further complicates this transformation.
Q2: What are the standard and alternative methods for this reduction?
Standard methods for aromatic nitro group reduction include catalytic hydrogenation and the use of metals in acidic media.[1] Alternative methods have been developed to improve selectivity, avoid harsh conditions, or eliminate metal contamination.
A summary of common and alternative reducing agents is provided in the table below:
Reducing Agent/System
Typical Conditions
Advantages
Disadvantages & Common Issues
Catalytic Hydrogenation
H₂/Pd-C
H₂ gas, Pd/C catalyst, various solvents (EtOH, MeOH, EtOAc)
Metal-free, rapid, and highly chemoselective.[12][13]
Reagents may be more expensive.
Q3: How can I minimize debromination during catalytic hydrogenation?
Debromination is a common side reaction, especially with palladium on carbon (Pd/C).[4] To minimize this:
Catalyst Choice: Opt for a less aggressive catalyst. Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[2][4] Sulfided platinum on carbon (Pt/C) has also been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[4]
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of debromination.
Additives: The presence of an acid in the hydrogenation medium can sometimes inhibit dehalogenation of benzenoid nitro compounds.[14]
Q4: Are there any reliable metal-free methods for this reduction?
Yes, several metal-free methods have been developed to avoid potential metal contamination of the product. One such method involves the use of tetrahydroxydiboron as a reductant with 4,4′-bipyridine as an organocatalyst.[12] This method is rapid, highly chemoselective for the reduction of aromatic nitro compounds, and can be performed at room temperature.[12][13]
Troubleshooting Common Issues
Issue 1: Incomplete reaction or low yield.
Possible Cause: Insufficient reducing agent or inactive catalyst.
Solution: For metal/acid reductions, ensure a sufficient excess of the metal is used.[15] For catalytic hydrogenations, use a fresh or properly stored catalyst, as their activity can diminish over time.[15]
Possible Cause: Catalyst poisoning.
Solution: Impurities in the starting material or solvent can poison the catalyst.[15] Purify the starting material if necessary.
Possible Cause: Poor solubility of the starting material.
Solution: Ensure the 2-bromo-4-nitropyridine is fully dissolved in the reaction solvent. You may need to experiment with different solvent systems.
Issue 2: Difficult work-up with SnCl₂ reductions.
Problem: The formation of tin salts during the work-up of SnCl₂ reductions can lead to emulsions and make product isolation difficult.[6][16]
Solution: Instead of neutralizing with sodium bicarbonate, use a strong base like 50% aqueous NaOH. Continue adding the base until the tin salts redissolve, which will allow for better phase separation.[6]
Issue 3: Difficulty removing iron salts from Fe/HCl reductions.
Problem: Residual iron salts can be challenging to remove from the final product.
Solution: A standard work-up involves filtering the reaction mixture to remove the bulk of the iron residue, followed by partitioning with a base like 2M KOH and extracting the product with an organic solvent.[8] The combined organic extracts are then washed, dried, and concentrated.[8]
Experimental Protocols
Protocol 1: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is adapted from procedures known for the selective reduction of aromatic nitro compounds.[1][5]
In a round-bottom flask, dissolve 2-bromo-4-nitropyridine (1 equivalent) in ethanol.
Add SnCl₂·2H₂O (3-4 equivalents) to the solution.
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction to room temperature and carefully quench by pouring it into a large volume of ice water.
Basify the mixture with 50% aqueous NaOH until the precipitated tin salts redissolve.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reduction with Iron Powder and Acid
This protocol is based on the robust and cost-effective Béchamp reduction.[7][17]
To a solution of 2-bromo-4-nitropyridine (1 equivalent) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents).[18]
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Visualizations
Caption: Decision workflow for selecting a reducing agent.
Caption: Reaction pathway and potential side reaction.
References
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
Gao, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18.
A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. (2025). BenchChem.
Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
Zhang, Y., et al. (2022).
Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
Klyuev, M. V., & Shmonina, V. P. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 1-17.
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
Ghorbani‐Vaghei, R., & Veisi, H. (2011).
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. Retrieved January 6, 2026, from [Link]
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919.
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2012). Calvin Digital Commons.
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 22(3), 537-542.
An In-depth Technical Guide to 2-Amino-4-bromo-3-nitropyridine (CAS Number: 84487-10-5). (2025). BenchChem.
A few questions about pyridine and nitro reductions. (2014). Reddit. Retrieved January 6, 2026, from [Link]
Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (2025). BenchChem.
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120.
How to completely remove iron (Fe) powder from the reaction mixture? (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4.
Synthetic method of 2-amino-4-bromopyridine. (2012). Google Patents.
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents.
Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved January 6, 2026, from [Link]
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved January 6, 2026, from [Link]
Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment. (2021). YouTube. Retrieved January 6, 2026, from [Link]
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017). Beilstein Journal of Organic Chemistry, 13, 734-754.
A Comparative Analysis for the Synthetic Chemist: 4-Amino-2-bromonicotinic Acid vs. 4-amino-6-bromonicotinic Acid
An In-Depth Guide to Isomeric Scaffolds in Drug Discovery and Fine Chemicals In the landscape of heterocyclic chemistry, substituted nicotinic acids serve as pivotal building blocks for the synthesis of a wide array of f...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to Isomeric Scaffolds in Drug Discovery and Fine Chemicals
In the landscape of heterocyclic chemistry, substituted nicotinic acids serve as pivotal building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. Among these, aminobromonicotinic acids are of particular interest, offering multiple reactive sites for further molecular elaboration. This guide provides a comprehensive comparison of two constitutional isomers: 4-Amino-2-bromonicotinic acid and 4-amino-6-bromonicotinic acid . This analysis is tailored for researchers, scientists, and drug development professionals, focusing on their physicochemical properties, synthesis, chemical reactivity, and potential biological significance, supported by predictive data and established chemical principles.
At a Glance: Structural and Physicochemical Comparison
The seemingly subtle shift of the bromine atom from the 2- to the 6-position on the 4-aminonicotinic acid scaffold imparts distinct electronic and steric characteristics, influencing the overall properties of these molecules.
Synthesis Strategies: Navigating the Regiochemistry
The synthesis of these isomers requires careful control of regioselectivity, a common challenge in pyridine chemistry. While specific, detailed experimental protocols for these exact molecules are not widely published, plausible synthetic routes can be devised based on established methodologies for related aminopyridine carboxylic acids.
Proposed Synthesis of 4-Amino-2-bromonicotinic acid
A potential route to 4-Amino-2-bromonicotinic acid could involve a multi-step sequence starting from a suitable pyridine precursor. One plausible approach is the Hofmann rearrangement of a pyridine-3,4-dicarboxamide derivative, where the 2-position is pre-brominated.
Proposed synthesis of 4-Amino-2-bromonicotinic acid.
Proposed Synthesis of 4-amino-6-bromonicotinic acid
The synthesis of 4-amino-6-bromonicotinic acid could potentially be achieved through the amination of a corresponding bromo-substituted nicotinic acid.
Proposed synthesis of 4-amino-6-bromonicotinic acid.
A Tale of Two Isomers: Comparative Reactivity
The electronic and steric environments of the functional groups in these two isomers dictate their reactivity in common synthetic transformations.
Reactivity of the Bromine Atom
The bromine atom in both isomers is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the reactivity is expected to differ.
4-Amino-2-bromonicotinic acid: The bromine at the 2-position is ortho to the electron-withdrawing pyridine nitrogen, which generally activates the C-Br bond towards oxidative addition to a palladium(0) catalyst.[3] However, the adjacent carboxylic acid group at the 3-position and the amino group at the 4-position introduce steric hindrance and complex electronic effects that could modulate this reactivity.
4-amino-6-bromonicotinic acid: The bromine at the 6-position is also ortho to the pyridine nitrogen, suggesting a similarly activated C-Br bond.[3] The steric hindrance around the 6-position is generally less than at the 2-position when the 3-position is also substituted.
Comparative Reactivity in Suzuki-Miyaura Coupling:
General scheme for Suzuki coupling of the two isomers.
It is anticipated that under similar conditions, the 6-bromo isomer might exhibit a slightly higher reaction rate or require milder conditions due to reduced steric hindrance compared to the 2-bromo isomer.
Reactivity of the Amino Group
The nucleophilicity of the 4-amino group is influenced by the position of the bromine atom.
4-Amino-2-bromonicotinic acid: The electron-withdrawing bromine atom at the ortho position (relative to the amino group's attachment point to the ring) will have a more pronounced inductive effect, potentially reducing the nucleophilicity of the amino group compared to the 6-bromo isomer.
4-amino-6-bromonicotinic acid: The bromine atom is at the meta position relative to the amino group, exerting a weaker deactivating effect on its nucleophilicity.
This difference in nucleophilicity could be significant in reactions involving the amino group, such as acylation or alkylation.
Biological and Pharmacological Perspectives
While no specific biological activity has been reported for 4-Amino-2-bromonicotinic acid or 4-amino-6-bromonicotinic acid, the nicotinic acid scaffold is a well-established pharmacophore. Derivatives of nicotinic acid have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[4] The presence of both an amino and a bromo substituent provides opportunities for these molecules to serve as intermediates in the synthesis of more complex, biologically active compounds. The different substitution patterns of the two isomers could lead to distinct interactions with biological targets.
Experimental Protocols
The following are generalized, representative protocols for key transformations. Researchers should optimize these conditions for their specific substrates and setups.
General Procedure for Suzuki-Miyaura Coupling
Objective: To arylate the bromopyridine core.
Materials:
Aminobromonicotinic acid isomer (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent (e.g., Dioxane/H₂O mixture)
Procedure:
To a reaction vessel, add the aminobromonicotinic acid, arylboronic acid, and base.
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
Add the degassed solvent and the palladium catalyst.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Purify the product by column chromatography.
General Procedure for ¹H and ¹³C NMR Sample Preparation
Objective: To characterize the structure of the synthesized compounds.
Materials:
Synthesized compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
NMR tube
Procedure:
Accurately weigh the sample and transfer it to a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Cap the NMR tube and gently agitate to dissolve the sample completely.
Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Conclusion
4-Amino-2-bromonicotinic acid and 4-amino-6-bromonicotinic acid, while constitutionally similar, are expected to exhibit distinct chemical behaviors due to the positional difference of the bromine atom. The 6-bromo isomer may offer advantages in terms of reactivity in cross-coupling reactions due to reduced steric hindrance. Conversely, the electronic environment of the amino group differs between the two, which could be exploited in derivatization strategies. This guide provides a foundational understanding of these two valuable building blocks, highlighting the importance of isomeric considerations in synthetic design and drug discovery. Further experimental investigation is warranted to fully elucidate and quantify the differences in their properties and reactivity.
References
BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Accessed January 6, 2026.
ResearchGate.
SynHet. 4-Amino-2-bromonicotinic acid. Accessed January 6, 2026.
ChemScene. 1060811-30-4 | 4-Amino-6-bromonicotinic acid. Accessed January 6, 2026.
A Comparative Guide to the Biological Activity of 4-Amino-2-bromonicotinic Acid and Related Aminobromopyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives, particularly aminopyridines, have been the subject of exten...
Author: BenchChem Technical Support Team. Date: January 2026
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives, particularly aminopyridines, have been the subject of extensive research due to their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative analysis of the biological activity of 4-Amino-2-bromonicotinic acid against other substituted aminobromopyridines. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for their evaluation. The objective is to offer a scientifically grounded perspective for researchers and drug development professionals exploring this promising class of heterocyclic compounds.
The Chemical Landscape: Structures and Inherent Properties
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. The precise arrangement of amino, bromo, and carboxylic acid moieties on the pyridine ring dictates how these molecules interact with biological targets.
4-Amino-2-bromonicotinic acid: This molecule features an amino group at position 4, a bromine atom at position 2, and a carboxylic acid at position 3. This specific arrangement creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex, biologically active molecules.[4][5] The presence of three distinct functional groups offers multiple points for derivatization.
Other Aminobromopyridines: This class includes isomers where the positions of the amino and bromo groups vary. For example, 6-Bromopyridin-3-amine is a common structural motif in kinase inhibitors.[1] The relative positioning of the electron-donating amino group and the electron-withdrawing bromine atom significantly influences the basicity of the pyridine nitrogen and the molecule's overall polarity, which in turn affects target binding and pharmacokinetic properties.[2]
Relating these structural variations to observed biological effects is the essence of SAR studies, a critical process in rational drug design.[6]
Comparative Analysis of Biological Activity
The functionalization of the aminobromopyridine core leads to a wide spectrum of biological activities. Here, we compare their potential in two major therapeutic areas: antimicrobial and anticancer/enzyme inhibition.
Nicotinic acid and its derivatives have long been investigated for their antimicrobial properties.[7][8][9] The introduction of amino and bromo substituents can modulate this activity, often leading to enhanced potency against specific pathogens.
Studies have shown that nicotinic acid derivatives can exhibit significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[10][11] Some derivatives also show promise against Gram-negative bacteria and various fungal strains.[10][12] The mechanism often involves the disruption of essential cellular processes in the microorganism. The data below represents typical results from screening new nicotinic acid derivatives, illustrating how structural modifications can influence antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyridine Derivatives
Compound
S. aureus (Gram-positive)
E. coli (Gram-negative)
C. albicans (Fungus)
Reference Compound (Ciprofloxacin/Fluconazole)
Nicotinic Acid Derivative A
7.81
62.5
>250
0.5 / 1
Nicotinic Acid Derivative B
15.62
>250
125
0.5 / 1
Acylhydrazone of Nicotinic Acid (e.g., Compound 13)
1.95 - 15.62
62.5 - 250
>250
0.5 / 1
Oxadiazoline of Nicotinic Acid (e.g., Compound 25)
7.81 - 62.5
62.5 - 250
62.5
0.5 / 1
Data is illustrative and synthesized from reported ranges for novel nicotinic acid derivatives to show representative activity profiles.[10]
Structure-Activity Relationship Insights:
Acylhydrazone and Oxadiazoline Moieties: The conversion of the carboxylic acid group of nicotinic acid into acylhydrazone and subsequently into 1,3,4-oxadiazoline derivatives has been shown to yield compounds with potent antimicrobial activity.[10]
Gram-Positive Selectivity: Many nicotinic acid derivatives demonstrate greater activity against Gram-positive bacteria than Gram-negative strains.[10][11]
Substituent Effects: The addition of specific substituents, such as a 5-nitrofuran ring, can dramatically enhance antibacterial potency.[10]
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Aminopyridine-based structures are frequently found in kinase inhibitors because the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
Aminopyridinecarboxamides, for instance, have been developed as potent inhibitors of I-kappa B kinase (IKK-2), a key enzyme in inflammatory pathways often implicated in cancer.[13] Similarly, aminopyridine N-oxides have been identified as selective inhibitors of p38 MAP kinase.[14] The inhibitory mechanism is often competitive, where the inhibitor vies with the natural substrate (like ATP) for the enzyme's active site.[15]
Table 2: Comparative Anticancer/Enzyme Inhibitory Activity (IC₅₀ in µM) of Representative Pyridine Derivatives
Compound
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
Target Kinase (e.g., IKK-2)
Reference Compound (Doxorubicin/Staurosporine)
Aminobromopyridine Analog 1
8.2
12.5
5.1
1.9 / 0.01
Aminobromopyridine Analog 2
5.7
9.8
2.3
1.9 / 0.01
2-Amino-5-chloropyridine-4-carboxamide
2.1
4.3
0.8
1.9 / 0.01
Data is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives to demonstrate relative potency.[1][13]
Structure-Activity Relationship Insights:
Substitution Pattern is Key: The potency of these inhibitors is highly dependent on the substitution pattern on the pyridine ring. A study on aminopyridinecarboxamides found that 2-amino-5-chloropyridine-4-carboxamides were the most potent inhibitors of IKK-2.[13]
Functional Group Importance: The presence and position of specific functional groups like amino, hydroxyl, and methoxy groups can enhance antiproliferative activity, while bulky groups or halogens can sometimes decrease it.[16]
N-Oxide Moiety: The N-oxide oxygen in aminopyridine N-oxides was found to be essential for potent and selective inhibition of p38α MAP kinase, likely by forming unique interactions within the kinase active site.[14]
Visualizing the Science: Workflows and Mechanisms
To better understand the processes described, the following diagrams illustrate a typical screening workflow and a common mechanism of action.
Caption: High-level workflow for screening and optimizing pyridine derivatives.
Caption: Mechanism of competitive enzyme inhibition by an aminopyridine analog.
Self-Validating Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, standardized methodologies for the key assays discussed in this guide.
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Preparation of Inoculum:
Aseptically pick several colonies of the test microorganism (e.g., S. aureus ATCC 6538) from an agar plate.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
Compound Preparation:
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the test broth to achieve a range of desired concentrations (e.g., from 250 µg/mL to 0.49 µg/mL).
Inoculation and Incubation:
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
Include a positive control (inoculum without compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Cell Culture and Seeding:
Culture human cancer cells (e.g., MCF-7 breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment:
Prepare serial dilutions of the test compounds in culture media.
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (vehicle control).
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for another 3-4 hours to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.[1]
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control cells.
Plot the percentage of inhibition against the compound concentrations on a logarithmic scale and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Conclusion and Future Directions
The evidence strongly indicates that 4-Amino-2-bromonicotinic acid and related aminobromopyridines are exceptionally versatile scaffolds for drug discovery. The biological activity profile—whether it be antimicrobial, anticancer, or enzyme inhibitory—is exquisitely sensitive to the substitution pattern on the pyridine core. The unique combination of an amino group, a bromine atom, and a carboxylic acid in 4-Amino-2-bromonicotinic acid provides a rich platform for chemical modification, enabling the exploration of vast chemical space to optimize potency and selectivity.[4]
Future research should focus on synthesizing novel libraries of derivatives based on these scaffolds, guided by the structure-activity relationships discussed herein. Exploring a wider range of biological targets, including other kinase families and microbial enzymes, will be crucial. Promising lead compounds identified through in vitro screening will require advancement into more complex cellular models and eventually in vivo studies to validate their therapeutic potential.
References
A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. PubMed.
Study on synthesis of 4-Aminonicotinic acid. ResearchGate.
A Comparative Guide to Palladium-Catalyzed Coupling Reactions of Bromo-Aminonicotinic Acid Isomers
Introduction: The Strategic Importance of Substituted Nicotinic Acids Derivatives of nicotinic acid, particularly those bearing amino and aryl functionalities, are privileged scaffolds in modern drug discovery and materi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Substituted Nicotinic Acids
Derivatives of nicotinic acid, particularly those bearing amino and aryl functionalities, are privileged scaffolds in modern drug discovery and materials science. Their inherent biological activity and versatile chemical handles make them ideal starting points for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of these valuable compounds.[1][2]
This guide provides a comparative analysis of the reactivity of different bromo-isomers of aminonicotinic acid in these key transformations. Understanding the structure-reactivity relationships of these isomers is crucial for researchers and process chemists to select optimal starting materials and reaction conditions, ultimately streamlining the synthesis of target molecules. We will delve into the electronic and steric factors that govern the reactivity of these substrates, supported by representative experimental data and detailed protocols.
Pillar 1: Principles of Reactivity in Bromo-Aminonicotinic Acids
The reactivity of a bromo-aminonicotinic acid isomer in a palladium-catalyzed coupling reaction is primarily dictated by the electronic environment of the carbon-bromine (C-Br) bond. This environment is a complex interplay of the intrinsic electron-deficient nature of the pyridine ring, and the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents.
Key Factors Influencing Reactivity:
Position of the Bromine Atom: The C-Br bond's susceptibility to oxidative addition by a Pd(0) catalyst is the rate-determining step in many cross-coupling reactions.[3] On a pyridine ring, positions α (2- and 6-) and γ (4-) to the ring nitrogen are electronically activated and generally more reactive towards nucleophilic substitution and oxidative addition compared to the β-positions (3- and 5-).[4][5] This is due to the ability of the electronegative nitrogen to stabilize the resulting intermediate.
Electronic Effects of Substituents:
Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance (+M effect), the amino group increases the electron density of the ring, particularly at the ortho and para positions relative to itself.[6] This can either enhance or diminish the reactivity of the C-Br bond depending on its relative position.
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. Its presence can also lead to solubility issues or undesired coordination with the palladium catalyst, sometimes necessitating the use of its ester form for improved yields.[7]
The combination of these effects creates a unique reactivity profile for each isomer. For instance, a bromine atom at the 2- or 6-position is inherently activated. If an amino group is positioned to further increase electron density at this position, the C-Br bond might become more susceptible to oxidative addition. Conversely, a bromine at the 5-position (β to nitrogen) is less reactive, and its coupling often requires more forcing conditions or highly active catalyst systems.
Pillar 2: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds.[2][8] To illustrate the impact of isomerism on reaction efficiency, we present a comparative study of three representative isomers of bromo-aminonicotinic acid with phenylboronic acid under standardized conditions.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Bromo-Aminonicotinic Acid Isomers
Entry
Bromo-Isomer of Aminonicotinic Acid
Product
Representative Yield (%)
1
6-Bromo-3-aminonicotinic acid
6-Phenyl-3-aminonicotinic acid
88
2
2-Bromo-5-aminonicotinic acid
2-Phenyl-5-aminonicotinic acid
85
3
5-Bromo-3-aminonicotinic acid
5-Phenyl-3-aminonicotinic acid
65
Reaction Conditions: Bromo-aminonicotinic acid (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are representative and based on principles of reactivity and data from analogous systems.
Analysis of Results:
High Reactivity of 6-Bromo and 2-Bromo Isomers (Entries 1 & 2): The high yields obtained with 6-bromo-3-aminonicotinic acid and 2-bromo-5-aminonicotinic acid are consistent with the bromine atom being at an activated α-position to the pyridine nitrogen.[4] This facilitates the initial oxidative addition step of the catalytic cycle.
Lower Reactivity of the 5-Bromo Isomer (Entry 3): The 5-bromo isomer exhibits significantly lower reactivity, as the bromine is at a β-position, which is less electronically activated for oxidative addition.[9] Achieving higher yields for such isomers often requires the use of more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) or higher reaction temperatures and longer reaction times.
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and coupling partners.
Experimental Workflow: A Comparative Study
The following diagram outlines the logical workflow for a comparative study of different bromo-aminonicotinic acid isomers.
Caption: Workflow for the comparative study of coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 5-phenyl-3-aminonicotinic acid from 5-bromo-3-aminonicotinic acid and phenylboronic acid.
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and Cs₂CO₃ to a dry Schlenk tube.[13]
Add 5-bromo-3-aminonicotinic acid and a magnetic stir bar.
Remove the Schlenk tube from the glovebox, add anhydrous toluene and aniline via syringe.
Seal the tube and place it in a preheated oil bath at 110 °C for 18 hours.
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The isomeric position of the bromine atom on the aminonicotinic acid scaffold profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. Halides at the 2- and 6-positions (α to the ring nitrogen) are significantly more reactive than those at the 3- and 5-positions (β to the ring nitrogen). This guide provides a foundational understanding of these structure-reactivity relationships and offers robust starting protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For challenging isomers, particularly those with the halide at a β-position, successful coupling hinges on the rational selection of highly active, state-of-the-art catalyst systems. By leveraging this understanding, researchers can more efficiently navigate the synthesis of complex aminonicotinic acid derivatives for applications in drug discovery and beyond.
References
BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. BenchChem.
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. BenchChem.
Yang, D. et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-4.
Wikipedia. (2023). Heck reaction. Wikipedia.
Burke, M. D., & Reisman, S. E. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
BenchChem. (2025).
Yang, D. et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
Wikipedia. (2023).
ResearchGate. (2025). In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities.
BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. BenchChem.
ACS Figshare. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Figshare.
Ghorai, S. et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. BenchChem.
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
National Institutes of Health. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed.
ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF.
National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
ChemRxiv. (2022).
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National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-bromonicotinic Acid
This guide provides a comprehensive framework for the development and validation of analytical methods for 4-Amino-2-bromonicotinic acid, a key heterocyclic building block in pharmaceutical synthesis. Rather than present...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the development and validation of analytical methods for 4-Amino-2-bromonicotinic acid, a key heterocyclic building block in pharmaceutical synthesis. Rather than presenting a single, rigid protocol, we will explore the underlying scientific principles and comparative strengths of various analytical techniques. This approach empowers researchers, quality control analysts, and drug development professionals to design and validate methods that are not only compliant with regulatory standards but are also scientifically robust and fit for their intended purpose.
The narrative emphasizes the causality behind experimental choices, grounding every recommendation in established analytical chemistry principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1]
Analyte Profile and Its Analytical Implications
4-Amino-2-bromonicotinic acid (CAS: 1060809-71-3) is a substituted pyridine carboxylic acid.[2][3][4][5][6] Its structure dictates the optimal analytical strategy.
Pyridine Ring with Amino and Carboxyl Groups: This makes the molecule amphoteric and highly polar. Its ionization state is pH-dependent, which is a critical factor for chromatographic separation.
Chromophore: The substituted aromatic ring provides strong UV absorbance, making UV-based detection a primary choice.
Bromo Group: The presence of bromine provides a distinct isotopic pattern that can be leveraged for highly specific mass spectrometry detection.
Thermal Stability: As a polar, non-volatile organic acid, it is generally unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.
These properties make High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, the most suitable technique for quantification and impurity profiling.
Strategic Selection of the Primary Analytical Technique
The choice of an analytical method is the first critical decision. The following diagram outlines the logical process for selecting the most appropriate technology for 4-Amino-2-bromonicotinic acid.
Caption: Decision workflow for selecting the primary analytical technique.
Based on this logic, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most powerful and practical method for the routine analysis of 4-Amino-2-bromonicotinic acid. For higher sensitivity or structural elucidation of unknown impurities, this can be extended to LC with Mass Spectrometry (LC-MS).[7][8]
A Framework for RP-HPLC Method Development & Validation
The validation process ensures that the developed analytical method is suitable for its intended purpose.[9][10] It follows a logical progression from method development to formal validation, as outlined in the ICH Q2(R2) guideline.[1]
Part A: Rational Method Development
The goal is to achieve a robust separation of the main peak from any potential impurities or degradation products.
Column Selection: A C18 column is the standard choice for reversed-phase chromatography. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[11]
Mobile Phase Selection:
Rationale: Due to the analyte's amphoteric nature, pH control is paramount for achieving reproducible retention times and symmetrical peak shapes. An acidic mobile phase (pH ~2.5-3.5) will ensure both the carboxylic acid and amino groups are protonated, leading to consistent behavior.
Composition: A typical starting point is a gradient elution using:
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile or Methanol.
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined using a UV-Vis spectrophotometer or a Diode Array Detector (DAD) to ensure maximum sensitivity.
Optimization: A systematic approach (e.g., varying gradient slope, flow rate, and column temperature) is used to optimize the separation, ensuring the main peak is well-resolved from all other peaks.
Part B: The Validation Protocol: An Experimental Guide
Once a robust method is developed, it must be formally validated. The following sections detail the "why" and "how" for each validation parameter.
Caption: General workflow for analytical method validation.
1. Specificity
Why it's critical: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[10]
Experimental Protocol:
Prepare solutions of a placebo (all matrix components except the analyte).
Prepare a solution of the 4-Amino-2-bromonicotinic acid reference standard.
Prepare a spiked sample containing the reference standard and known related substances or impurities.
Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Inject all solutions into the HPLC system.
Acceptance Criteria:
The placebo must show no interfering peaks at the retention time of the analyte.
The method must demonstrate baseline resolution between the analyte peak and all potential impurities and degradation products. Peak purity analysis using a DAD is essential here.
2. Linearity
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
Prepare a series of at least five standard solutions of 4-Amino-2-bromonicotinic acid at different concentrations. The range should typically span from 50% to 150% of the expected working concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[12]
The y-intercept should be close to zero.
3. Accuracy
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[10]
Experimental Protocol:
Prepare a sample matrix (placebo) and spike it with known amounts of 4-Amino-2-bromonicotinic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare a minimum of three replicates for each level.
Analyze the samples and calculate the percentage of analyte recovered.
Acceptance Criteria:
The mean percent recovery should typically be within 98.0% to 102.0%.
4. Precision
Why it's critical: Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: These parameters are essential for impurity testing. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
LOD is typically established at an S/N ratio of 3:1.
LOQ is typically established at an S/N ratio of 10:1.
Acceptance Criteria:
The LOQ value must be confirmed by demonstrating acceptable precision and accuracy at that concentration.
6. Robustness
Why it's critical: Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Mobile phase organic composition (± 2%)
Analyze the system suitability samples under each condition.
Acceptance Criteria:
System suitability parameters (e.g., peak tailing, resolution, theoretical plates) must remain within predefined limits for all variations.
Data Summary and Comparison
A successful validation study can be summarized in a table, providing a clear overview of the method's performance against established criteria.
Validation Parameter
Acceptance Criterion
Hypothetical Result
Pass/Fail
Specificity
No interference at analyte Rt; Peak Purity > 990
No interference observed; Purity angle < Purity threshold
Pass
Linearity (Range)
Correlation Coefficient (r²) ≥ 0.999
0.9998
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.5% (RSD = 0.8%)
Pass
Precision (Repeatability)
RSD ≤ 2.0%
0.7%
Pass
Precision (Intermediate)
RSD ≤ 2.0%
1.1%
Pass
Limit of Quantitation
S/N Ratio ≥ 10; Precision (RSD) ≤ 10%
0.05 µg/mL (S/N=11, RSD=4.5%)
Pass
Robustness
System suitability parameters met under all varied conditions
All parameters met
Pass
Conclusion: A Self-Validating System
By systematically developing an analytical method and then rigorously challenging it against the validation parameters outlined by ICH guidelines, a self-validating system is created. This approach does not merely generate data; it builds a comprehensive understanding of the method's capabilities and limitations. For a crucial intermediate like 4-Amino-2-bromonicotinic acid, a well-validated HPLC method is the cornerstone of quality control, ensuring the purity, consistency, and safety of the final pharmaceutical product. While RP-HPLC with UV detection is the workhorse technique, methods like LC-MS/MS offer enhanced capabilities for in-depth impurity characterization and trace analysis when required.[13]
References
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Ploch, S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
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Lal, A., et al. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. [Link]
Kim, H., et al. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
Google Patents.
Gamberi, T., et al. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH). [Link]
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
Nakano, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
A3P. Some good validation practices for analytical procedures. [Link]
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ResearchGate. Impurity profile of amino acids?. [Link]
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Link]
Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2-bromonicotinic Acid: A Comparative Benchmarking
Introduction: The Strategic Importance of 4-Amino-2-bromonicotinic Acid In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds is paramount. 4-Amino-2-bromonicotinic acid...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 4-Amino-2-bromonicotinic Acid
In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds is paramount. 4-Amino-2-bromonicotinic acid (CAS 1060809-71-3) has emerged as a highly valuable pyridine-based building block.[1][2] Its unique trifunctional nature—an activating amino group, a versatile bromine handle for cross-coupling reactions, and a carboxylic acid for amide bond formation or salt generation—makes it a privileged intermediate in the synthesis of complex pharmaceutical agents. The efficiency, scalability, and purity of its synthetic route are critical factors that directly impact the viability of a drug development pipeline.
This guide provides an in-depth, objective comparison of plausible synthetic strategies for 4-Amino-2-bromonicotinic acid. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, explain the causality behind experimental choices, and present a framework for selecting the optimal route based on specific research and development goals.
Overview of Plausible Synthetic Strategies
The synthesis of a multi-substituted pyridine ring like 4-Amino-2-bromonicotinic acid can be approached from several distinct strategic directions. The choice of strategy is fundamentally dictated by the commercial availability of starting materials and the chemical logic of regioselective functionalization. The pyridine ring's inherent electronic properties, characterized by a π-deficient system, make it susceptible to nucleophilic attack but resistant to electrophilic substitution unless strongly activating groups are present.[3] We will benchmark three logical, albeit not all experimentally validated in a single publication, synthetic approaches:
The Nucleophilic Substitution Pathway: Starting with a di-halogenated nicotinic acid and selectively replacing one halogen with an amino group.
The Late-Stage Carboxylation Pathway: Beginning with a pre-functionalized 2-bromo-4-aminopyridine and introducing the C3-carboxylic acid.
The Electrophilic Bromination Pathway: Starting with 4-aminonicotinic acid and introducing the C2-bromine atom.
Method 1: The Nucleophilic Substitution Pathway (Recommended)
This strategy is arguably the most promising for both laboratory and process chemistry scales due to its predictable regioselectivity and reliance on well-established reaction classes. The core principle involves a selective nucleophilic aromatic substitution (SNAr) on a precursor that already contains the bromine and a more labile leaving group.
Rationale & Mechanistic Insight:
The starting material of choice is 2-bromo-4-chloronicotinic acid .[4] In the pyridine ring, the 4-position is significantly more activated towards nucleophilic attack than the 2-position. This is due to superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the ring nitrogen without placing it on the carbon bearing the electron-donating bromine atom. Therefore, reacting this precursor with an amine source should lead to the selective displacement of the chlorine atom, leaving the C2-bromine intact. Copper catalysis can be employed to facilitate this amination, a technique proven effective for halogenated benzoic acids.[5]
Experimental Protocol: Synthesis via Nucleophilic Amination
Step 1: Amination of 2-bromo-4-chloronicotinic acid
Reaction Setup: To a sealed, pressure-rated reaction vessel, add 2-bromo-4-chloronicotinic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and copper(I) oxide (Cu₂O, 0.1 eq.).
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF) as the solvent. Introduce a solution of aqueous ammonia (7-8 eq., 28-30% solution).
Reaction Execution: Seal the vessel tightly. Heat the mixture to 120-130°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS by periodically sampling the reaction mixture (after cooling).
Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and filter through a pad of Celite to remove the copper catalyst.
Purification: Transfer the aqueous filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with 6M hydrochloric acid (HCl) to a pH of 3-4. A precipitate of 4-Amino-2-bromonicotinic acid will form.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and a small amount of cold ethanol.
Drying: Dry the product under high vacuum at 50°C to a constant weight.
Causality and Self-Validation:
Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to neutralize the in-situ generated HCl, driving the reaction forward, but is not so strong as to promote unwanted side reactions.
Catalyst (Cu₂O): Copper(I) facilitates the C-N bond formation, lowering the activation energy for the nucleophilic substitution, a variant of the Ullmann condensation.[5]
Solvent (DMF): A high-boiling polar aprotic solvent is chosen to ensure all reactants remain in solution at the required reaction temperature.
Purification Logic: The product is a carboxylic acid, making it soluble in a basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, effectively separating it from non-acidic impurities. This pH-driven precipitation is a self-validating purification step.
Method 2: The Late-Stage Carboxylation Pathway
This approach relies on the commercially available intermediate 4-Amino-2-bromopyridine .[6][7] The key challenge is the regioselective introduction of a carboxylic acid group at the C3 position, which is sterically hindered and electronically complex.
Rationale & Mechanistic Insight:
The most viable method for this transformation is directed ortho-metalation. The bromine atom at C2 can direct a strong base like lithium diisopropylamide (LDA) to deprotonate the C3 position. The resulting lithiated intermediate can then be quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic work-up yields the desired product. However, the amino group at C4 is also a directing group and could lead to competitive deprotonation at C5, resulting in a mixture of isomers.
Hypothetical Protocol: Synthesis via Directed ortho-Metalation
Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 4-Amino-2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78°C (acetone/dry ice bath). Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture for 2 hours at -78°C.
Carboxylation: Add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature overnight.
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Adjust the pH to 3-4 with 1M HCl. Extract the product into ethyl acetate. The desired product may precipitate between the layers. Isolate any solid and concentrate the organic layers. Purification would likely require column chromatography to separate the C3 and C5 carboxylated isomers.
Method 3: The Electrophilic Bromination Pathway
This pathway begins with 4-aminonicotinic acid and aims to install the bromine atom at the C2 position as the final step.
Rationale & Mechanistic Insight:
Electrophilic aromatic substitution on the pyridine ring is notoriously difficult.[3] However, the potent activating effect of the C4-amino group makes the reaction feasible. The amino group is an ortho, para-director. In this case, the C3 and C5 positions are ortho to the amine, and the C2 position is meta. Standard brominating agents (e.g., Br₂ in acetic acid) would overwhelmingly favor substitution at the C5 position due to electronic activation and lower steric hindrance. Achieving C2 bromination would require a specialized strategy, perhaps involving a blocking group at C5 or a metal-directed bromination, making this route complex and less direct. The direct bromination of nicotinic acid itself typically requires harsh conditions and yields the 5-bromo isomer.[8][9]
Hypothetical Protocol: Synthesis via Electrophilic Bromination
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise.
Reaction: Allow the reaction to stir at room temperature for 24-48 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) to pH 3-4 to precipitate the product.
Purification: The resulting solid would be a mixture of isomers, with the 2-bromo product expected as a minor component, requiring extensive chromatographic purification.
Quantitative and Qualitative Comparison of Synthesis Methods
Caption: Recommended synthesis of 4-Amino-2-bromonicotinic acid via SNAr.
Diagram 2: General Experimental Workflow
Caption: General workflow for synthesis, purification, and analysis.
Standard Analytical Characterization
Validation of the final product's identity and purity is non-negotiable. The following analytical data would be expected for 4-Amino-2-bromonicotinic acid (Molecular Weight: 217.02 g/mol , Formula: C₆H₅BrN₂O₂).[1]
¹H NMR (DMSO-d₆, 400 MHz): The spectrum should display two distinct aromatic protons in the pyridine ring. The proton at C6 would appear as a doublet, and the proton at C5 would appear as a doublet, with coupling constants typical for meta coupling. The broad signals for the amino (NH₂) and carboxylic acid (COOH) protons would also be present and would be exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz): Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts will be indicative of the substituted pyridine ring structure, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak. In positive mode (ESI+), a peak at m/z 217/219 ([M+H]⁺) is expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks).
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be used to determine the purity of the final compound, which should ideally be >98% for use in drug development cascades.
Conclusion and Recommendation
After a thorough comparison of plausible synthetic strategies, the Nucleophilic Substitution Pathway (Method 1) is unequivocally the most recommended route for the synthesis of 4-Amino-2-bromonicotinic acid. Its primary advantages are the excellent and predictable regiocontrol, the straightforward purification procedure driven by the product's acidic nature, and its high potential for scalability. While the starting material, 2-bromo-4-chloronicotinic acid, is a specialized reagent, the robustness and efficiency of the subsequent amination step justify its use.
The alternative pathways, while theoretically possible, are fraught with significant challenges in regioselectivity and purification that render them impractical for reliable and pure compound synthesis. For researchers and drug development professionals, focusing optimization efforts on the SNAr route will provide the most direct and efficient path to accessing this critical molecular building block.
References
SynHet. (n.d.). 4-Amino-2-bromonicotinic acid.
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108.
Gorska, A., et al. (2022).
Conti, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(11), 3369.
Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
Geldenhuys, W. J., et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of medicinal chemistry, 50(11), 2657-2664.
Chem-Impex. (n.d.). 4-Amino-2-bromopyridine.
Guidechem. (n.d.). What is 4-Amino-2-bromopyridine and how is it synthesized? - FAQ.
Google Patents. (2013). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
ResearchGate. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.
ResearchGate. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
A Comparative Guide to the Efficacy of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For researchers, scientists, and drug development professionals, the strategic selection of enzyme inhibitors is paramount to advancing therapeutic discovery. This guide provides an in-depth comparison of various chemica...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the strategic selection of enzyme inhibitors is paramount to advancing therapeutic discovery. This guide provides an in-depth comparison of various chemical scaffolds as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation. While this document will use 4-Amino-2-bromonicotinic acid derivatives as a representative scaffold of pyridine-based inhibitors, the primary focus will be on a comparative analysis with clinically evaluated alternatives, supported by experimental data and detailed protocols.
The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a significant mechanism of immune escape.[2][3] IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[6]
Comparative Efficacy of IDO1 Inhibitors
The landscape of IDO1 inhibitors is diverse, encompassing multiple chemical scaffolds. For the purpose of this guide, we will compare three prominent, clinically-trialed inhibitors—Epacadostat, Navoximod, and Linrodostat—and discuss the prospective role of nicotinic acid derivatives.
Clinically Evaluated IDO1 Inhibitors
Epacadostat (INCB024360) is a potent and selective hydroxyamidine-based inhibitor of IDO1.[7][8] It acts as a competitive inhibitor, binding to the heme cofactor within the enzyme's active site.[7] While it showed promise in early-phase trials, a pivotal Phase III trial in combination with pembrolizumab for melanoma did not meet its primary endpoint, which has prompted a deeper investigation into the complexities of IDO1 inhibition.[7][9]
Navoximod (GDC-0919) is another potent IDO1 inhibitor that has been evaluated in clinical trials.[10][11] It has demonstrated the ability to decrease plasma kynurenine levels in patients, confirming target engagement in a clinical setting.[11]
Linrodostat (BMS-986205) is a selective and irreversible inhibitor of IDO1.[12] Its mechanism of action as a suicide inhibitor distinguishes it from competitive inhibitors like Epacadostat.[13] This irreversible binding offers the potential for sustained target inhibition.
The Potential of 4-Amino-2-bromonicotinic Acid Derivatives
Nicotinic acid, a pyridine derivative, represents a versatile scaffold in medicinal chemistry. The functional groups of 4-amino-2-bromonicotinic acid provide synthetic handles for the development of novel compounds. The nitrogen atom in the pyridine ring and the amino group could potentially coordinate with the heme iron in the IDO1 active site, a common interaction for many IDO1 inhibitors.[14] While specific derivatives of 4-amino-2-bromonicotinic acid as potent IDO1 inhibitors are not extensively documented in mainstream literature, the exploration of novel heterocyclic scaffolds remains a key area of research to overcome the limitations of existing inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported in vitro potencies of key IDO1 inhibitors. It is crucial to note that IC50 values can vary based on assay conditions.
Experimental Protocols for Assessing IDO1 Inhibition
The accurate evaluation of inhibitor potency requires robust and well-controlled assays. Below are detailed, step-by-step methodologies for both biochemical and cell-based assessment of IDO1 inhibition.
In Vitro Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of N-formylkynurenine, which is subsequently converted to kynurenine.
Causality Behind Experimental Choices:
Recombinant Human IDO1 (rhIDO1): Provides a purified and controlled source of the enzyme, eliminating confounding variables from other cellular components.
L-Tryptophan: The natural substrate for IDO1.
Methylene Blue and Ascorbic Acid: This pair acts as a reducing system to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state.[17]
Catalase: Added to remove hydrogen peroxide, which can be generated by the reducing system and can inactivate IDO1.[17]
Trichloroacetic Acid (TCA): Used to stop the enzymatic reaction by precipitating the protein.[18]
p-Dimethylaminobenzaldehyde (DMAB) in Acetic Acid (Ehrlich's Reagent): Reacts with kynurenine to produce a yellow-colored product that can be quantified spectrophotometrically at 480 nm.[19]
Step-by-Step Protocol:
Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
Prepare Reaction Mixture: In the assay buffer, combine L-tryptophan (final concentration ~400 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[18]
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., 4-Amino-2-bromonicotinic acid derivative) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
Assay Plate Setup: To a 96-well plate, add 50 µL of the reaction mixture.
Add Inhibitor: Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Epacadostat).
Initiate Reaction: Add 50 µL of purified rhIDO1 enzyme (e.g., 20 nM final concentration) to each well to start the reaction.
Incubation: Incubate the plate at 37°C for 30-60 minutes.[18]
Terminate Reaction: Stop the reaction by adding 20 µL of 30% (w/v) TCA.[18]
Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.[18]
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.[19]
Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of 2% (w/v) DMAB in acetic acid.[19]
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into cell permeability and metabolic stability.
Causality Behind Experimental Choices:
Cell Line: A human cancer cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3, is commonly used.[19]
Interferon-gamma (IFN-γ): A potent inducer of IDO1 expression in many cell types, mimicking the inflammatory conditions in the tumor microenvironment.[19][20]
L-Tryptophan Supplemented Medium: Ensures sufficient substrate is available for the induced IDO1 enzyme.
Kynurenine Measurement: The accumulation of kynurenine in the cell culture supernatant is a direct readout of IDO1 activity.
Step-by-Step Protocol:
Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[19]
IDO1 Induction: Replace the medium with fresh culture medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24 hours.[19]
Inhibitor Treatment: Remove the IFN-γ containing medium. Add 200 µL of fresh assay medium (e.g., McCoy's 5A with 50 µg/mL L-tryptophan) containing serial dilutions of the test inhibitor.[19]
Incubation: Incubate the cells for an additional 24 hours.
Supernatant Collection: Carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
Sample Preparation: Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes.[21]
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to remove any precipitate.[21]
Detection: The subsequent steps for color development and absorbance reading are the same as steps 11 and 12 in the enzymatic assay protocol.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The IDO1 metabolic pathway and its role in immune suppression.
Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion
The inhibition of IDO1 remains a compelling target for cancer immunotherapy, despite clinical setbacks with first-generation inhibitors. This guide has provided a comparative overview of key IDO1 inhibitors, highlighting their mechanisms and potencies. The detailed experimental protocols serve as a self-validating framework for researchers to rigorously assess the efficacy of novel compounds, such as derivatives of 4-Amino-2-bromonicotinic acid or other emerging scaffolds. A thorough understanding of the structure-activity relationships, combined with robust in vitro and cell-based characterization, is essential for the development of next-generation IDO1 inhibitors with improved clinical outcomes.
National Center for Biotechnology Information. Linrodostat - PubChem. [Link]
ResearchGate. List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors. [Link]
National Center for Biotechnology Information. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed. [Link]
Clinicaltrials.eu. Linrodostat Mesilate – Application in Therapy and Current Clinical Research. [Link]
National Center for Biotechnology Information. Navoximod - PubChem. [Link]
National Center for Biotechnology Information. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed. [Link]
National Cancer Institute. Definition of epacadostat - NCI Drug Dictionary. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Epacadostat: A Deep Dive into its Mechanism of Action and Therapeutic Significance. [Link]
National Center for Biotechnology Information. Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
National Center for Biotechnology Information. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. [Link]
National Center for Biotechnology Information. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed. [Link]
Frontiers in Immunology. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? [Link]
ACS Publications. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). [Link]
The Journal for ImmunoTherapy of Cancer. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. [Link]
Frontiers in Pharmacology. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. [Link]
National Center for Biotechnology Information. Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]
National Center for Biotechnology Information. Trial watch: IDO inhibitors in cancer therapy. [Link]
National Center for Biotechnology Information. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]
BPS Bioscience. Data Sheet IDO1 Cell-Based Assay Kit. [Link]
ACS Publications. Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Compounds Derived from 4-Amino-2-bromonicotinic Acid: A Roadmap for Kinase Inhibitor Discovery
For researchers, scientists, and professionals in drug development, the strategic exploration of novel chemical scaffolds is a cornerstone of innovation. The 4-aminonicotinic acid framework, a key structural element in v...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the strategic exploration of novel chemical scaffolds is a cornerstone of innovation. The 4-aminonicotinic acid framework, a key structural element in various bioactive molecules, presents a compelling starting point for the design of targeted therapies. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for compounds derived from 4-Amino-2-bromonicotinic acid, with a particular focus on their potential as protein kinase inhibitors. Drawing parallels from well-established research on structurally related scaffolds, such as the 4-aminoquinolines, this document offers a predictive roadmap for maximizing potency and selectivity.
The 4-Amino-2-bromonicotinic Acid Scaffold: A Versatile Starting Point
4-Amino-2-bromonicotinic acid is a trifunctionalized pyridine ring, offering three distinct points for chemical modification: the 2-position (occupied by bromine), the 4-amino group, and the 3-carboxylic acid. This arrangement provides a rich platform for combinatorial chemistry and systematic SAR studies. The 4-aminopyridine core is a known pharmacophore in numerous kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site. The bromine at the 2-position serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of different pockets within the ATP-binding site. The carboxylic acid at the 3-position can be modified to modulate solubility, cell permeability, and to introduce additional interactions with the target protein.
Strategic Modifications and Predicted SAR Trends
Based on extensive research into analogous scaffolds like 4-aminoquinolines, which have yielded potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), we can extrapolate a set of guiding principles for the SAR of 4-Amino-2-bromonicotinic acid derivatives.[1] A hypothetical SAR exploration would systematically modify the three key positions of the scaffold.
The Significance of the 2-Position: Probing the Hydrophobic Pocket
The bromine atom at the 2-position is an ideal launching point for introducing diversity. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be employed to append a wide range of aryl, heteroaryl, and alkyl groups. It is hypothesized that these substituents will project into a hydrophobic pocket of the kinase active site.
Table 1: Predicted SAR for Modifications at the 2-Position of the 4-Amino-2-substituted-nicotinamide Scaffold
Compound ID
R Group (at 2-position)
Predicted BTK IC50 (nM)
Rationale for Predicted Activity
1a
-Br (starting material)
>10,000
The bromine is a good leaving group for synthesis but is not expected to have significant inhibitory activity.
1b
-Phenyl
500
A simple phenyl group may establish baseline hydrophobic interactions.
1c
-4-phenoxyphenyl
50
The extended aromatic system can form more extensive van der Waals interactions within the hydrophobic pocket.
1d
-3-pyridyl
200
The nitrogen atom may form a hydrogen bond with a nearby residue or improve solubility, but the overall hydrophobic interaction might be reduced.
1e
-4-methoxyphenyl
100
The methoxy group can modulate the electronic properties and potentially form a hydrogen bond.
The 4-Amino Group: The Anchor to the Hinge Region
The 4-amino group is predicted to be essential for activity, forming a critical hydrogen bond with the backbone of the kinase hinge region. While this group is often left unsubstituted, its modification can be explored to fine-tune binding affinity and selectivity.
Table 2: Predicted SAR for Modifications at the 4-Amino Group
Compound ID
R' Group (at 4-position)
Predicted BTK IC50 (nM)
Rationale for Predicted Activity
2a
-NH2
50
The primary amine is optimal for forming the key hydrogen bond with the kinase hinge.
2b
-NHMe
500
The methyl group may cause a slight steric clash, weakening the hinge interaction.
2c
-N(Me)2
>10,000
The dimethyl substitution would likely abolish the hydrogen bonding capability.
The 3-Carboxamide Moiety: Modulating Physicochemical Properties and Targeting the Solvent-Exposed Region
The carboxylic acid at the 3-position is typically converted to an amide to allow for the introduction of a variety of substituents that can extend into the solvent-exposed region of the ATP-binding site. This position is crucial for modulating solubility, cell permeability, and for introducing vectors for further functionalization, such as in the development of PROTACs.
Table 3: Predicted SAR for Modifications at the 3-Carboxamide Position
Compound ID
R'' Group (at 3-carboxamide)
Predicted BTK IC50 (nM)
Rationale for Predicted Activity
3a
-CONH2
100
A simple amide provides a hydrogen bonding donor and acceptor.
3b
-CONHMe
75
A small alkyl group is generally well-tolerated.
3c
-CON(Me)2
150
Increased steric bulk may slightly reduce potency.
3d
-CONH-(2-pyridyl)
40
The pyridyl ring can form additional interactions and improve solubility.
3e
-CONH-(CH2)2-morpholine
25
The morpholine group is a common solubilizing group in kinase inhibitors and can improve pharmacokinetic properties.
Experimental Protocols for SAR Elucidation
To validate these predicted SAR trends, a systematic experimental workflow is necessary. This involves chemical synthesis, in vitro biochemical assays, and cell-based assays.
General Synthetic Scheme
The synthesis of the proposed analogs would commence with 4-Amino-2-bromonicotinic acid. The carboxylic acid would first be converted to an amide, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity at the 2-position.
Caption: General synthetic workflow for the preparation of analog libraries from 4-Amino-2-bromonicotinic acid.
In Vitro Kinase Inhibition Assay Protocol (Example: BTK)
Reagents and Materials : Recombinant human BTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO.
Assay Procedure :
a. Add the BTK enzyme to the wells of a 96-well plate.
b. Add the test compounds at various concentrations.
c. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
e. Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the Pharmacophore and SAR Logic
The following diagram illustrates the key pharmacophoric elements of a hypothetical inhibitor derived from 4-Amino-2-bromonicotinic acid binding to a generic kinase active site.
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Amino-2-bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, comparative framework for the initial in vitro assessment of novel compounds synthesized from the versatile 4-Amino-2-bromo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative framework for the initial in vitro assessment of novel compounds synthesized from the versatile 4-Amino-2-bromonicotinic acid scaffold. As a senior application scientist, my focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring a robust and self-validating system for evaluating potential anticancer agents.
Introduction: The Strategic Value of the 4-Amino-2-bromonicotinic Acid Scaffold
The quest for novel anticancer therapeutics often begins with the identification of a promising chemical scaffold. 4-Amino-2-bromonicotinic acid is such a scaffold, offering a unique combination of functional groups that are ripe for synthetic modification.[1][2] The presence of the amino group, the bromine atom, and the carboxylic acid allows for a three-pronged approach to derivatization, enabling the creation of diverse chemical libraries.[3] Derivatives of similar nicotinic acid structures have shown a range of biological activities, making this a rational starting point for drug discovery.[4] This guide will walk through the critical in vitro testing cascade designed to identify the most promising candidates from such a library.
For this guide, we will consider three hypothetical novel compounds derived from this scaffold: SYN-101 , SYN-102 , and SYN-103 .
The Core of In Vitro Screening: Assessing Cytotoxicity
The first and most fundamental question for any potential anticancer compound is whether it can kill or inhibit the proliferation of cancer cells.[5][6][7] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[5][6]
The MTS Assay: A Robust Method for Quantifying Cell Viability
To determine the IC50 values of our novel compounds, we employ the MTS assay, a colorimetric method that measures cellular metabolic activity.[8][9] Metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of living cells.[10][11]
Why MTS? The MTS assay is chosen over alternatives like the MTT assay because the resulting formazan product is soluble in cell culture medium, eliminating a solubilization step and thus reducing potential errors and streamlining the workflow for higher throughput screening.[11]
Cell Line Selection: We utilize a panel of well-characterized human cancer cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) to assess the breadth of activity and potential selectivity of the compounds.
Positive Control: A known chemotherapeutic agent, Doxorubicin , is included in every experiment. This serves as a performance control for the assay and provides a benchmark against which to compare the potency of our novel compounds.
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
Compound Preparation: Prepare a 10 mM stock solution of each test compound (SYN-101, SYN-102, SYN-103, and Doxorubicin) in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. The 72-hour time point is chosen to allow for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[10][11]
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary between cell lines and should be determined empirically.
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[10][11]
Data Analysis:
Subtract the average absorbance of "medium only" blank wells from all other readings.
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Well / Average Absorbance of Untreated Control Well) * 100.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.
Caption: Workflow for the MTS Cell Viability Assay.
Delving Deeper: Investigating the Mechanism of Cell Death
A low IC50 value is promising, but it doesn't tell the whole story. An ideal anticancer drug induces a controlled, non-inflammatory form of cell death known as apoptosis.[12] To determine if our compounds induce apoptosis, we use Western blotting to detect the cleavage of key apoptotic proteins.
Western Blotting for Apoptotic Markers
Western blotting is a technique used to detect specific proteins in a sample.[13] The activation of executioner caspases (like Caspase-3) during apoptosis leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[14] The detection of cleaved PARP is a widely accepted hallmark of apoptosis.[14]
Target Selection: We probe for cleaved PARP because its presence is a direct result of the execution phase of apoptosis. We also probe for a loading control protein (e.g., GAPDH or β-actin) whose expression is expected to remain constant, ensuring that any changes seen in PARP are due to the compound's effect and not loading errors.
Concentration Choice: Cells are treated with the compounds at their respective IC50 and 2x IC50 concentrations. This ensures the dose is sufficient to induce the effect observed in the viability assay.
Cell Treatment & Lysis: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat them with the test compounds at 1x and 2x their IC50 values for 24-48 hours. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[13]
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[13]
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP and another for a loading control (e.g., GAPDH).
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[13]
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. An increase in the band corresponding to cleaved PARP (89 kDa) indicates apoptosis.
Caption: Proposed mechanism of action via apoptosis induction.
Comparative Data Summary and Interpretation
The results from the in vitro assays are summarized below. This data-driven comparison is essential for making informed decisions about which compounds to advance.
Table 1: Comparative Cytotoxicity (IC50) of Novel Compounds after 72h Treatment
Compound
MCF-7 (Breast) IC50 [µM]
A549 (Lung) IC50 [µM]
HCT116 (Colon) IC50 [µM]
SYN-101
8.2
12.5
6.8
SYN-102
> 100
> 100
> 100
SYN-103
1.5
4.3
2.1
Doxorubicin
0.9
1.2
0.7
Interpretation of Results:
SYN-102 shows negligible cytotoxicity up to the highest concentration tested and is deprioritized.
SYN-101 demonstrates moderate activity, particularly against colon cancer cells.
SYN-103 is the most promising candidate, exhibiting potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range, approaching the potency of the clinical benchmark, Doxorubicin.
Western blot analysis (data not shown, but would be presented as a figure) would be expected to show a dose-dependent increase in cleaved PARP for cells treated with SYN-101 and SYN-103, confirming an apoptotic mechanism of action.
Conclusion and Path Forward
This guide outlines a logical and robust workflow for the initial in vitro characterization of novel compounds derived from 4-Amino-2-bromonicotinic acid. Based on our hypothetical results, SYN-103 has emerged as a clear lead candidate due to its potent, broad-spectrum cytotoxicity, which is mediated by the induction of apoptosis.
The next steps for a compound like SYN-103 would involve a more comprehensive in vitro profiling, including assessment against a wider panel of cancer cell lines, evaluation in non-cancerous cell lines to determine a preliminary therapeutic index, and further mechanistic studies to identify its specific molecular target.
References
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Rode, A., et al. (n.d.). Determination of Caspase Activation by Western Blot. PubMed - NIH. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Taylor & Francis. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]
SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]
A Comparative Guide to the Reactivity of 4-Amino-2-bromonicotinic Acid and 2-amino-4-bromopyridine
A Senior Application Scientist's Field Guide for Drug Development Professionals In the landscape of pharmaceutical and materials science, substituted pyridines are indispensable building blocks. Their unique electronic p...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Field Guide for Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the synthesis of complex, biologically active molecules.[][2] This guide provides an in-depth, objective comparison of two such critical intermediates: 4-Amino-2-bromonicotinic acid and 2-amino-4-bromopyridine.
Our analysis moves beyond a simple catalog of properties, focusing instead on the causal relationships between molecular structure and chemical behavior. We will dissect the electronic effects of the substituents, compare their performance in key synthetic transformations backed by experimental data, and provide actionable protocols for their use. This guide is designed for the practicing researcher, offering insights to inform substrate selection and reaction optimization in drug development and beyond.
Physicochemical and Electronic Profile
A molecule's reactivity is fundamentally governed by its structure and the resulting distribution of electrons. Before delving into reaction dynamics, it is crucial to understand the foundational properties of our two compounds of interest.
Diagram 1: Core Molecular Structures
Core structures of the two pyridine intermediates.
The seemingly subtle difference in substituent placement has profound implications for the electronic character of the pyridine ring and, consequently, the reactivity of the C-Br bond.
The reactivity of a substituted pyridine is a direct consequence of the interplay between the ring nitrogen's inherent electron-withdrawing nature and the electronic effects of its substituents.[8][9]
2-amino-4-bromopyridine : This molecule features an electron-donating amino (-NH₂) group at the C2 position and an electron-withdrawing bromine (-Br) atom at the C4 position. The C2 and C4 positions of the pyridine ring are inherently electron-deficient due to the influence of the ring nitrogen. The -NH₂ group at C2 donates electron density through resonance, which partially counteracts this effect. However, the bromine at the highly activated C4 position is primed for reaction.
4-Amino-2-bromonicotinic acid : This structure is more electronically complex. It possesses an electron-donating -NH₂ group at C4, but it is flanked by two powerful electron-withdrawing groups (EWGs): the bromine at C2 and a carboxylic acid (-COOH) at C3. The cumulative electron-withdrawing effect of the ring nitrogen, the adjacent -COOH group, and the inherent electronegativity of the bromine atom makes the C2 position exceptionally electron-poor. This significantly polarizes the C-Br bond, making it a focal point for both nucleophilic attack and oxidative addition by a metal catalyst. The pKa of the pyridine nitrogen is expected to be substantially lower than that of 2-amino-4-bromopyridine due to the influence of the adjacent carboxylic acid.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are pillars of modern medicinal chemistry for their ability to form C-C and C-N bonds with high functional group tolerance.[10][11]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures from aryl halides and boronic acids.[12][13]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Comparison:
4-Amino-2-bromonicotinic acid is predicted to be the more reactive partner in Suzuki couplings. The oxidative addition of the Pd(0) catalyst into the C-Br bond is the rate-limiting step and is accelerated by electron-withdrawing groups.[13][14] The strong EWG character of the adjacent carboxylic acid significantly facilitates this step, likely leading to faster reaction times and higher yields under milder conditions.
2-amino-4-bromopyridine is also an excellent substrate for Suzuki coupling.[14] However, the electron-donating amino group at C2 may slightly decelerate the rate of oxidative addition compared to its counterpart. The reaction will still proceed efficiently, but may require slightly higher temperatures or longer reaction times to achieve comparable yields.
¹Note: The carboxylic acid is often esterified to improve solubility and prevent potential side reactions.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense value in drug discovery.[10][11] A key challenge when working with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. This is often overcome by using specialized, bulky phosphine ligands.[15]
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Generalized catalytic cycle for Buchwald-Hartwig amination.
Reactivity Comparison:
4-Amino-2-bromonicotinic acid : The high electrophilicity of the C2 position makes it highly susceptible to oxidative addition. However, the presence of three potential coordinating sites (pyridine N, amino N, and carboxylate O) can complicate catalysis. The use of bulky, electron-rich ligands like XPhos or RuPhos is crucial to promote reductive elimination and prevent catalyst deactivation.
2-amino-4-bromopyridine : This substrate is well-behaved in Buchwald-Hartwig aminations.[15][16] The primary challenge remains the coordination of the pyridine nitrogen. Ligands such as dppf or BINAP have proven effective in facilitating these couplings.[11] The reactivity is generally high, though perhaps slightly lower than the highly activated 4-amino-2-bromonicotinic acid.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for heteroaromatic rings, proceeding via a two-step addition-elimination mechanism.[17] The reaction is favored at electron-deficient positions (ortho and para to the ring nitrogen) and is accelerated by the presence of EWGs that can stabilize the negatively charged Meisenheimer intermediate.[18]
Diagram 4: SNAr Mechanism on a Pyridine Ring
General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison:
4-Amino-2-bromonicotinic acid : This compound is highly activated for SNAr at the C2 position. The convergence of three electron-withdrawing features—the ring nitrogen (para), the bromine leaving group (ipso), and the adjacent carboxylic acid—creates an extremely electrophilic center. The resulting Meisenheimer intermediate is significantly stabilized, leading to rapid substitution with a wide range of nucleophiles.
2-amino-4-bromopyridine : The C4 position is activated for SNAr by the ortho/para relationship with the ring nitrogen.[18][19] This makes it significantly more reactive than, for example, 3-bromopyridine. However, the electron-donating amino group at C2 will slightly reduce the overall electrophilicity of the ring compared to an unsubstituted 4-bromopyridine. Therefore, its reactivity in SNAr, while good, is expected to be substantially lower than that of 4-amino-2-bromonicotinic acid.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates or scales.
Protocol 1: Suzuki-Miyaura Coupling of 2-amino-4-bromopyridine
Diagram 5: Standard Suzuki Coupling Workflow
Standard experimental workflow for the Suzuki-Miyaura reaction.
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-4-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
Inert Atmosphere : Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
Reaction : Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification : Concentrate the solution in vacuo and purify the residue by flash column chromatography to yield the 2-amino-4-arylpyridine product.
Conclusion and Strategic Recommendations
Both 4-Amino-2-bromonicotinic acid and 2-amino-4-bromopyridine are valuable, versatile building blocks. However, their reactivity profiles are distinct, making one more suitable than the other depending on the desired transformation.
Choose 4-Amino-2-bromonicotinic acid when:
Maximum reactivity in palladium-catalyzed cross-coupling is desired. The highly activated C-Br bond allows for milder conditions and potentially broader substrate scope.
The synthetic route involves Nucleophilic Aromatic Substitution . Its exceptional electrophilicity at C2 makes it the superior choice for this class of reaction.
The downstream synthetic plan can accommodate or requires the carboxylic acid functionality .
Choose 2-amino-4-bromopyridine when:
A simpler, less sterically hindered building block is preferred.
The reaction conditions are robust, and slightly lower intrinsic reactivity is not a concern.
The synthetic target does not require a carboxylic acid at the C3 position, avoiding additional functional group manipulation steps.
By understanding the fundamental electronic principles that govern the reactivity of these molecules, researchers can make more strategic decisions, leading to more efficient and successful synthetic campaigns.
References
Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3211-3220. [Link]
Cundari, T. R., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12345-12355. [Link]
Alkorta, I., et al. (2012). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Theoretical Chemistry Accounts, 131(6), 1269. [Link]
Wheeler, S. E., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(19), 3217-3225. [Link]
Wan, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
Wang, Y., et al. (2018). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
Dega-Szafran, Z., et al. (1982). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (5), 561-564. [Link]
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
Lumb, J.-P., et al. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]
Wan, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
Organic Chemistry LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5702. [Link]
Assessment of the drug-like properties of 4-Amino-2-bromonicotinic acid analogs
An objective guide to the systematic evaluation of drug-like properties for novel 4-Amino-2-bromonicotinic acid analogs, grounded in established experimental methodologies. Introduction: The Strategic Imperative of Early...
Author: BenchChem Technical Support Team. Date: January 2026
An objective guide to the systematic evaluation of drug-like properties for novel 4-Amino-2-bromonicotinic acid analogs, grounded in established experimental methodologies.
Introduction: The Strategic Imperative of Early ADME Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition attributed to suboptimal pharmacokinetic and safety profiles. Heterocyclic compounds, and specifically nicotinic acid derivatives, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The parent molecule, 4-Amino-2-bromonicotinic acid, presents a versatile starting point for synthetic elaboration due to its multiple functional groups amenable to chemical modification.[3] However, early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to guide synthetic efforts and select candidates with a higher probability of success.[4][5][6]
This guide provides a comprehensive framework for assessing the drug-like properties of novel analogs derived from 4-Amino-2-bromonicotinic acid. We will move beyond mere data reporting to explain the causality behind experimental choices, providing field-proven insights for researchers in drug discovery. For the purpose of this guide, we will compare the parent molecule with three hypothetical, yet representative, analogs (Analogs A, B, and C) to illustrate the evaluation process.
Parent Compound: 4-Amino-2-bromonicotinic acid
Analog A: N-methylated amino group derivative
Analog B: Carboxylic acid bioisostere (tetrazole) derivative
Analog C: Bromo substituent replaced with a trifluoromethyl group
Our evaluation is built on a foundation of self-validating, industry-standard in vitro assays that provide a robust, early-stage profile of a compound's potential.
The intrinsic physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (LogP/D), and solubility, govern its behavior in biological systems.[7] These parameters are not merely descriptors but are critical determinants of absorption, distribution, and target engagement.
Expertise & Experience: Why pKa and Lipophilicity Matter
A compound's ionization state (pKa) at physiological pH dictates its solubility and ability to cross cellular membranes. The distribution coefficient (LogD) at pH 7.4 is often more pharmacologically relevant than the partition coefficient (LogP), as it accounts for both ionized and non-ionized species.[8] A delicate balance is required: sufficient lipophilicity is needed to traverse the lipid bilayers of cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[9]
Experimental Protocol: Shake-Flask Determination of Distribution Coefficient (LogD₇.₄)
This method directly measures the partitioning of a compound between an organic phase (n-octanol) and an aqueous phase (phosphate-buffered saline, PBS) at physiological pH.[8]
Methodology:
Preparation of Phases: Prepare a solution of PBS at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS (1:1 v/v) for 24 hours, then allowing the phases to separate. Similarly, pre-saturate the PBS with n-octanol. This ensures thermodynamic equilibrium during the experiment.
Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).
Spiking: Add 10 µL of the 10 mM compound stock solution to the vial. The final concentration will be approximately 50 µM, and the DMSO concentration will be kept low (0.5%) to avoid affecting the partitioning.
Equilibration: Cap the vial and shake it vigorously on a mechanical shaker for 4 hours at room temperature to ensure complete partitioning and equilibrium.
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the two phases.
Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[10]
Calculation: The LogD at pH 7.4 is calculated using the following formula:
LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )
Trustworthiness: The protocol's validity is ensured by running a control compound with a known LogD value in parallel. The analytical method (e.g., HPLC) must be validated for linearity and sensitivity in both matrices (n-octanol and PBS).
Data Presentation: Physicochemical Properties
Compound
pKa (Acidic)
pKa (Basic)
LogD (pH 7.4)
Aqueous Solubility (µM, pH 7.4)
Parent Compound
4.8
2.5
1.2
150
Analog A
4.9
2.8
1.6
125
Analog B
5.1
2.4
1.1
250
Analog C
3.9
1.8
2.1
50
Note: Data are hypothetical and for illustrative purposes.
Chapter 2: Assessment of Membrane Permeability
For orally administered drugs, the ability to permeate the intestinal epithelium is a primary determinant of bioavailability.[11] We utilize two complementary assays to assess this property: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the more biologically complex Caco-2 assay for a composite view of passive and active transport.
Expertise & Experience: Choosing the Right Permeability Assay
PAMPA is a cost-effective, cell-free model that predicts passive transcellular diffusion.[12][13] It is an excellent primary screen to quickly rank compounds. Its simplicity, however, means it cannot account for active transport (uptake or efflux) or paracellular transport.[14] The Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, provides a more comprehensive picture by including these active transport mechanisms.[11][15] An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), a common mechanism of drug resistance and poor bioavailability.[16]
Experimental Workflow: Permeability Screening
The following diagram illustrates a logical workflow for assessing permeability, starting with a high-throughput screen and progressing to a more detailed investigation for key compounds.
Caption: A tiered workflow for assessing compound permeability.
This protocol outlines a standard PAMPA procedure for predicting gastrointestinal tract absorption (PAMPA-GIT).[12]
Methodology:
Membrane Preparation: A lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) is prepared.[12]
Plate Coating: The membrane of a 96-well donor plate (e.g., Millipore MultiScreen-IP) is carefully coated with 5 µL of the lipid solution.
Acceptor Plate Preparation: A 96-well acceptor plate is filled with 300 µL of PBS (pH 7.4) per well.
Donor Plate Preparation: Test compounds are dissolved in PBS (pH 7.4) containing 5% DMSO to a final concentration of 200 µM. 150 µL of this solution is added to each well of the coated donor plate.[17]
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for 16-18 hours in a sealed, humidified chamber to prevent evaporation.[18]
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS. A reference standard of the initial donor solution is also analyzed.
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Data Presentation: In Vitro Permeability
Compound
PAMPA Pe (10⁻⁶ cm/s)
Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Caco-2 Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (B→A / A→B)
Parent Compound
5.2
4.8
5.1
1.1
Analog A
8.9
7.5
18.8
2.5
Analog B
4.1
3.9
4.2
1.1
Analog C
15.6
12.1
13.3
1.1
Note: Data are hypothetical and for illustrative purposes. High permeability controls (e.g., Propranolol) and low permeability controls (e.g., Atenolol) are run in parallel to validate each assay run.[16]
Chapter 3: Evaluating Metabolic Stability
The liver is the primary site of drug metabolism, and rapid degradation by hepatic enzymes (primarily Cytochrome P450s) can severely limit a drug's half-life and oral bioavailability.[19] The Human Liver Microsomal (HLM) stability assay is a fundamental in vitro tool to assess a compound's susceptibility to Phase I metabolism.[20]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with HLM, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[21][22]
Methodology:
Reagent Preparation:
HLM Solution: Thaw a commercial preparation of pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[23] Keep on ice.
NADPH Regenerating System: Prepare a solution containing cofactors necessary for enzyme activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[22]
Test Compound: Prepare a 1 µM solution of the test compound in the phosphate buffer.
Incubation:
Pre-warm the HLM solution, buffer, and NADPH regenerating system to 37°C.
Initiate the reaction by adding the NADPH regenerating system to a mixture of the HLM solution and the test compound solution. The final volume is typically 200 µL in a 96-well plate format.
Negative controls are run in parallel without the NADPH regenerating system to account for non-enzymatic degradation.[22]
Time-Point Sampling: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[19]
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to precipitate the microsomal proteins.
Quantification: Analyze the supernatant from each time point using LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated:[19]
Note: Data are hypothetical and for illustrative purposes. Known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds are included in each assay for quality control.[19]
Chapter 4: In Vitro Cytotoxicity Assessment
Early identification of potential cytotoxicity is critical to avoid investing resources in compounds that are likely to fail due to safety concerns. A common primary screen involves measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells when the plasma membrane is compromised.[24][25]
This colorimetric assay quantifies LDH released into the cell culture medium, providing a direct measure of cytotoxicity.[26]
Methodology:
Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compounds to the cells, typically covering a concentration range from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a maximum LDH release control (by adding a lysis buffer to designated wells).
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
LDH Measurement:
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
Prepare the LDH reaction mixture according to a commercial kit's instructions. This typically involves a catalyst and dye solution.[24]
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Stop the reaction by adding a stop solution.
Quantification: Measure the absorbance at 490 nm using a microplate reader.
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula:
% Cytotoxicity = 100 * ( (Test Compound Abs - Vehicle Control Abs) / (Max Release Control Abs - Vehicle Control Abs) )
The CC₅₀ (50% cytotoxic concentration) is then determined by plotting % cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
Compound
HepG2 CC₅₀ (µM)
Parent Compound
> 100
Analog A
> 100
Analog B
85
Analog C
45
Note: Data are hypothetical and for illustrative purposes.
Chapter 5: Synthesis and Integrated Assessment
The true power of early ADME profiling lies in the integrated analysis of all data points to form a holistic view of a compound's potential. This allows for a data-driven approach to medicinal chemistry, where subsequent synthetic efforts are rationally designed to address specific liabilities.
Integrated Decision-Making Workflow
The following diagram illustrates how the various data streams are integrated to classify compounds and guide the next steps in a drug discovery program.
Caption: A workflow for integrating multiple ADME data points.
Summary and Path Forward
Compound
Key Strengths
Key Liabilities
Recommendation
Parent Compound
Good metabolic stability, non-toxic, acceptable permeability.
Moderate solubility.
Benchmark
Analog A
Good stability, non-toxic.
High Efflux Ratio (2.5). Likely P-gp substrate.
Optimize: Modify structure to reduce efflux potential.
Analog B
Excellent solubility , good stability, no efflux.
Slightly lower permeability than parent.
Promising Candidate: Good balance of properties. Advance to in vivo PK studies.
Analog C
Excellent passive permeability.
Poor metabolic stability , moderate cytotoxicity.
Deprioritize/Optimize: Requires significant modification to block metabolic soft spots.
Expert Analysis:
Based on this integrated assessment, Analog B emerges as the most promising candidate. The introduction of the tetrazole bioisostere successfully improved aqueous solubility without negatively impacting metabolic stability or introducing an efflux liability. While its permeability is slightly lower than the parent, it remains in an acceptable range.
Analog A highlights a common pitfall; an otherwise attractive compound is compromised by active efflux. Further studies with a P-gp inhibitor could confirm this hypothesis, and medicinal chemistry efforts could focus on modifications that disrupt recognition by the transporter.
Analog C demonstrates the classic trade-off where improving one property (permeability) can be detrimental to another (metabolic stability). The trifluoromethyl group, while increasing lipophilicity and permeability, likely introduced a metabolic "soft spot," leading to rapid clearance.
This systematic, multi-parametric approach ensures that resources are focused on compounds with the highest likelihood of becoming viable drug candidates, embodying the principles of modern, efficiency-driven drug discovery.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Amino-2-bromonicotinic Acid-Based Compounds
Introduction: The Strategic Imperative for Selectivity Profiling The 4-Amino-2-bromonicotinic acid scaffold is a versatile starting point in medicinal chemistry. As a substituted aminopyridine, it serves as a key buildin...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Imperative for Selectivity Profiling
The 4-Amino-2-bromonicotinic acid scaffold is a versatile starting point in medicinal chemistry. As a substituted aminopyridine, it serves as a key building block for a diverse range of biologically active molecules, particularly protein kinase inhibitors.[1][2] The aminopyridine core is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a privileged structure in drug design.[3][4] However, this same utility presents a significant challenge: the potential for off-target interactions.
The human genome contains over 500 protein kinases, known collectively as the kinome.[5] These enzymes share structural similarities, especially in the ATP-binding site. Consequently, a compound designed to inhibit a specific kinase can inadvertently interact with dozens of others, leading to unexpected toxicities or a dilution of therapeutic effect.[6][7] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, essential for identifying compounds with the highest potential for safety and efficacy.[8]
This guide provides a framework for the systematic profiling of novel compounds derived from the 4-Amino-2-bromonicotinic acid scaffold. We will use two hypothetical kinase inhibitors, Compound A (designed as a JAK2 inhibitor) and Compound B (designed as a PI3Kδ inhibitor), to illustrate the principles and methodologies of robust selectivity assessment.
The Profiling Strategy: From Broad Screening to Cellular Validation
A multi-tiered approach is critical for building a comprehensive selectivity profile. The process begins with broad, biochemical screening to identify potential liabilities across the kinome, followed by more targeted and physiologically relevant cellular assays to confirm off-target engagement.
Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.
Comparative Data Analysis: A Tale of Two Compounds
To illustrate the output of a primary screen, we present hypothetical data for Compound A and Compound B, screened at a single concentration (1 µM) against a representative panel of 10 kinases. This type of single-dose screen is a rapid and cost-effective method to quickly identify major off-target interactions.[9]
Table 1: Hypothetical Kinase Selectivity Data (% Inhibition at 1 µM)
Kinase Target
Family
Compound A (Target: JAK2)
Compound B (Target: PI3Kδ)
Rationale for Inclusion
JAK2
Tyrosine Kinase
98%
15%
Primary On-Target for Compound A
PI3Kδ
Lipid Kinase
8%
95%
Primary On-Target for Compound B
JAK1
Tyrosine Kinase
65%
12%
High homology family member to JAK2
JAK3
Tyrosine Kinase
48%
10%
High homology family member to JAK2
TYK2
Tyrosine Kinase
35%
9%
High homology family member to JAK2
PI3Kα
Lipid Kinase
5%
55%
Common isoform off-target for PI3Kδ inhibitors
PI3Kβ
Lipid Kinase
6%
45%
Common isoform off-target for PI3Kδ inhibitors
PI3Kγ
Lipid Kinase
4%
70%
Common isoform off-target for PI3Kδ inhibitors
CDK8
Serine/Threonine
52%
8%
Known aminopyridine target, potential liability[10]
SRC
Tyrosine Kinase
18%
22%
Common and promiscuous off-target kinase
Data Interpretation:
Compound A: Shows high potency against its intended target, JAK2. However, it exhibits significant cross-reactivity with other JAK family members (JAK1, JAK3) and a notable interaction with CDK8. This profile suggests potential for both efficacy (by hitting multiple JAKs) and toxicity (via CDK8). Further dose-response studies are required.
Compound B: Demonstrates excellent potency for PI3Kδ but also considerable activity against other Class I PI3K isoforms (α, β, γ). This lack of isoform selectivity is a common challenge and could lead to a wider range of cellular effects than intended.[4]
This initial screen provides critical direction. For Compound A, the next step is to determine the IC50 values for JAK1, JAK3, and CDK8 to quantify the selectivity window. For Compound B, efforts should focus on improving selectivity against the other PI3K isoforms.
Key Experimental Methodologies
The trustworthiness of profiling data hinges on robust and well-validated experimental protocols.[5] Below are detailed, step-by-step methodologies for two critical types of assays.
This protocol describes a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a widely used format for high-throughput screening.[9]
Objective: To determine the percent inhibition of a panel of kinases by a test compound at a single concentration.
Materials:
Kinase Selectivity Profiling System (e.g., Promega Corp.) containing kinases, substrates, and buffers.[9]
Test Compounds (dissolved in 100% DMSO).
ADP-Glo™ Reagent & Kinase Detection Reagent.
White, opaque 384-well assay plates.
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Procedure:
Prepare Kinase/Substrate Mix: For each kinase to be tested, prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer as specified by the manufacturer.
Compound Plating: Prepare a 4X solution of the test compound (e.g., 4 µM for a 1 µM final concentration) in reaction buffer containing 4% DMSO. Pipette 5 µL of this solution into the appropriate wells of the 384-well plate.
Control Wells: For "No Inhibition" (0%) controls, add 5 µL of buffer with 4% DMSO. For "Maximum Inhibition" (100%) controls, add 5 µL of a control inhibitor or buffer without kinase.
Initiate Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate mix to all wells. Mix gently by shaking the plate for 30 seconds.
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_max_inhibition) / (Lumi_no_inhibition - Lumi_max_inhibition))
Biochemical assays are essential but do not fully replicate the cellular environment. A cell-based microarray screen assesses interactions against proteins expressed in their native conformation on the cell surface, providing highly specific and physiologically relevant data.[11][12]
Objective: To identify binding interactions of a test article (e.g., a labeled small molecule or a biotherapeutic) against a library of human plasma membrane and secreted proteins.
Principle: A library of expression vectors, each encoding a single human protein, is reverse-transfected into HEK293 cells arrayed on a slide. The test article is then applied, and binding to specific cells indicates an interaction with the protein expressed by that cell.
Step-by-Step Procedure:
Microarray Preparation: A library of >6,500 human plasma membrane and secreted protein expression vectors is spotted onto glass slides, followed by seeding of HEK293 cells. The cells grow over the spots, taking up the DNA and overexpressing the specific protein at that location.
Test Article Labeling: The test compound must be labeled (e.g., with a fluorescent tag or biotin) to enable detection. This step is critical and must be validated to ensure the tag does not interfere with the compound's activity.
Incubation: The labeled test article is incubated with the cell microarrays under physiologically relevant conditions.
Washing: Unbound test article is removed through a series of gentle wash steps.
Detection:
If fluorescently labeled, the slide is directly imaged using a microarray scanner.
If biotinylated, a secondary detection step involving a fluorescently-tagged streptavidin is performed before imaging.
Hit Identification: Fluorescent spots on the array indicate a binding interaction. The identity of the protein is known from the specific location of the spot on the array.
Hit Confirmation: Putative hits are validated through secondary assays, typically by transfecting the identified protein into cells and confirming the interaction via flow cytometry. This self-validating step is crucial for eliminating false positives.[11]
Visualizing Pathways and Potential Off-Target Effects
Understanding the context of the on-target and off-target proteins is crucial for interpreting selectivity data. For Compound A, the target is JAK2, a key node in the JAK-STAT signaling pathway, which is critical for cytokine signaling.
Caption: On-target (JAK2) and off-target (CDK8) effects of Compound A.
This diagram illustrates that while Compound A effectively blocks the desired JAK-STAT pathway, its unintended inhibition of CDK8, a component of the Mediator complex that regulates transcription, could have widespread and unpredictable effects on gene expression. This highlights why an off-target hit identified in a screen must be evaluated in its biological context.
Conclusion
The development of selective therapeutics from scaffolds like 4-Amino-2-bromonicotinic acid demands a rigorous and multi-faceted approach to cross-reactivity profiling. Starting with broad biochemical screens to map potential interactions across the kinome and progressing to more specific cellular assays to confirm physiologically relevant binding are essential steps. This systematic process allows for the early identification of potential liabilities, saving significant time and resources.[12] By understanding a compound's full interaction profile, not just its on-target potency, researchers can make more informed decisions, ultimately leading to the design of safer and more effective medicines.
References
Protein kinase profiling assays: a technology review. PubMed.
A Researcher's Guide to the Spectroscopic Differentiation of 4-Amino-2-bromonicotinic Acid and Its Positional Isomers
Abstract 4-Amino-2-bromonicotinic acid and its constitutional isomers are heterocyclic aromatic compounds that serve as valuable intermediates in medicinal chemistry and materials science.[1] The precise arrangement of t...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
4-Amino-2-bromonicotinic acid and its constitutional isomers are heterocyclic aromatic compounds that serve as valuable intermediates in medicinal chemistry and materials science.[1] The precise arrangement of the amino, bromo, and carboxylic acid substituents on the pyridine ring dictates the molecule's physicochemical properties, reactivity, and biological activity. Consequently, unambiguous structural confirmation is a critical step in synthesis and application. This guide provides a comprehensive framework for differentiating these closely related isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, and providing validated experimental protocols, this document serves as a practical resource for researchers in organic synthesis and drug development.
Introduction: The Challenge of Isomeric Purity
Positional isomers often exhibit subtle but significant differences in their electronic and steric environments. In the context of drug development, an undesired isomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen toxicity. For instance, the placement of the electron-donating amino group and the electron-withdrawing bromine atom relative to the pyridine nitrogen and the carboxylic acid function dramatically influences properties like pKa, hydrogen bonding capability, and potential for intermolecular interactions.[2][3] Therefore, relying on a single analytical technique can be misleading. This guide champions a multi-spectroscopic approach, demonstrating how congruent data from NMR, IR, UV-Vis, and MS provides irrefutable structural elucidation.
For this comparison, we will focus on 4-Amino-2-bromonicotinic acid and two of its common positional isomers: 4-Amino-5-bromonicotinic acid and 2-Amino-5-bromonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as it provides direct information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) nuclei.[7] The chemical shifts (δ) are highly sensitive to the electron density around a nucleus, which is modulated by the inductive and resonance effects of the substituents.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The pyridine ring has a limited number of protons, and their chemical shifts and coupling patterns (spin-spin splitting) create a unique fingerprint for each isomer. The electron-donating amino group (-NH₂) shields adjacent protons (shifts them upfield to a lower δ), while the electron-withdrawing bromine (-Br), carboxylic acid (-COOH), and the ring nitrogen deshield them (shifts them downfield to a higher δ).
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Note: DMSO-d₆ is chosen as the solvent due to the typical low solubility of these compounds in CDCl₃ and its ability to exchange with the acidic COOH and basic NH₂ protons, often causing them to appear as broad singlets.
H-2 is deshielded by the adjacent nitrogen and carboxylic acid. H-6 is deshielded by the nitrogen but shielded by the ortho-amino group. No coupling between H-2 and H-6 is expected.
H-6 is deshielded by the adjacent nitrogen and the meta-bromo and carboxylic groups. H-4 is deshielded by the meta-bromo and carboxylic groups. The two protons will show coupling.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR complements ¹H NMR by providing a spectrum where each unique carbon atom appears as a distinct signal. The chemical shifts are influenced by the same electronic effects, providing further structural confirmation. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing far downfield.[8]
The carbon attached to the amino group (C-2) is shifted far downfield. The chemical shifts of C-4 and C-6 will be distinct from the other isomers.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming if necessary.
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
Data Acquisition:
Tune and shim the instrument to optimize magnetic field homogeneity.
Acquire a ¹H NMR spectrum, typically using 16-64 scans.
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, 1024-4096 scans are typically required for a good signal-to-noise ratio.
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).
Fig 1. Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. While many signals from the aromatic core will overlap, the characteristic vibrations of the -COOH, -NH₂, and C-Br functional groups provide key diagnostic information.
Causality Behind Experimental Choices: The positions of the O-H (acid), N-H (amine), and C=O (acid) stretching bands are sensitive to hydrogen bonding.[8] The intramolecular and intermolecular hydrogen bonding patterns will differ for each isomer depending on the proximity of these groups, leading to subtle but measurable shifts in their absorption frequencies.
Predicted IR Spectral Data (KBr Pellet)
Compound
ν(O-H) broad (cm⁻¹)
ν(N-H) (cm⁻¹)
ν(C=O) (cm⁻¹)
Rationale
4-Amino-2-bromonicotinic acid
2500-3300
~3450, ~3350 (asym/sym)
~1680-1700
Standard frequencies for an aromatic carboxylic acid and a primary amine.[8]
4-Amino-5-bromonicotinic acid
2500-3300
~3460, ~3360 (asym/sym)
~1685-1705
The steric hindrance from the adjacent bromine may slightly alter hydrogen bonding, potentially shifting the C=O and N-H frequencies.
2-Amino-5-bromonicotinic acid
2500-3300
~3480, ~3380 (asym/sym)
~1670-1690
Potential for strong intramolecular hydrogen bonding between the 2-amino group and the 3-carboxylic acid group, which would lower the C=O stretching frequency and shift the N-H stretches.
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.
Analysis: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum (typically 16-32 scans) over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.
Fig 2. Workflow for FTIR analysis via the KBr pellet method.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization.
Causality Behind Experimental Choices: While all isomers have the same nominal mass, their fragmentation patterns will differ based on the relative stability of the fragments formed. The position of the substituents determines the weakest bonds and the most stable resulting radical cations or neutral losses. A key feature for all isomers will be the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is a definitive indicator of a single bromine atom in the molecule (due to the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes).[9][10]
Predicted MS (Electron Ionization) Data
Compound
Molecular Ion (M⁺) (m/z)
Key Fragment Ions (m/z)
Rationale for Fragmentation
All Isomers
216/218
199/201 ([M-OH]⁺)171/173 ([M-COOH]⁺)
Initial loss of ·OH or the entire ·COOH radical is a common fragmentation pathway for carboxylic acids.
4-Amino-2-bromonicotinic acid
216/218
137 ([M-Br]⁺)92 ([M-Br-COOH]⁺)
Loss of a bromine radical is a favorable pathway. The subsequent loss of COOH from the [M-Br]⁺ fragment leads to the aminopyridine cation.
4-Amino-5-bromonicotinic acid
216/218
137 ([M-Br]⁺)92 ([M-Br-COOH]⁺)
Similar to the 2-bromo isomer, loss of bromine followed by the carboxyl group is expected. The relative intensities of fragments may differ slightly.
2-Amino-5-bromonicotinic acid
216/218
137 ([M-Br]⁺)92 ([M-Br-COOH]⁺)
The fragmentation pattern is expected to be similar in its major ions, but subtle differences in ion abundance could be used for differentiation with high-resolution instruments.
Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer, either via a direct insertion probe for solids or a GC inlet for volatile compounds.
Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.
Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. Analyze the molecular ion peak (including the isotopic pattern) and the major fragment ions.
Fig 3. General workflow for Electron Ionization Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyridine ring and its substituents act as a chromophore system.
Causality Behind Experimental Choices: The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation in the molecule. The amino group (-NH₂) is a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its position relative to the electron-withdrawing groups and the pyridine nitrogen will alter the energy of the π → π* transitions, resulting in different λ_max values for each isomer.[11]
Predicted UV-Vis Spectral Data (in Methanol)
Compound
Predicted λ_max (nm)
Rationale
4-Amino-2-bromonicotinic acid
~250-260 nm, ~310-320 nm
The para-relationship between the amino group and the ring nitrogen often leads to a significant bathochromic (red) shift.
4-Amino-5-bromonicotinic acid
~245-255 nm, ~300-310 nm
The electronic system is similar to the 2-bromo isomer, but the different position of the bromine may cause a slight hypsochromic (blue) shift.
2-Amino-5-bromonicotinic acid
~240-250 nm, ~290-300 nm
With the amino group at the 2-position, the conjugation pathway is different, likely resulting in a lower λ_max compared to the 4-amino isomers.
Summary and Conclusion
The unambiguous identification of 4-Amino-2-bromonicotinic acid and its positional isomers is essential for chemical synthesis and pharmaceutical research. While each spectroscopic technique provides valuable clues, a collective approach is the most robust strategy.
Key Differentiating Features:
¹H NMR: Provides the most definitive data. The number of signals, their chemical shifts, and their coupling patterns create a unique and easily interpretable fingerprint for each isomer.
IR Spectroscopy: Useful for confirming the presence of all key functional groups and can provide evidence for intramolecular hydrogen bonding (e.g., in the 2-amino isomer).
Mass Spectrometry: Confirms the molecular weight and the presence of a single bromine atom. While fragmentation patterns of isomers can be similar, they can provide confirmatory evidence.
UV-Vis Spectroscopy: The λ_max offers a quick check that can distinguish between classes of isomers (e.g., 4-amino vs. 2-amino) based on their electronic structure.
By understanding the principles behind each technique and following validated protocols, researchers can confidently characterize their synthesized compounds, ensuring the isomeric purity required for their downstream applications.
References
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][12]
Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. (Referenced in[13])
Porebski, P., et al. (2012). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link][14]
Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Scientific Research in Science and Technology. (General reference for substituted pyridines)[2]
Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link][15]
Liberto, M. (n.d.). INFRARED SPECTROSCOPY (IR). University of California, Davis. Available at: [Link]
Koleva, B. B., et al. (2007). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure. Available at: [Link][16]
Bhat, B. S., et al. (1986). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline.... Oriental Journal of Chemistry. Available at: [Link][11]
Pearson Education. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br are shown here. Available at: [Link][17]
Butler, M., & Cabrera, G. M. (2015). A mass spectrometry-based method for differentiation of positional isomers.... Journal of Mass Spectrometry. Available at: [Link][18]
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][8]
ChemHelp ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link][19]
eCampusOntario. 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link][20]
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. (General reference for MS of halogenated compounds)[21]
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link][10]
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link][7]
PubChem. 2-Amino-5-bromonicotinic acid. Available at: [Link][6]
Proper Disposal Procedures for 4-Amino-2-bromonicotinic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper...
Author: BenchChem Technical Support Team. Date: January 2026
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-2-bromonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated pyridine derivative, this compound requires careful consideration due to its potential hazards. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-Amino-2-bromonicotinic acid is essential. While specific toxicological and ecotoxicological data for this compound are not extensively available, its chemical structure as a brominated aminopyridine carboxylic acid informs a precautionary approach.[1]
Structural Rationale for Hazard Classification:
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds can be persistent in the environment and may exhibit toxicity. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.
Pyridine Derivative: Pyridine and its derivatives are known for their potential to be harmful if swallowed, inhaled, or in contact with skin.[2] They can also act as skin and eye irritants.
Amino and Carboxylic Acid Groups: These functional groups can influence the reactivity and biological activity of the molecule.
Based on the available Safety Data Sheet (SDS) for the isomeric compound 2-Bromonicotinic acid, we can infer that 4-Amino-2-bromonicotinic acid is likely to cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, it must be handled as a hazardous substance.
Assumed Hazard Classification:
Hazard Class
Category
Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 (Assumed)
Based on data for similar brominated nicotinic acids.[3]
Skin Corrosion/Irritation
Category 2
Based on data for similar brominated nicotinic acids.[3]
Serious Eye Damage/Eye Irritation
Category 2
Based on data for similar brominated nicotinic acids.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling or disposing of 4-Amino-2-bromonicotinic acid.
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
Skin Protection: An impervious, flame-retardant lab coat is essential.[1]
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Respiratory Protection: If handling fine powders or generating aerosols, a full-face respirator with an appropriate cartridge should be used to prevent inhalation.[1]
Segregation and Collection of Waste: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix 4-Amino-2-bromonicotinic acid waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Waste Stream Classification:
Solid Waste:
Unused or expired 4-Amino-2-bromonicotinic acid.
Contaminated materials such as weighing paper, spatulas, and disposable labware.
Solid Waste: Collect in a dedicated, robust, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Amino-2-bromonicotinic acid," and the approximate quantity. The date of waste generation should also be included.
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe disposal of 4-Amino-2-bromonicotinic acid. This process should always be performed in a well-ventilated area, preferably within a chemical fume hood.
Workflow for Disposal of 4-Amino-2-bromonicotinic Acid
Caption: Decision workflow for the disposal of 4-Amino-2-bromonicotinic acid.
Detailed Steps:
Waste Identification and Segregation: As outlined in Section 3, correctly identify and segregate all waste materials contaminated with 4-Amino-2-bromonicotinic acid.
Containerization:
For solid waste, place it in a designated hazardous waste container. Ensure the container is kept closed when not in use.
For liquid waste, pour it into a designated hazardous liquid waste container using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Labeling: Immediately label the waste container with all required information.
Temporary Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[4] This process ensures the complete destruction of the compound, minimizing environmental release.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial.
In Case of a Spill:
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Context: RCRA and Waste Classification
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While a specific EPA waste code for 4-Amino-2-bromonicotinic acid is not explicitly listed, it would likely be classified based on its characteristics. As a halogenated organic compound, it falls under the general category of wastes that are often incinerated.
Given that pyridine is a listed hazardous waste (U196), and this compound is a derivative, it is prudent to manage it as a hazardous waste.[5] The final waste code determination should be made in consultation with your institution's EHS professionals, who will consider the specific characteristics of the waste stream.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-Amino-2-bromonicotinic acid is not merely a regulatory requirement; it is a professional responsibility. By understanding the underlying hazards, adhering to strict protocols, and preparing for emergencies, we can ensure a safe laboratory environment and contribute to the long-term health of our planet. This guide provides the foundational knowledge to achieve these goals, empowering researchers to conduct their vital work with confidence and care.
References
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
University of Barcelona. (2020). Hazardous laboratory waste classification. Retrieved from [Link]
University of Queensland. (n.d.). Waste Classification. Retrieved from [Link]
MSDS of 4-Amino-2-bromopyridine. (2012).
U.S. Environmental Protection Agency. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]